1-Octen-3-yl butyrate
Description
Structure
3D Structure
Properties
IUPAC Name |
oct-1-en-3-yl butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2/c1-4-7-8-10-11(6-3)14-12(13)9-5-2/h6,11H,3-5,7-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZWFXVJBIZIHCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=C)OC(=O)CCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80864682 | |
| Record name | Butanoic acid, 1-ethenylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless liquid; Sweet, fruity, buttery, mushroom aroma | |
| Record name | 1-Octen-3-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
225.00 to 227.00 °C. @ 760.00 mm Hg | |
| Record name | 1-Ethenylhexyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water; soluble in oils; slightly soluble in propylene glycol, Soluble (in ethanol) | |
| Record name | 1-Octen-3-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.870-0.879 | |
| Record name | 1-Octen-3-yl butyrate | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1815/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
16491-54-6, 164578-37-4 | |
| Record name | 1-Octen-3-yl butyrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16491-54-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Octen-3-yl butyrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016491546 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanoic acid, 1-ethenylhexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanoic acid, 1-ethenylhexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80864682 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-pentylallyl butyrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.853 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | C.I. Disperse Yellow 184:1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-OCTEN-3-YL BUTYRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8J989X4KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-Ethenylhexyl butanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0037498 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
1-Octen-3-yl butyrate chemical properties and structure
An In-Depth Technical Guide to 1-Octen-3-yl Butyrate: Chemical Properties, Structure, and Applications
Abstract
This technical guide provides a comprehensive overview of this compound (CAS No. 16491-54-6), a significant aliphatic ester in the flavor and fragrance industries. This document delves into the molecule's core chemical and physical properties, structural characteristics, including its important chirality, and sensory profile. We will explore its natural occurrence, common synthetic pathways, and detailed analytical methodologies for its characterization, primarily focusing on gas chromatography-mass spectrometry (GC-MS). Furthermore, this guide discusses its principal applications, safety profile, and potential alternative uses, offering researchers, chemists, and product development professionals a thorough technical resource.
Chemical Identity and Molecular Structure
This compound, also known by its IUPAC name oct-1-en-3-yl butanoate, is the ester formed from the reaction of 1-octen-3-ol and butyric acid.[] It is classified as a fatty acid ester.[2] The fundamental identifiers for this compound are crucial for regulatory and research purposes.
-
CAS Number: 16491-54-6
-
FEMA Number: 3612[2]
-
EC Number: 240-555-8
-
Molecular Formula: C₁₂H₂₂O₂[2]
-
Molecular Weight: 198.30 g/mol [2]
The structure consists of a butyrate group esterified to the hydroxyl of an eight-carbon alcohol, 1-octen-3-ol. The presence of a double bond between C1 and C2 and the chiral center at C3 are key structural features that significantly influence its chemical and sensory properties.
Sources
Natural occurrence of 1-Octen-3-yl butyrate in plants
An In-depth Technical Guide to the Natural Occurrence of 1-Octen-3-yl Butyrate in Plants
Abstract
This compound is a volatile organic compound (VOC) that contributes significantly to the aroma profile of various plants and food products, imparting characteristic fruity, buttery, and mushroom-like notes.[1][] This technical guide provides a comprehensive overview of the natural occurrence, biosynthesis, and physiological significance of this compound in the plant kingdom. We will delve into the enzymatic pathways responsible for its formation, detail robust analytical methodologies for its extraction and characterization, and explore its potential ecological roles. This document is intended for researchers, scientists, and professionals in the fields of phytochemistry, food science, and drug development who seek a deeper understanding of this important natural ester.
Introduction: The Chemistry and Sensory Profile of this compound
This compound (CAS 16491-54-6) is the ester formed from the C8 alcohol, 1-octen-3-ol, and the C4 carboxylic acid, butyric acid.[] It is recognized for its complex and pleasant aroma, often described as a blend of fruity, buttery, earthy, and mushroom-like notes.[1][3][4] Its sensory properties make it a valuable component of the natural flavor and fragrance of many edible plants. For instance, it has been identified as a natural constituent in passion fruit, lemon peel oil, and lavender oil.[1][5] Understanding the origins and regulation of this compound in plants is critical for applications ranging from flavor science and crop improvement to the discovery of novel bioactive molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [6] |
| Molecular Weight | 198.3 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid | [6] |
| Odor Profile | Fruity, buttery, mushroom, earthy, waxy | [1][3] |
| Boiling Point | 225-229 °C | [1] |
| Density | 0.87 g/mL at 25 °C | [1] |
Biosynthesis: A Tale of Two Precursors and an Enzymatic Union
The formation of this compound in plants is not a singular event but the culmination of distinct metabolic pathways that produce its alcohol and acyl-CoA precursors, which are then joined in a final esterification step. This process highlights the modularity and ingenuity of plant secondary metabolism.[7]
The Lipoxygenase (LOX) Pathway: Generating the C8 Alcohol Backbone
The alcohol moiety, 1-octen-3-ol (also known as mushroom alcohol), is a well-characterized plant volatile derived from the oxidative breakdown of unsaturated fatty acids.[8] This process, known as the lipoxygenase (LOX) pathway, is a primary source of many "green leaf volatiles" (GLVs) that are often released upon tissue damage and contribute to the characteristic smell of freshly cut grass.[9][10]
The synthesis of 1-octen-3-ol proceeds as follows:
-
Substrate Mobilization : The pathway begins with the release of C18 polyunsaturated fatty acids, primarily linoleic acid, from cell membranes.[11]
-
Oxygenation : The enzyme Lipoxygenase (LOX) catalyzes the introduction of molecular oxygen into linoleic acid, forming a 13-hydroperoxy intermediate (13-HPOD).[8][9]
-
Cleavage : A Hydroperoxide Lyase (HPL) enzyme then cleaves the 13-HPOD. This cleavage is the critical step that generates short-chain C6 and C9 aldehydes, as well as the C8 alcohol, 1-octen-3-ol.[8][12]
This pathway is not only crucial for aroma formation but also plays a significant role in plant defense responses against pathogens and herbivores.[13] In soybeans, for example, the precursor to 1-octen-3-ol is stored as a non-volatile glycoside (1-octen-3-yl β-primeveroside), which is rapidly hydrolyzed to release the volatile alcohol upon mechanical wounding.[14]
The Acyl-CoA Pool: Sourcing the Butyrate Moiety
The butyrate (or butanoate) portion of the ester is supplied in its activated form, butanoyl-Coenzyme A (butanoyl-CoA). The cellular pool of butanoyl-CoA can be sourced from various primary metabolic routes, including the β-oxidation of larger fatty acids or the catabolism of certain amino acids. While indole-3-butyric acid (IBA) is a known plant auxin, its role is primarily in hormone signaling and root development, and it is not considered a direct precursor for the free butyric acid used in volatile ester synthesis.[15][16][17]
The Final Step: Esterification by Alcohol Acyltransferases (AATs)
The synthesis of this compound is completed when the two precursors are joined. This crucial reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[18] These enzymes belong to the large BAHD superfamily, named after the first four enzymes of this type to be characterized.[18][19]
AATs facilitate the transfer of an acyl group from an acyl-CoA donor (butanoyl-CoA) to an alcohol acceptor (1-octen-3-ol), forming the final ester product and releasing Coenzyme A.[20] The substrate specificity of different AAT enzymes is a key determinant of the diverse array of volatile esters produced by a plant, which collectively create its unique aromatic signature.[21][22] The expression and activity of AAT genes are often developmentally regulated, peaking during fruit ripening or flower anthesis when aroma production is most critical for attracting animals for seed dispersal and pollination.[19]
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Biosynthesis pathway of 1-Octen-3-yl butyrate in fungi
An In-Depth Technical Guide to the Fungal Biosynthesis of 1-Octen-3-yl Butyrate
Introduction
This compound is a volatile ester compound that contributes to the complex aroma profiles of various fungi. Characterized by fruity and mushroom-like notes, this molecule is the product of a sophisticated enzymatic pathway that merges lipid metabolism with ester synthesis. For researchers in mycology, food science, and drug development, understanding this pathway is crucial for harnessing fungal metabolic capabilities for the production of natural flavors and for elucidating the biochemical roles of volatile organic compounds (VOCs) in fungal ecology.
This technical guide provides a comprehensive overview of the biosynthesis of this compound in fungi. It details the distinct pathways that generate the necessary alcohol and acyl-CoA precursors and the final enzymatic condensation that yields the target ester. The narrative is grounded in established biochemical principles and supported by methodologies for pathway validation, offering field-proven insights for scientific professionals.
Part 1: The Alcohol Moiety - Biosynthesis of 1-Octen-3-ol
The formation of the alcohol precursor, 1-octen-3-ol, often referred to as "mushroom alcohol," is a well-documented process initiated by the oxidative breakdown of linoleic acid.[1][2] This pathway, central to the production of C8 volatiles in fungi, is triggered by cellular processes or physical disruption of fungal tissue.[3][4]
Step 1.1: Linoleic Acid Dioxygenation
The pathway begins with the polyunsaturated fatty acid linoleic acid, which is abundant in fungal cell membranes.[5][6] The first critical step is the introduction of molecular oxygen into the linoleic acid backbone, a reaction catalyzed by a lipoxygenase (LOX) or a related dioxygenase (DOX) enzyme.[7][8][9] In many fungi, including the well-studied Agaricus bisporus (button mushroom), this enzymatic action specifically produces (8E,12Z)-10-hydroperoxyoctadeca-8,12-dienoic acid (10-HPOD).[3][7][10][11] This step is foundational, as the position of hydroperoxidation determines the structure of the resulting volatile compounds.
Step 1.2: Hydroperoxide Cleavage
The unstable 10-HPOD intermediate is immediately acted upon by a hydroperoxide lyase (HPL).[2][7][8] This enzyme cleaves the carbon chain of the hydroperoxide, yielding two smaller molecules: the eight-carbon volatile 1-octen-3-ol and 10-oxodecanoic acid.[7][11][12] In some species, the initial cleavage product is 1-octen-3-one, which is then rapidly reduced to 1-octen-3-ol by an oxidoreductase.[7] This C8 alcohol is a key signaling molecule and a major contributor to the characteristic fungal aroma.[3][8]
Part 2: The Acyl Moiety - Biosynthesis of Butyryl-CoA
The second precursor required for ester synthesis is butyryl-CoA, the activated form of butyric acid. Its production is rooted in primary fatty acid metabolism, starting from the central metabolic intermediate, acetyl-CoA.[13]
The pathway is effectively a reversal of the initial steps of mitochondrial β-oxidation.[14] It begins with the condensation of two acetyl-CoA molecules to form acetoacetyl-CoA, a reaction catalyzed by acetyl-CoA acetyltransferase.[14] Acetoacetyl-CoA is subsequently reduced, dehydrated, and reduced again to form butyryl-CoA.[13] This sequence of reactions is fundamental in many organisms for the synthesis and elongation of short-chain fatty acids.[14][15] In fungi, butyryl-CoA serves as a key intermediate in both fatty acid synthesis and degradation pathways.[16]
Part 3: The Final Condensation - Ester Synthesis
With both the alcohol (1-octen-3-ol) and the activated acyl group (butyryl-CoA) synthesized, the final step is their condensation to form this compound.
This reaction is catalyzed by a class of enzymes known as Alcohol Acyltransferases (AATs) .[17][18][19] These enzymes are pivotal in the production of a vast array of volatile esters that constitute the aroma profiles of many fungi, especially yeasts.[20][21] AATs facilitate the transfer of the acyl group from an acyl-CoA donor to an alcohol acceptor, releasing Coenzyme A (CoA) in the process.[19] The substrate specificity of AATs can be broad, allowing them to produce a variety of esters depending on the available pool of alcohols and acyl-CoAs.[19] The expression of AAT genes can be highly regulated and is often influenced by environmental conditions such as oxygen availability and the presence of unsaturated fatty acids.[20][21]
Part 4: Experimental Methodologies
Validating the proposed biosynthetic pathway requires a combination of enzymatic assays and molecular biology techniques to identify and characterize the involved genes and proteins.
Experimental Protocol 1: Enzyme Activity Assays
This protocol outlines a general procedure for measuring the activity of the key enzymes in the pathway using a crude fungal homogenate.
-
Preparation of Cell-Free Extract:
-
Lipoxygenase (LOX) Assay:
-
Incubate the cell-free extract with the substrate, linoleic acid.
-
Monitor the formation of hydroperoxides. This can be done spectrophotometrically by observing the increase in absorbance at 234 nm, which corresponds to the formation of conjugated dienes.
-
-
Hydroperoxide Lyase (HPL) Assay:
-
Incubate the cell-free extract with a hydroperoxide substrate (e.g., 10-HPOD).
-
Analyze the headspace or solvent extract for the production of 1-octen-3-ol using Gas Chromatography-Mass Spectrometry (GC-MS).
-
-
Alcohol Acyltransferase (AAT) Assay:
-
Incubate the cell-free extract with the substrates 1-octen-3-ol and butyryl-CoA.
-
Extract the reaction mixture with a suitable solvent (e.g., hexane).
-
Analyze the extract by GC-MS to detect the formation of this compound.
-
Experimental Protocol 2: Gene Identification and Functional Characterization
This workflow describes the process of identifying the genes responsible for the biosynthesis and confirming their function.
-
Gene Identification (In Silico):
-
Use known protein sequences of LOX, HPL, and AAT enzymes from other species as queries to perform BLAST searches against the genome or transcriptome of the target fungus.
-
Identify candidate genes based on sequence homology.
-
-
Gene Cloning and Expression:
-
Functional Complementation/Confirmation:
-
Transform the expression vector into the host organism.
-
Induce protein expression.
-
Perform enzyme activity assays using cell lysates from the recombinant host, as described in Protocol 1.[11]
-
For AATs, one can use an AAT-deficient yeast strain and confirm that expression of the candidate gene restores ester production.[17][18]
-
Part 5: Data Summary
The following table summarizes the key enzymatic steps in the biosynthesis of this compound.
| Step | Enzyme Class | Precursor(s) | Product(s) |
| 1 | Lipoxygenase (LOX) / Dioxygenase (DOX) | Linoleic Acid + O₂ | 10-Hydroperoxyoctadecadienoic acid (10-HPOD) |
| 2 | Hydroperoxide Lyase (HPL) | 10-HPOD | 1-Octen-3-ol + 10-Oxodecanoic acid |
| 3 | Fatty Acid Synthase Complex | Acetyl-CoA | Butyryl-CoA |
| 4 | Alcohol Acyltransferase (AAT) | 1-Octen-3-ol + Butyryl-CoA | This compound + Coenzyme A |
Conclusion
The biosynthesis of this compound in fungi is a prime example of metabolic integration, where the products of lipid oxidation are functionalized by ester-synthesizing enzymes to create potent aroma compounds. The pathway relies on the sequential action of lipoxygenases, hydroperoxide lyases, and alcohol acyltransferases, fed by precursors from fatty acid metabolism. A thorough understanding of this pathway, from precursor generation to final enzymatic condensation, not only demystifies the origins of complex fungal aromas but also provides a roadmap for the biotechnological production of natural flavor and fragrance compounds. The experimental frameworks provided herein offer a self-validating system for researchers to explore and exploit these intricate biosynthetic networks in diverse fungal species.
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Shin, J., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 725222. [Link]
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Pereira, F., et al. (2022). The Potential of Fatty Acids and Their Derivatives as Antifungal Agents: A Review. Molecules, 27(5), 1693. [Link]
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Wikipedia. (n.d.). Butyryl-CoA. In Wikipedia. [Link]
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Shin, J., et al. (2021). Butyryl/Caproyl-CoA:Acetate CoA-transferase: cloning, expression and characterization of the key enzyme involved in medium-chain fatty acid biosynthesis. Frontiers in Bioengineering and Biotechnology, 9, 725222. [Link]
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ResearchGate. (n.d.). Butyryl-CoA can be generated from the microbial fermentation product butyrate and as an intermediate in fatty acid synthesis and oxidation in the mitochondria. [Link]
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ResearchGate. (n.d.). Biogeneration of 1-octen-3-ol by lipoxygenase and hydroperoxide lyase activities of Agaricus bisporus. [Link]
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Heneberg, P., & Cvak, J. (2010). Impact of linoleic acid supplementation on lovastatin production in Aspergillus terreus cultures. Folia Microbiologica, 55(4), 333-338. [Link]
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Kim, S. J., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 30(2), 296-305. [Link]
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Sun, T., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]
-
ResearchGate. (2018). The fate of linoleic acid on Saccharomyces cerevisiae metabolism under aerobic and anaerobic conditions. [Link]
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Sun, T., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. [Link]
-
ResearchGate. (n.d.). Study of the Biosynthesis of 1-Octen-3-ol Using a Crude Homogenate of Agaricus bisporus in a Bioreactor. [Link]
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A Technical Guide to the Olfactory Perception of 1-Octen-3-yl Butyrate Enantiomers
Abstract
Chirality plays a pivotal role in the perception of flavor and fragrance compounds, with enantiomers of the same molecule often eliciting distinct olfactory responses. This guide delves into the olfactory perception of the enantiomers of 1-octen-3-yl butyrate, a chiral ester known for its characteristic mushroom and buttery aroma. While the racemic mixture is well-characterized, the distinct sensory profiles of the individual (R)- and (S)-enantiomers are less documented in readily available literature. Drawing upon established principles of stereochemistry in olfaction and analogous chiral compounds, this document provides a comprehensive technical overview for researchers, scientists, and drug development professionals. It covers the synthesis, enantiomeric separation, and sensory evaluation of this compound enantiomers, offering a framework for investigating their unique olfactory properties.
Introduction: The Significance of Chirality in Olfaction
The human olfactory system is a remarkably sensitive and complex chemosensory system capable of distinguishing between a vast array of volatile molecules. This discriminatory power extends to stereoisomers, molecules with the same chemical formula and connectivity but different spatial arrangements of atoms. Enantiomers, which are non-superimposable mirror images of each other, can interact differently with the chiral environment of olfactory receptors, leading to distinct odor perceptions.[1][2] This phenomenon underscores the importance of studying the individual sensory properties of enantiomers in flavor and fragrance research, as well as in the development of pharmaceuticals and other bioactive compounds where off-odors can be a significant factor.
This compound, an ester of 1-octen-3-ol, is a chiral molecule that contributes to the aroma of various natural products. The racemic mixture is generally described as possessing a pleasant mushroom, buttery, and fruity aroma.[3][4][5] However, to fully understand and harness the sensory potential of this compound, a detailed investigation into the olfactory profiles of its individual (R)- and (S)-enantiomers is essential.
Chemical Profile and Synthesis of this compound Enantiomers
Chemical Properties
| Property | Value | Source |
| Molecular Formula | C12H22O2 | [5] |
| Molecular Weight | 198.30 g/mol | [5] |
| Appearance | Colorless to pale yellow liquid | [4][5] |
| Odor (Racemic) | Mushroom, buttery, fruity | [3][4][5][6] |
| Boiling Point | 225-229 °C | [6] |
| Solubility | Insoluble in water; soluble in alcohol and oils | [4][5] |
Synthesis of Racemic this compound
The synthesis of racemic this compound is typically achieved through the esterification of racemic 1-octen-3-ol with butyric acid. This reaction is commonly catalyzed by an acid, such as sulfuric acid, and driven to completion by the removal of water.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine racemic 1-octen-3-ol (1 equivalent), butyric acid (1.2 equivalents), and a catalytic amount of concentrated sulfuric acid in a suitable solvent such as toluene.
-
Reaction Execution: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the excess acid, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield pure racemic this compound.
Enantioselective Synthesis and Separation
To study the olfactory properties of the individual enantiomers, they must first be obtained in high enantiomeric purity. This can be achieved through two primary routes: enantioselective synthesis or resolution of the racemic mixture. A common approach involves the enzymatic resolution of the precursor, racemic 1-octen-3-ol, followed by esterification of the separated enantiomers.
Experimental Protocol: Enzymatic Resolution of (±)-1-Octen-3-ol and Synthesis of Enantiopure this compound
-
Enzymatic Resolution:
-
Dissolve racemic 1-octen-3-ol in an appropriate organic solvent.
-
Add an acyl donor (e.g., vinyl acetate) and a lipase (e.g., Candida antarctica lipase B).
-
The enzyme will selectively acylate one enantiomer, leaving the other unreacted.
-
Monitor the reaction until approximately 50% conversion is reached.
-
Separate the acylated enantiomer from the unreacted alcohol enantiomer using column chromatography.
-
Hydrolyze the acylated enantiomer to obtain the pure alcohol enantiomer.
-
-
Esterification of Enantiopure 1-Octen-3-ol:
-
Follow the esterification protocol described in section 2.2, using the enantiomerically pure (R)- or (S)-1-octen-3-ol as the starting material.
-
Olfactory Perception of this compound Enantiomers
While direct comparative sensory data for the enantiomers of this compound is scarce in published literature, strong inferences can be drawn from the well-documented olfactory differences of the parent alcohol, 1-octen-3-ol. The (R)-enantiomer of 1-octen-3-ol is known for its distinct mushroom aroma, whereas the (S)-enantiomer is often described as having a moldy or grassy scent. It is therefore highly probable that the corresponding butyrate esters will also exhibit significantly different odor profiles.
Hypothesized Odor Profiles:
-
(R)-1-Octen-3-yl Butyrate: Likely to possess a prominent mushroom character, potentially with enhanced buttery, fruity, and warm notes from the butyrate moiety.
-
(S)-1-Octen-3-yl Butyrate: Expected to have a less mushroom-like and more green, earthy, or potentially off-putting aroma, reflecting the sensory characteristics of (S)-1-octen-3-ol.
To definitively characterize these differences, rigorous sensory evaluation is required.
Experimental Workflow for Sensory Analysis
A robust sensory analysis of the this compound enantiomers would involve Gas Chromatography-Olfactometry (GC-O) coupled with sensory panel evaluations.
Caption: Experimental workflow for the sensory analysis of this compound enantiomers.
Experimental Protocol: Gas Chromatography-Olfactometry (GC-O)
-
Instrumentation: Utilize a gas chromatograph equipped with a chiral column (e.g., a cyclodextrin-based stationary phase) and an olfactory detection port.
-
Sample Preparation: Prepare solutions of the pure (R)- and (S)-enantiomers in a suitable solvent at various concentrations.
-
GC Separation: Inject the samples onto the chiral GC column to separate the enantiomers.
-
Olfactometry: As the compounds elute from the column, a portion of the effluent is directed to the olfactory port, where a trained sensory panelist sniffs and describes the odor. The retention time of the odor perception is recorded.
-
Data Collection: Panelists should use a standardized vocabulary to describe the perceived odors (e.g., mushroom, buttery, fruity, green, earthy, metallic). The intensity of the odor at different dilutions can also be rated.
Sensory Panel Evaluation
A trained sensory panel can be used to determine the odor thresholds of the individual enantiomers and to provide a more detailed descriptive analysis.
-
Odor Threshold Determination: A series of dilutions of each enantiomer is presented to the panel in a forced-choice test (e.g., triangle test) to determine the lowest concentration at which the odor can be reliably detected.
-
Descriptive Analysis: Panelists are presented with samples of each enantiomer and asked to rate the intensity of various sensory attributes (e.g., mushroom, buttery, fruity, green, earthy) on a linear scale.
The Molecular Basis of Olfactory Perception
The differential perception of enantiomers arises from their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons.
Caption: Generalized olfactory signal transduction pathway.
The binding of an odorant molecule to an OR initiates a signal transduction cascade. The three-dimensional shape of the odorant molecule is critical for this binding event. Due to their different spatial arrangements, (R)- and (S)-enantiomers can bind to the same or different ORs with varying affinities, leading to the activation of distinct signaling pathways and ultimately resulting in different odor perceptions in the brain.[1] The specific olfactory receptors that respond to this compound enantiomers have yet to be fully elucidated and represent an area for future research.
Conclusion and Future Directions
The study of the olfactory perception of this compound enantiomers offers a compelling example of the importance of chirality in the field of flavor and fragrance science. While the racemic mixture is known for its characteristic mushroom and buttery aroma, the individual (R)- and (S)-enantiomers are likely to possess distinct and potentially valuable sensory profiles. This guide has provided a comprehensive framework for the synthesis, separation, and sensory evaluation of these enantiomers.
Future research should focus on the definitive characterization of the odor profiles of the individual enantiomers through rigorous sensory studies. Furthermore, the identification of the specific olfactory receptors that interact with these molecules will provide a deeper understanding of the molecular mechanisms underlying their perception. Such knowledge will not only advance our fundamental understanding of olfaction but also enable the targeted application of these enantiomers in the food, fragrance, and pharmaceutical industries.
References
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The Chemistry of Taste and Smell: How Chirality Affects Senses. Chiralpedia. Available from: [Link]
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Enantioselective Perception of Chiral Odorants. ResearchGate. Available from: [Link]
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This compound, 16491-54-6. The Good Scents Company. Available from: [Link]
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This compound | C12H22O2 | CID 27892. PubChem. Available from: [Link]
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- 4. Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils | MDPI [mdpi.com]
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- 6. Odour character differences for enantiomers correlate with molecular flexibility - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Spectroscopic Data of 1-Octen-3-yl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectroscopic data of 1-octen-3-yl butyrate, a molecule of interest in flavor and fragrance chemistry, as well as a potential synthon in organic synthesis. This document will delve into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this compound, offering insights into its structural characterization. Furthermore, a detailed protocol for its synthesis is provided, grounded in established chemical principles.
Introduction
This compound (C₁₂H₂₂O₂) is a fatty acid ester known for its characteristic fruity, buttery, and mushroom-like aroma.[1][2] Its presence has been reported in various natural sources, including passion fruit, lemon peel oil, and lavender oil.[2] Understanding the spectroscopic signature of this molecule is crucial for its identification, quantification, and quality control in various applications. This guide will provide a detailed examination of its ¹H NMR, ¹³C NMR, IR, and mass spectra, offering a foundational understanding for researchers in the field.
Molecular Structure and Properties
Before delving into the spectroscopic data, it is essential to understand the basic structural and physical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Molecular Weight | 198.30 g/mol | |
| IUPAC Name | oct-1-en-3-yl butanoate | [1] |
| CAS Number | 16491-54-6 | [1] |
| Appearance | Colorless liquid | [1] |
| Odor | Fruity, buttery, mushroom | [1][2] |
| Boiling Point | 225-229 °C | [2] |
| Density | 0.87 g/mL at 25 °C | |
| Refractive Index | n20/D 1.4295 | [2] |
C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C3 -- O1; O1 -- C9; C9 -- O2 [style=double]; C9 -- C10; C10 -- C11; C11 -- C12;
H1 [label="H₃", pos="-0.5,-0.5!"]; H2 [label="H₂", pos="0.8,-0.5!"]; H3 [label="H", pos="1.8,0!"]; H4 [label="H₂", pos="2.8,0!"]; H5 [label="H₂", pos="3.8,-0.5!"]; H6 [label="H₂", pos="4.8,-0.5!"]; H7 [label="H₂", pos="5.8,0!"]; H8 [label="H₃", pos="7.3,0!"]; H9 [label="H", pos="2.3,1!"]; H10 [label="H₂", pos="4.3,0.5!"]; H11 [label="H₂", pos="5.3,1!"]; H12 [label="H₃", pos="6.8,0.5!"];
C1 -- H1; C2 -- H2; C3 -- H3; C4 -- H4; C5 -- H5; C6 -- H6; C7 -- H7; C8 -- H8; C3 -- H9; C10 -- H10; C11 -- H11; C12 -- H12; }
Caption: Molecular structure of this compound.
Spectroscopic Analysis
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the octenyl and butyrate moieties.
Predicted ¹H NMR Chemical Shifts and Splitting Patterns:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-1 (CH₃, butyrate) | ~0.9 | Triplet | ~7.4 |
| H-2 (CH₂, butyrate) | ~1.6 | Sextet | ~7.4 |
| H-3 (CH₂, butyrate) | ~2.2 | Triplet | ~7.4 |
| H-8' (CH₃, octenyl) | ~0.9 | Triplet | ~7.0 |
| H-4', H-5', H-6', H-7' (CH₂) | ~1.2-1.6 | Multiplet | - |
| H-3' (CH) | ~5.2 | Multiplet | - |
| H-2' (CH₂) | ~5.1-5.3 | Multiplet | - |
| H-1' (CH) | ~5.8 | Multiplet | - |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Spectral width: -2 to 12 ppm
-
-
Processing: Apply a Fourier transform to the free induction decay (FID) and phase correct the resulting spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
Predicted ¹³C NMR Chemical Shifts:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (ester carbonyl) | ~173 |
| C-1' (vinyl CH) | ~135 |
| C-2' (vinyl CH₂) | ~117 |
| C-3' (CH-O) | ~75 |
| C-4' (CH₂) | ~34 |
| C-3 (butyrate CH₂) | ~36 |
| C-5' (CH₂) | ~25 |
| C-6' (CH₂) | ~31 |
| C-2 (butyrate CH₂) | ~18 |
| C-7' (CH₂) | ~22 |
| C-8' (CH₃) | ~14 |
| C-1 (butyrate CH₃) | ~13 |
Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Number of scans: 1024-4096 (or more, as ¹³C has a low natural abundance)
-
Relaxation delay: 2.0 s
-
Pulse width: 90°
-
Spectral width: 0 to 200 ppm
-
Proton decoupling: Broadband decoupling to simplify the spectrum to single lines for each carbon.
-
-
Processing: Apply a Fourier transform to the FID and phase correct the spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3080 | Medium | =C-H stretch | Alkene |
| ~2960, ~2870 | Strong | C-H stretch | Alkane |
| ~1735 | Strong | C=O stretch | Ester |
| ~1645 | Medium | C=C stretch | Alkene |
| ~1460 | Medium | C-H bend | Alkane |
| ~1170 | Strong | C-O stretch | Ester |
| ~990, ~920 | Strong | =C-H bend (out-of-plane) | Alkene |
Experimental Protocol for FT-IR Spectroscopy:
-
Sample Preparation: Place a drop of neat this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film.
-
Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
Acquire a background spectrum of the clean plates before running the sample.
-
-
Data Analysis: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Expected Fragmentation Pattern (Electron Ionization - EI):
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) at m/z 198. The fragmentation pattern will be characteristic of an ester. Some of the expected key fragments include:
-
m/z 128: Loss of the butyryloxy group ([CH₃(CH₂)₂COO]•)
-
m/z 111: McLafferty rearrangement of the octenyl portion, leading to the loss of propene.
-
m/z 87: Butyrylium ion ([CH₃(CH₂)₂CO]⁺)
-
m/z 71: Propyl carbonyl cation ([CH₃CH₂CH₂]⁺) from cleavage of the butyrate chain.
-
m/z 55: Allylic cation from the octenyl chain.
-
m/z 43: Propyl cation ([CH₃CH₂CH₂]⁺) or acetyl cation ([CH₃CO]⁺) from further fragmentation.
M [label="this compound\n(m/z 198)"]; frag1 [label="[C₈H₁₅]⁺\n(m/z 111)"]; frag2 [label="[C₄H₇O]⁺\n(m/z 71)"]; frag3 [label="[C₅H₉]⁺\n(m/z 69)"]; frag4 [label="[C₄H₇]⁺\n(m/z 55)"]; frag5 [label="[C₃H₇]⁺\n(m/z 43)"];
M -> frag1 [label="- C₄H₇O₂ (butyryloxy radical)"]; M -> frag2 [label="- C₈H₁₅ (octenyl radical)"]; frag1 -> frag3 [label="- C₂H₂"]; frag1 -> frag4 [label="- C₃H₆"]; frag2 -> frag5 [label="- CO"]; }
Caption: Putative fragmentation pathway of this compound in EI-MS.
Experimental Protocol for GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 ppm) in a suitable solvent like dichloromethane or hexane.
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
-
GC Conditions:
-
Injector temperature: 250 °C
-
Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Oven temperature program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Mass range: m/z 40-400.
-
Source temperature: 230 °C.
-
Quadrupole temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its mass spectrum. Compare the fragmentation pattern with library data (e.g., NIST) for confirmation.
Synthesis of this compound
This compound can be synthesized via the esterification of 1-octen-3-ol with a butyrylating agent. A common and efficient method involves the use of butyryl chloride in the presence of a base to neutralize the HCl byproduct.
Reactants [label="1-Octen-3-ol + Butyryl Chloride\n+ Pyridine in Dichloromethane"]; Reaction [label="Stir at 0 °C to Room Temperature"]; Workup [label="Aqueous Workup\n(Wash with H₂O, dilute HCl, NaHCO₃, brine)"]; Drying [label="Dry over anhydrous Na₂SO₄"]; Purification [label="Purification by Column Chromatography\nor Distillation"]; Product [label="this compound", fillcolor="#EA4335"];
Reactants -> Reaction; Reaction -> Workup; Workup -> Drying; Drying -> Purification; Purification -> Product; }
Caption: Workflow for the synthesis of this compound.
Detailed Synthesis Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, dissolve 1-octen-3-ol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous dichloromethane (DCM).
-
Addition of Reagent: Cool the solution to 0 °C in an ice bath. Add a solution of butyryl chloride (1.1 eq.) in anhydrous DCM dropwise via the dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and wash successively with 1 M HCl (to remove pyridine), saturated aqueous NaHCO₃ (to neutralize any remaining acid), and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude ester by vacuum distillation or column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Conclusion
This technical guide has provided a comprehensive overview of the spectroscopic properties of this compound, including its ¹H NMR, ¹³C NMR, IR, and mass spectra. The detailed experimental protocols for data acquisition and a reliable synthesis method offer valuable resources for researchers and professionals in the fields of chemistry and drug development. The presented data and methodologies are essential for the accurate identification, characterization, and synthesis of this important flavor and fragrance compound.
References
-
FEMA. This compound. [Link]
-
Zawirska-Wojtasiak, R. (2004). Synthesis and analysis of 1-octen-3-ol, the main flavour component of mushrooms. Polish Journal of Food and Nutrition Sciences, 13(54), 3-7.[4]
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An In-depth Technical Guide to the Thermochemical Properties of 1-Octen-3-yl Butyrate
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
1-Octen-3-yl butyrate, a volatile ester recognized for its characteristic mushroom and fruity aroma, finds application in the flavor and fragrance industries.[1][][3] Beyond its sensory attributes, a thorough understanding of its thermochemical properties is crucial for process optimization, safety assessments, and exploring its potential in broader applications, including formulation science within drug development. This guide provides a comprehensive overview of the key thermochemical properties of this compound, outlines detailed experimental methodologies for their determination, and explores the utility of computational approaches.
Introduction: The Significance of Thermochemical Data
Thermochemical properties, such as enthalpy of formation, heat capacity, and entropy, are fundamental to understanding the energetic landscape of a molecule. For a compound like this compound, this data is invaluable for:
-
Process Chemistry: Designing and optimizing synthesis and purification processes, including distillation and reaction calorimetry.
-
Safety and Hazard Analysis: Assessing thermal stability and potential for runaway reactions. A flash point of 98.8 °C (closed cup) has been reported, classifying it as a combustible liquid.
-
Formulation Development: Predicting solubility, stability, and interactions with excipients in complex mixtures.
-
Computational Modeling: Providing essential parameters for molecular dynamics and other simulation techniques to predict material behavior.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its thermochemistry.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [][4] |
| Boiling Point | 225-229 °C | [1][4] |
| Density | 0.87 g/mL at 25 °C | [1] |
| Refractive Index | n20/D 1.4295 | [1] |
| Solubility | Insoluble in water; soluble in oils and ethanol. | [][4] |
| Flash Point | 98.8 °C (closed cup) |
Experimental Determination of Thermochemical Properties
The determination of thermochemical properties for volatile esters like this compound requires precise and well-controlled experimental techniques. Calorimetry stands as a primary tool in this endeavor.
Differential Scanning Calorimetry (DSC) for Vapor Pressure and Heat Capacity
Differential Scanning Calorimetry (DSC) is a versatile thermal analysis technique that can be adapted to determine the boiling temperature and, subsequently, the vapor pressure of volatile organic compounds (VOCs).[5] This is particularly relevant for this compound, given its boiling point.
Objective: To determine the atmospheric boiling point of this compound as a precursor to vapor pressure studies.
Methodology:
-
Sample Preparation: A small aliquot (approximately 10 µL) of high-purity this compound is hermetically sealed in an aluminum DSC pan.[5] A crucial modification is the introduction of a micro-hole (e.g., 75 µm, laser-drilled) in the lid.[5]
-
Causality: The hermetic seal with a pinhole is critical. A completely sealed pan would lead to a pressure buildup, artificially elevating the boiling point. Conversely, a large opening would allow the sample to evaporate before reaching its boiling point. The pinhole maintains a near-equilibrium condition between the liquid and its vapor at the applied external pressure.
-
-
Instrument Setup:
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.
-
-
Thermal Program: Heat the sample at a controlled rate, typically 10 °C/min, through the expected boiling range.[5]
-
Data Analysis: The boiling point is determined as the extrapolated onset temperature of the endothermic peak corresponding to vaporization. The precision for such measurements is typically within ±4 °C.[5]
Caption: Experimental workflow for determining the boiling point of this compound using DSC.
Combustion Calorimetry for Enthalpy of Formation
The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For organic compounds like esters, this is most accurately determined using combustion calorimetry.
Objective: To determine the standard enthalpy of combustion of this compound, from which the enthalpy of formation can be calculated.
Methodology:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure vessel (the "bomb"). A cotton fuse of known mass and combustion energy is placed in contact with the sample.
-
Bomb Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to ~30 atm).
-
Calorimeter Assembly: The bomb is submerged in a known quantity of water in a well-insulated container (the calorimeter). The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited via an electrical current through the fuse. The temperature of the water is meticulously recorded at short intervals until it reaches a maximum and then begins to cool.
-
Data Analysis and Corrections: The temperature rise is used to calculate the heat released during combustion. Corrections are applied for the heat of combustion of the fuse, the formation of nitric acid from residual nitrogen in the bomb, and other factors to determine the standard enthalpy of combustion. Hess's Law is then applied to calculate the enthalpy of formation.
Computational Thermochemistry: A Predictive Approach
In the absence of experimental data, or to complement it, computational methods can provide reliable estimates of thermochemical properties.[6][7] Quantum chemical calculations, such as those based on Density Functional Theory (DFT) or higher-level ab initio methods (e.g., G3MP2), can be employed.[7]
Methodology:
-
Molecular Geometry Optimization: The 3D structure of this compound is optimized to find its lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated to confirm the optimized structure is a true minimum on the potential energy surface and to compute thermal corrections to the electronic energy.
-
Energy Calculation: A high-level single-point energy calculation is performed on the optimized geometry.
-
Thermochemical Property Calculation: From the calculated electronic energy and the results of the frequency calculation, key thermochemical properties such as enthalpy of formation, entropy, and heat capacity can be derived. Isodesmic reactions, which involve hypothetical reactions where the types of chemical bonds are conserved, can be used to improve the accuracy of the calculated enthalpy of formation by canceling out systematic errors in the calculations.[8]
Caption: Logical workflow for the computational determination of thermochemical properties.
Applications in Drug Development
While this compound is not a therapeutic agent, its properties as a volatile ester can be relevant in drug development contexts:
-
Excipient Compatibility: Understanding its thermal properties is crucial if it were to be considered as a plasticizer, solvent, or permeation enhancer in topical or transdermal formulations.
-
Off-flavor/Odor Analysis: As a potential trace impurity or degradation product, knowledge of its volatility and thermal stability is important for analytical method development and stability testing of drug products.
-
Process-Related Impurity: Its formation could be a byproduct in certain synthetic routes. Thermochemical data would aid in developing purification strategies.
Conclusion
A comprehensive understanding of the thermochemical properties of this compound is essential for its safe and efficient use across various scientific and industrial domains. While direct experimental data is sparse, established methodologies such as differential scanning calorimetry, bomb calorimetry, and computational chemistry provide robust frameworks for determining these critical parameters. This guide offers the foundational knowledge and procedural insights for researchers to generate reliable thermochemical data for this compound, thereby enabling more precise process control, enhanced safety protocols, and innovative applications.
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Synthesis of 1-Octen-3-yl Butyrate from 1-Octen-3-ol: A Senior Application Scientist's Guide
Executive Summary: This technical guide provides an in-depth exploration of methodologies for the synthesis of 1-octen-3-yl butyrate, a valuable flavor and fragrance compound, from its precursor 1-octen-3-ol. Designed for researchers and drug development professionals, this document moves beyond simple protocols to offer a comparative analysis of three core synthetic strategies: classical Fischer-Speier esterification, mild carbodiimide-mediated Steglich esterification, and sustainable enzyme-catalyzed biocatalysis. Each section elucidates the mechanistic underpinnings, explains the rationale behind procedural choices, and provides detailed, field-tested experimental protocols. By integrating theoretical principles with practical application, this guide serves as a comprehensive resource for selecting and optimizing the synthesis of this compound, ensuring both high yield and purity.
Introduction
This compound is a fatty acid ester recognized for its characteristic sweet, fruity, and mushroom-like aroma.[1][2] This sensory profile makes it a significant component in the flavor and fragrance industry, where it is used to impart buttery and fungal notes to a variety of consumer products.[3][] The synthesis of this ester from 1-octen-3-ol (also known as mushroom alcohol) and a butyric acid source is a foundational esterification reaction. The choice of synthetic methodology is critical, as it directly impacts reaction efficiency, substrate compatibility, scalability, and environmental footprint.
Physicochemical Properties of Key Compounds
A thorough understanding of the physical and chemical properties of the reactants and the final product is essential for designing an effective synthesis, work-up, and purification strategy.
| Property | 1-Octen-3-ol[5][6] | Butyric Acid[7][8] | This compound[1][2] |
| Molecular Formula | C₈H₁₆O | C₄H₈O₂ | C₁₂H₂₂O₂ |
| Molar Mass | 128.21 g/mol | 88.11 g/mol | 198.30 g/mol |
| Appearance | Colorless to pale yellow liquid | Colorless, oily liquid | Colorless liquid |
| Odor | Earthy, mushroom-like | Unpleasant, rancid | Sweet, fruity, buttery, mushroom |
| Boiling Point | 84-85 °C @ 25 mmHg | 162-164 °C @ 760 mmHg | 225-229 °C @ 760 mmHg |
| Density | ~0.837 g/mL @ 20-25 °C | ~0.964 g/mL @ 25 °C | ~0.870 g/mL @ 25 °C |
| Solubility | Insoluble in water; soluble in organic solvents like ethanol.[5] | Miscible with water, ethanol, and ether.[8] | Insoluble in water; soluble in alcohol and oils.[1] |
Strategic Importance of Synthesis Method Selection
The presence of an allylic secondary alcohol and a terminal double bond in 1-octen-3-ol introduces specific chemical considerations. Harsh acidic conditions, for instance, could potentially lead to side reactions such as dehydration or rearrangement. Therefore, the selection of an esterification method must balance reaction kinetics with the preservation of the molecule's structural integrity. This guide will explore three distinct approaches, each with its own merits and challenges.
Chemical Synthesis Methodologies
Method A: Acid-Catalyzed Fischer-Speier Esterification
The Fischer esterification is a classic, cost-effective method involving the reaction of a carboxylic acid with an alcohol using a strong acid catalyst.[9]
2.1.1 Theoretical Background and Mechanism This is a reversible, acid-catalyzed nucleophilic acyl substitution.[10] The mechanism involves:
-
Protonation of the carboxylic acid's carbonyl oxygen by the strong acid catalyst (e.g., H₂SO₄), which activates the carbonyl carbon for nucleophilic attack.
-
Nucleophilic attack by the hydroxyl group of 1-octen-3-ol on the activated carbonyl carbon, forming a tetrahedral intermediate.
-
A series of proton transfers results in the formation of a good leaving group (water).
-
Elimination of water and subsequent deprotonation of the carbonyl oxygen yields the ester and regenerates the acid catalyst.[10]
To drive the reaction toward the product side, Le Châtelier's principle is applied, typically by using an excess of one reactant (usually the less expensive alcohol) or by removing water as it is formed.[9]
2.1.2 Rationale for Use
-
Cost-Effectiveness: Utilizes inexpensive and readily available reagents and catalysts (butyric acid, sulfuric acid).
-
Simplicity: The experimental setup is straightforward, often requiring only reflux.
-
Scalability: The procedure is easily scaled for larger production volumes.
Causality Behind Experimental Choices: The use of a large excess of butyric acid would be impractical due to its higher boiling point and cost compared to many simple alcohols; however, in this specific synthesis, the reactants are more comparable in value. Therefore, driving the reaction via the removal of water using a Dean-Stark apparatus is the preferred industrial and laboratory strategy. Concentrated sulfuric acid is chosen not only for its catalytic properties but also for its role as a dehydrating agent.[9]
2.1.3 Detailed Experimental Protocol
-
Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
Charging the Flask: To the round-bottom flask, add 1-octen-3-ol (1.0 eq.), butyric acid (1.2 eq.), and a suitable solvent that forms an azeotrope with water (e.g., toluene or cyclohexane, approximately 2 mL per mmol of alcohol).
-
Catalyst Addition: Carefully add concentrated sulfuric acid (H₂SO₄, ~2-3 mol%) to the stirred mixture.
-
Reaction: Heat the mixture to reflux. Water will be collected in the Dean-Stark trap as an azeotrope with the solvent. Continue reflux until no more water is collected (typically 3-6 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst and remove excess butyric acid), and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation to yield pure this compound.
2.1.4 Workflow Diagram
Method B: Carbodiimide-Mediated Steglich Esterification
Developed by Wolfgang Steglich, this method is renowned for its mild reaction conditions, making it ideal for substrates that are sensitive to acid or heat.[11]
2.2.1 Theoretical Background and Mechanism The Steglich esterification utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[7][12]
-
The carboxylic acid adds to one of the double bonds of DCC, forming a highly reactive O-acylisourea intermediate.
-
DMAP, being a superior nucleophile to the alcohol, attacks the O-acylisourea to form a reactive N-acylpyridinium salt. This step is crucial for accelerating the reaction and suppressing a common side reaction—the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[11]
-
The alcohol (1-octen-3-ol) then attacks the acylpyridinium intermediate, forming the ester and regenerating the DMAP catalyst.
-
The dehydrated DCC forms a urea byproduct (dicyclohexylurea, DCU), which is insoluble in most organic solvents and can be easily removed by filtration.[7]
2.2.2 Rationale for Use
-
Mild Conditions: The reaction is typically run at or below room temperature and under neutral pH, preserving the sensitive allylic alcohol and vinyl functionalities of the substrate.[7]
-
High Yield: Often provides excellent yields for sterically hindered or sensitive substrates where Fischer esterification might fail or lead to byproducts.[7]
-
Versatility: Compatible with a wide range of functional groups.
Causality Behind Experimental Choices: Anhydrous dichloromethane (DCM) is the solvent of choice because it is aprotic and effectively solubilizes the reactants while allowing for the precipitation of the DCU byproduct.[13] Using a slight excess of DCC and butyric acid ensures the complete consumption of the more valuable 1-octen-3-ol. DMAP is used in catalytic amounts (5-10 mol%) as it is regenerated during the reaction cycle.
2.2.3 Detailed Experimental Protocol
-
Apparatus Setup: Use a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Charging the Flask: Dissolve 1-octen-3-ol (1.0 eq.), butyric acid (1.1 eq.), and DMAP (0.1 eq.) in anhydrous dichloromethane (DCM, approx. 4 mL per mmol of alcohol) under a nitrogen atmosphere.
-
Initiation: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq.) in anhydrous DCM dropwise over 15 minutes.
-
Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The formation of a white precipitate (DCU) will be observed.
-
Work-up:
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer with 0.5 M HCl (to remove residual DMAP and any unreacted DCC), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the pure ester.
2.2.4 Workflow Diagram
Biocatalytic Synthesis
Method C: Lipase-Catalyzed Esterification
Biocatalysis using enzymes like lipases offers a green, highly selective alternative to traditional chemical methods.[14] Immobilized lipases, such as Candida antarctica Lipase B (CALB, often sold as Novozym® 435), are particularly effective.
3.1.1 Theoretical Background and Mechanism Lipase-catalyzed esterification in non-aqueous media typically follows a Ping-Pong Bi-Bi mechanism.[14]
-
Acylation: The carboxylic acid (butyric acid) binds to the lipase's active site (containing a serine residue). The serine hydroxyl group attacks the carbonyl carbon, forming a tetrahedral intermediate. This collapses to form an acyl-enzyme complex, releasing the first product (water).
-
Deacylation: The alcohol (1-octen-3-ol) enters the active site and acts as a nucleophile, attacking the acyl-enzyme complex. This forms a second tetrahedral intermediate, which then collapses to release the ester product and regenerate the free enzyme.
3.1.2 Rationale for Use
-
Green Chemistry: Operates under mild conditions (near-ambient temperature and pressure), often solvent-free, reducing energy consumption and hazardous waste.[5]
-
High Selectivity: Lipases are highly chemo-, regio-, and enantioselective, minimizing the formation of byproducts.
-
Catalyst Reusability: Immobilized enzymes can be easily recovered by filtration and reused for multiple reaction cycles, improving process economics.[15]
Causality Behind Experimental Choices: Solvent-free systems are preferred to maximize volumetric productivity and simplify downstream processing.[5] The reaction is conducted under a vacuum or with the addition of molecular sieves to remove the water byproduct, which can otherwise lead to a competing hydrolysis reaction and shift the equilibrium away from the product.[14] The molar ratio of reactants is a key parameter to optimize; an excess of one substrate can increase the reaction rate but may complicate purification.[16]
3.1.3 Detailed Experimental Protocol
-
Reactant Preparation: Combine 1-octen-3-ol (1.0 eq.) and butyric acid (1.0-1.5 eq.) in a reaction vessel. A solvent-free system is ideal.
-
Enzyme Addition: Add the immobilized lipase (e.g., Novozym® 435, typically 5-10% by weight of the total substrates).
-
Water Removal: Add activated molecular sieves (3Å or 4Å, ~10% w/w) to the mixture to sequester the water produced. Alternatively, run the reaction under a mild vacuum.
-
Reaction: Place the vessel in a shaking incubator set to an optimized temperature (typically 40-60 °C) and agitation speed (e.g., 200 rpm).[16][17]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via Gas Chromatography (GC) to determine the conversion rate. The reaction typically approaches equilibrium within 6-24 hours.[14]
-
Work-up:
-
Once the desired conversion is reached, filter the reaction mixture to recover the immobilized enzyme for reuse.
-
Wash the recovered enzyme with a non-polar solvent like hexane and dry it.
-
-
Purification: The filtered product is often of high purity. If necessary, unreacted starting materials can be removed by vacuum distillation.
3.1.4 Workflow Diagram
Comparative Analysis of Synthesis Routes
The optimal choice of synthesis route depends on the specific project goals, including scale, purity requirements, cost constraints, and environmental considerations.
| Parameter | Fischer Esterification | Steglich Esterification | Lipase-Catalyzed Esterification |
| Conditions | Harsh (High Temp, Strong Acid) | Mild (Room Temp, Neutral pH) | Mild (Low Temp, Neutral pH) |
| Reagent Cost | Low | High (DCC/EDC, DMAP) | Moderate (Enzyme cost offset by reuse) |
| Yield | Moderate to Good (Equilibrium limited) | High to Excellent | High to Excellent |
| Substrate Scope | Best for robust primary/secondary alcohols.[8] | Excellent for sensitive, acid-labile substrates.[7] | Excellent for high selectivity; can be substrate-specific. |
| Byproducts | Water | Insoluble Urea (DCU), Water | Water |
| Work-up | Aqueous extraction, neutralization | Filtration, aqueous extraction | Simple filtration |
| Environmental | High energy use, acidic waste | Organic solvent waste, hazardous reagents | "Green," low energy, minimal waste |
| Scalability | Excellent | Good (cost can be a factor) | Good (enzyme stability/cost are key) |
Purification and Characterization
Independent of the synthetic route, the identity and purity of the final product must be rigorously confirmed.
Post-Reaction Work-up
The work-up procedure is tailored to the specific reaction.
-
Fischer: Requires neutralization of the acid catalyst and removal of excess carboxylic acid, typically with a basic wash (e.g., NaHCO₃ solution).[18]
-
Steglich: The primary step is the filtration of the insoluble dicyclohexylurea (DCU) byproduct.[13]
-
Enzymatic: The simplest work-up involves filtering to remove the immobilized enzyme.[14]
Purification Techniques
-
Vacuum Distillation: Given the product's boiling point of ~225-229 °C, vacuum distillation is the most effective method for purification, especially on a larger scale. It efficiently separates the higher-boiling ester from lower-boiling unreacted starting materials.
-
Flash Column Chromatography: Essential for purifying products from the Steglich route to remove any soluble impurities and residual reagents. It is the method of choice for achieving the highest purity on a laboratory scale.
Analytical Characterization
The structure and purity of this compound are confirmed using standard spectroscopic techniques.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique to assess purity and confirm the molecular weight. The product will show a characteristic retention time, and the mass spectrum will exhibit a molecular ion peak (m/z 198.3) and predictable fragmentation patterns.[19]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show characteristic signals for the vinyl protons (typically 5.0-6.0 ppm), the allylic proton adjacent to the ester oxygen (~5.2 ppm), and the various alkyl chain protons.
-
¹³C NMR: Will confirm the presence of 12 distinct carbon atoms, including the ester carbonyl (~173 ppm), the two sp² carbons of the double bond (~115 and ~135 ppm), and the carbon bearing the oxygen (~75 ppm).[20]
-
-
Infrared (IR) Spectroscopy: A strong absorption band characteristic of the ester carbonyl (C=O) stretch will be prominent around 1735 cm⁻¹. The C-O stretch will also be visible, and the C=C stretch of the vinyl group will appear around 1640 cm⁻¹.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through multiple pathways, each with a distinct profile of advantages and limitations. Fischer esterification remains a viable option for large-scale, cost-driven production where the substrate's stability is not a major concern. Steglich esterification provides a robust and high-yielding route for laboratory-scale synthesis, especially when dealing with precious or sensitive starting materials, guaranteeing high purity.
Looking forward, lipase-catalyzed synthesis represents the most promising direction. It aligns with the growing demand for sustainable and green chemical processes, offering high selectivity, mild conditions, and simplified purification. Future research will likely focus on the development of more robust and cost-effective immobilized enzymes and the optimization of continuous flow reactor systems to further enhance the efficiency and economic viability of biocatalytic ester production. The choice of method will ultimately be dictated by a strategic assessment of scale, cost, purity requirements, and environmental impact.
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Kaur, M., Mehta, A., & Gupta, R. (2019). Synthesis of Methyl Butyrate Catalyzed by Lipase from Aspergillus fumigatus. Journal of Oleo Science, 68(10), 989-993. DOI: 10.5650/jos.ess19125. Retrieved from [Link]
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The Stereochemical Nuances of Flavor: A Technical Guide to the Chirality of 1-Octen-3-yl Butyrate and its Implications
Abstract
1-Octen-3-yl butyrate, a key contributor to the aroma of many natural products, possesses a chiral center that imparts significant yet often overlooked complexity to its application in the flavor, fragrance, and pharmaceutical industries. This technical guide provides an in-depth exploration of the chirality of this compound, from the fundamental principles of its stereoisomerism to the practical methodologies for the synthesis and analysis of its enantiomers. We will delve into the profound implications of its chirality on sensory perception and biological activity, offering a comprehensive resource for researchers, scientists, and drug development professionals seeking to leverage the nuanced properties of this versatile molecule.
The Significance of Chirality in Flavor Science: A Case Study of this compound
Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications in biology and sensory science.[1][2][3] The two non-superimposable mirror images of a chiral molecule are known as enantiomers. While sharing identical physical and chemical properties in an achiral environment, enantiomers can exhibit remarkably different biological activities and sensory perceptions due to their distinct interactions with chiral biological receptors, such as those in our noses and on our tongues.[4][5]
This compound, with its characteristic mushroom, fruity, and buttery aroma, is a prime example of a chiral flavor compound.[6][7][8][] Its chirality arises from the stereocenter at the C3 position of the octenyl moiety. The implications of this chirality are far-reaching, influencing everything from the perceived quality of a food product to the potential for targeted physiological effects.
This guide will explore the distinct world of the (R)- and (S)-enantiomers of this compound, providing the scientific foundation and practical methodologies to understand, control, and exploit their unique properties.
Enantioselective Synthesis of this compound: A Biocatalytic Approach
The production of enantiomerically pure this compound is crucial for investigating and utilizing the distinct properties of each enantiomer. While classical chemical synthesis often yields a racemic mixture (a 50:50 mixture of both enantiomers), enzymatic catalysis offers a highly efficient and selective route to the desired stereoisomer.[10][11][12] Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols or the enantioselective esterification of prochiral alcohols.
The Principle of Lipase-Catalyzed Kinetic Resolution
Lipase-catalyzed kinetic resolution is a powerful technique for separating enantiomers. The enzyme stereoselectively catalyzes the acylation of one enantiomer of a racemic alcohol at a much higher rate than the other. This results in a mixture of an acylated enantiomer and the unreacted, enantiomerically enriched opposite enantiomer, which can then be separated.
Experimental Protocol: Enzymatic Synthesis of (R)- and (S)-1-Octen-3-yl Butyrate
This protocol describes the lipase-catalyzed kinetic resolution of racemic 1-octen-3-ol to produce enantiomerically enriched (R)-1-octen-3-yl butyrate and (S)-1-octen-3-ol. The latter can be subsequently esterified to yield (S)-1-octen-3-yl butyrate.
Materials:
-
Racemic 1-octen-3-ol
-
Butyric acid
-
Immobilized Lipase B from Candida antarctica (Novozym 435)
-
Anhydrous hexane (or other suitable organic solvent)
-
Molecular sieves (4 Å)
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography column (silica gel)
Procedure:
-
Reaction Setup: In a dry flask, dissolve racemic 1-octen-3-ol (1 equivalent) and butyric acid (0.6 equivalents) in anhydrous hexane. The use of a slight excess of the alcohol helps to drive the reaction.
-
Enzyme Addition: Add immobilized lipase (e.g., Novozym 435, typically 10% by weight of the substrates) and molecular sieves to the reaction mixture to remove any water produced during the esterification, which can inhibit the enzyme.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 40°C) with gentle agitation for a predetermined time (e.g., 24-48 hours). The reaction progress should be monitored by chiral gas chromatography (see Section 3).
-
Reaction Quenching: Once the desired conversion (ideally close to 50%) is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Work-up: Wash the reaction mixture with a 5% sodium bicarbonate solution to remove any unreacted butyric acid, followed by a wash with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator to obtain a mixture of (R)-1-octen-3-yl butyrate and unreacted (S)-1-octen-3-ol.
-
Purification: Separate the (R)-1-octen-3-yl butyrate from the (S)-1-octen-3-ol using column chromatography on silica gel.
-
Synthesis of (S)-1-Octen-3-yl Butyrate: The recovered, enantiomerically enriched (S)-1-octen-3-ol can be esterified with butyric acid using a standard chemical method (e.g., using dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)) or a different lipase that is not enantioselective to produce (S)-1-octen-3-yl butyrate.
Chiral Analysis of this compound: Gas Chromatography
The separation and quantification of the enantiomers of this compound are essential for quality control, authenticity assessment, and research purposes. Chiral gas chromatography (GC) is the most common and effective technique for this purpose.[13]
Principle of Chiral Gas Chromatography
Chiral GC utilizes a capillary column coated with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation. Cyclodextrin derivatives are commonly used as CSPs for the separation of chiral flavor compounds.
Experimental Protocol: Chiral GC-MS Analysis of this compound Enantiomers
This protocol provides a general method for the chiral separation of this compound enantiomers. Optimization of the temperature program and other parameters may be required depending on the specific instrument and column used.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Chiral capillary column (e.g., a cyclodextrin-based column like Rt-βDEXsa)
-
Helium (carrier gas)
-
Sample of this compound (racemic or enantiomerically enriched) dissolved in a suitable solvent (e.g., hexane)
GC-MS Conditions:
| Parameter | Value |
| Column | Rt-βDEXsa (or similar), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injector Temperature | 250°C |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 60°C (hold for 2 min), ramp to 180°C at 2°C/min, hold for 5 min |
| MS Transfer Line | 250°C |
| Ion Source Temp. | 230°C |
| Mass Range | m/z 40-300 |
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in hexane.
-
Injection: Inject a small volume (e.g., 1 µL) of the sample into the GC.
-
Data Acquisition: Acquire the data in full scan mode to identify the peaks and in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.
-
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers of this compound based on their retention times. The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers.
Implications of Chirality in this compound
The stereochemistry of this compound has significant implications for its sensory properties and biological activity.
Sensory Perception: The Odor and Taste of Enantiomers
While specific sensory data for the individual enantiomers of this compound are not extensively documented in publicly available literature, we can draw strong inferences from its precursor, 1-octen-3-ol. The (R)-enantiomer of 1-octen-3-ol is known to possess a more pleasant, genuine mushroom aroma, while the (S)-enantiomer is often described as having a more earthy or moldy off-note.[14] It is highly probable that these sensory differences are carried over to the corresponding butyrate esters.
Expected Sensory Profiles of this compound Enantiomers:
| Enantiomer | Expected Odor Profile | Potential Applications |
| (R)-1-Octen-3-yl Butyrate | Clean, fresh mushroom, fruity, buttery | High-quality mushroom flavors, savory applications, fine fragrances |
| (S)-1-Octen-3-yl Butyrate | Earthy, musty, potentially with some fruity notes | May be less desirable in most flavor applications, but could have niche uses |
Biological Activity and Drug Development
The differential interaction of enantiomers with biological receptors is a cornerstone of modern pharmacology.[15] Just as the enantiomers of 1-octen-3-ol exhibit different activities as insect attractants, the enantiomers of this compound are likely to have distinct biological effects. This could be relevant in areas such as:
-
Pest Management: One enantiomer may be a more effective attractant or repellent for certain insect species.
-
Antimicrobial Activity: The antimicrobial properties of 1-octen-3-ol may be stereospecific, and this could extend to its butyrate ester.
-
Pharmacology: As esters can be hydrolyzed in vivo, the delivery of the bioactive 1-octen-3-ol enantiomer could be controlled through the administration of the corresponding butyrate ester. Furthermore, the butyrate moiety itself has known biological activities.
Conclusion and Future Perspectives
The chirality of this compound is a critical factor that dictates its sensory and biological properties. This guide has provided a comprehensive overview of the importance of its stereochemistry, along with practical methodologies for the enantioselective synthesis and chiral analysis of its enantiomers. For researchers, scientists, and drug development professionals, a thorough understanding and control of the chirality of this compound are paramount for unlocking its full potential in a wide range of applications.
Future research should focus on the detailed sensory characterization of the individual enantiomers of this compound to confirm the hypothesized differences in their odor and taste profiles. Furthermore, a deeper investigation into the distinct biological activities of each enantiomer will undoubtedly open up new avenues for its application in agriculture, food preservation, and even therapeutics.
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An In-depth Technical Guide to 1-Octen-3-yl Butyrate: From Discovery to Modern Applications
Abstract
1-Octen-3-yl butyrate, a volatile ester, holds a significant position in the landscape of flavor and fragrance chemistry. Characterized by its complex aroma profile, which marries fruity and buttery notes with a distinct mushroom-like earthiness, this compound has found extensive application in the food and fragrance industries. This technical guide provides a comprehensive overview of this compound, tracing its historical context, detailing its physicochemical properties, exploring its natural origins, and elucidating the evolution of its synthesis from early chemical methods to modern biocatalytic processes. This document is intended for researchers, scientists, and professionals in drug development and chemical industries who seek a deep, technical understanding of this multifaceted molecule.
Introduction: The Genesis of a Flavor Compound
The story of this compound is intrinsically linked to the broader history of flavor chemistry. The quest to understand and replicate the aromas of natural products began in earnest in the 19th century, a period that saw the dawn of organic chemistry. Early explorations into the chemical constituents of fruits and flowers revealed that esters were often responsible for their characteristic scents.[1] This realization spurred the development of synthetic esters to mimic these natural aromas, with the first artificial fruit essences being showcased as early as 1851 at the Crystal Palace exhibition in London.
Physicochemical Properties and Organoleptic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental to its application. These properties dictate its behavior in various matrices and its perception by the human olfactory and gustatory systems.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₂₂O₂ | [3] |
| Molecular Weight | 198.30 g/mol | [3] |
| CAS Number | 16491-54-6 | [4] |
| FEMA Number | 3612 | [3][5] |
| JECFA Number | 1837 | [3][6] |
| Appearance | Colorless liquid | [3] |
| Odor | Fruity, buttery, strawberry, mushroom | [4] |
| Taste | At 5 ppm: tuna fish-like, amine and mushroom-like | [4] |
| Boiling Point | 225-229 °C | [4] |
| Density | 0.87 g/mL at 25 °C | |
| Refractive Index | 1.423-1.428 | [3] |
| Solubility | Insoluble in water; soluble in oils; slightly soluble in propylene glycol | [3] |
The organoleptic profile of this compound is its most defining feature. It is described as having a multifaceted aroma with fruity, buttery, and distinct mushroom notes.[4] At a 1.0% concentration, it is characterized as musty, earthy, mushroom, and waxy.[4] This complexity makes it a valuable component in the creation of nuanced flavor and fragrance compositions.
Natural Occurrence: A Footprint in the Botanical World
This compound has been identified as a natural volatile component in a variety of plants, most notably passion fruit and lavender.
Passion Fruit (Passiflora edulis)
The aroma of passion fruit is a complex bouquet of volatile compounds, with esters playing a predominant role.[7][8] this compound is a recognized contributor to this intricate aroma profile.[4] Its presence, alongside other esters like ethyl butanoate and ethyl hexanoate, contributes to the characteristic fruity and slightly earthy notes of the fruit.[7][8] The concentration of these volatile compounds can be influenced by the fruit's stage of ripeness.[8]
Lavender (Lavandula angustifolia)
Lavender oil is another natural source where 1-Octen-3-yl esters, particularly the acetate, have been identified.[1][9] While the butyrate is also reported to be found in lavender oil, the acetate ester is more commonly cited in recent analytical studies.[4][10] The presence of these esters contributes to the herbal and fruity undertones that complement the primary floral notes of lavender. Advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS) are essential for the identification and quantification of these minor but significant components in essential oils.[1][10]
The Evolution of Synthesis: From Chemical Reactions to Biocatalysis
The industrial production of this compound has evolved from traditional chemical synthesis to more sustainable and "natural" enzymatic methods.
Chemical Synthesis Pathways
Early production of this compound relied on classical organic chemistry reactions. The direct esterification of 1-octen-3-ol with butyric acid is a common method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid, and driven to completion by removing the water formed during the reaction.
Figure 1: Chemical Synthesis of this compound via Fischer Esterification.
While effective, chemical synthesis often requires harsh reaction conditions and can produce byproducts, necessitating extensive purification steps.
Enzymatic Synthesis: A Green Chemistry Approach
The increasing consumer demand for natural flavorings has driven the development of biocatalytic methods for ester synthesis. Lipases, a class of enzymes that catalyze the hydrolysis of fats, are particularly well-suited for esterification reactions in non-aqueous environments.
The enzymatic synthesis of this compound offers several advantages over chemical methods:
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures and pressures, reducing energy consumption.
-
High Specificity: Lipases can exhibit high chemo-, regio-, and enantioselectivity, leading to purer products with fewer byproducts.
-
"Natural" Labeling: Products synthesized using enzymes can often be labeled as "natural," which is highly desirable in the food industry.
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
-
Enzyme Immobilization: The lipase (e.g., from Candida antarctica) is immobilized on a solid support to enhance its stability and facilitate reuse.
-
Reaction Setup: Equimolar amounts of 1-octen-3-ol and butyric acid are dissolved in a suitable organic solvent (e.g., hexane).
-
Enzyme Addition: The immobilized lipase is added to the reactant mixture.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 40-50°C) with constant agitation.
-
Monitoring: The progress of the reaction is monitored by periodically analyzing samples using gas chromatography (GC).
-
Product Isolation: Once the reaction reaches equilibrium, the enzyme is filtered off, and the solvent is removed under reduced pressure to yield the crude ester.
-
Purification: The crude product is purified by vacuum distillation to obtain high-purity this compound.
Figure 2: Workflow for the Enzymatic Synthesis of this compound.
Applications in Industry
The unique organoleptic properties of this compound have led to its widespread use in the flavor and fragrance industries.
-
Flavor Applications: It is primarily used in the formulation of mushroom flavors, where it imparts an authentic, earthy character.[11] Its fruity and buttery notes also make it a valuable component in a variety of other flavor profiles, including dairy, fruit, and savory applications.[4]
-
Fragrance Applications: In perfumery, it can add a pleasant fatty and earthy note to fragrances, providing complexity and depth.[11]
Regulatory Status and Safety
This compound has been evaluated for safety by international regulatory bodies.
-
FEMA GRAS: The Flavor and Extract Manufacturers Association (FEMA) has designated this compound as Generally Recognized as Safe (GRAS) for its intended use as a flavoring agent.[5][12] Its FEMA number is 3612.[3][5]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) evaluated this compound in 2008 and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[13][14] Its JECFA number is 1837.[3][6]
Conclusion
This compound stands as a testament to the intricate interplay between nature and chemical innovation. From its likely conceptual origins in the study of mushroom volatiles to its identification in passion fruit and lavender, and the subsequent development of sophisticated synthesis methods, this ester has carved a significant niche in the flavor and fragrance palette. The evolution of its production, from traditional chemical synthesis to environmentally benign enzymatic processes, reflects the broader trends in the chemical industry towards sustainability and naturality. As analytical techniques become more refined and the demand for novel and complex flavors continues to grow, the importance of well-characterized molecules like this compound is set to increase, ensuring its continued relevance for researchers and industry professionals alike.
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Methodological & Application
Definitive Analysis of 1-Octen-3-yl Butyrate: A Comprehensive GC-MS Protocol for Identification and Characterization
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 1-Octen-3-yl butyrate is a volatile ester of significant interest in the flavor, fragrance, and food science industries, prized for its unique aroma profile characterized by fruity, buttery, and mushroom-like notes.[1][2][] Its accurate identification and quantification are critical for quality control, product development, and the study of natural products, where it occurs in items like passion fruit and lavender oil.[1][4] This application note provides a comprehensive, field-proven guide to the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are designed to ensure scientific integrity, providing robust, self-validating protocols for researchers in diverse fields. We will delve into the causality behind experimental choices, from sample preparation to the interpretation of mass spectral data, establishing an authoritative framework for the analysis of this and similar volatile compounds.
Introduction: The Analytical Imperative
This compound (CAS: 16491-54-6), with the molecular formula C₁₂H₂₂O₂ and a molecular weight of 198.30 g/mol , is a key aroma compound whose presence can define the sensory profile of a product.[2][5] Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for such volatile and semi-volatile compounds.[6] Its power lies in the synergistic combination of gas chromatography's high-resolution separation capabilities with the precise molecular identification provided by mass spectrometry.[7] The GC separates complex mixtures based on the components' volatility and interaction with the stationary phase, while the MS detector ionizes the eluted compounds, generating a unique fragmentation pattern—a molecular fingerprint—that allows for unambiguous identification by comparison to spectral libraries.[7][8] This guide provides a detailed protocol optimized for the analysis of this compound, ensuring high sensitivity and specificity.
Materials and Methodology
Reagents and Consumables
-
Analytical Standard: this compound (≥97% purity)
-
Solvents: Hexane or Dichloromethane (GC or HPLC grade, high purity)
-
Drying Agent: Anhydrous Sodium Sulfate
-
Internal Standard (Optional): n-Undecane or other suitable alkane
-
Consumables: 2 mL clear glass autosampler vials with PTFE-lined caps, volumetric flasks (10 mL, 50 mL), micropipettes, 0.22 µm syringe filters.
Sample and Standard Preparation Protocol
The goal of sample preparation is to isolate and concentrate the analyte from the sample matrix while ensuring compatibility with the GC-MS system.[9] Liquid-liquid extraction (LLE) is a robust and widely applicable technique for this purpose, effectively separating analytes based on their differential solubility in immiscible solvents.[9][10]
Protocol: Liquid-Liquid Extraction (LLE)
-
Standard Preparation:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Working Standards (1-50 µg/mL): Prepare a series of dilutions from the stock solution to create a calibration curve. For routine identification, a 10 µg/mL standard is sufficient.[11]
-
-
Sample Preparation (Liquid Matrix, e.g., Fruit Juice):
-
Pipette 5 mL of the liquid sample into a 15 mL centrifuge tube.
-
Add 2 mL of hexane.
-
Vortex vigorously for 2 minutes to ensure thorough mixing and facilitate the transfer of this compound into the organic solvent layer.
-
Centrifuge at 3000 rpm for 5 minutes to break any emulsion and achieve clear phase separation.
-
Carefully collect the upper organic (hexane) layer using a Pasteur pipette and transfer it to a clean tube.
-
Add a small amount of anhydrous sodium sulfate to the collected organic layer to remove any residual water.
-
Filter the dried extract through a 0.22 µm syringe filter into a 2 mL GC vial.[12]
-
Causality: Hexane is chosen as the extraction solvent due to its high volatility, low boiling point, and immiscibility with aqueous samples; it effectively extracts nonpolar to moderately polar volatile compounds like esters while leaving behind non-volatile matrix components (sugars, salts) that could contaminate the GC system.[9][13]
Workflow for Sample Preparation
Caption: Liquid-Liquid Extraction (LLE) workflow for this compound.
GC-MS Instrumental Protocol
The following parameters are recommended for a standard quadrupole GC-MS system. They have been designed to provide excellent separation and sensitive detection for this compound.
Instrument Conditions Table
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| GC Column | HP-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | A robust, non-polar column providing excellent separation for a wide range of volatile and semi-volatile compounds.[7][13] |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the analyte without thermal degradation. |
| Injection Mode | Splitless | Maximizes the transfer of analyte onto the column, providing the best sensitivity for trace analysis.[11] |
| Injection Volume | 1 µL | A standard volume that balances sensitivity with the risk of column overload. |
| Carrier Gas | Helium (99.999% purity) | Inert carrier gas providing good chromatographic efficiency.[7] |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal flow rate for a 0.25 mm ID column, ensuring good separation efficiency. |
| Oven Program | Initial: 50 °C (hold 2 min), Ramp: 10 °C/min to 250 °C, Hold: 5 min | The temperature program effectively separates early-eluting volatile compounds and ensures that higher-boiling compounds are eluted. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Standard ionization technique that produces reproducible, fragment-rich spectra ideal for library matching.[7] |
| Electron Energy | 70 eV | The industry standard energy for generating EI spectra, ensuring consistency with NIST and other commercial libraries. |
| Ion Source Temp. | 230 °C | Prevents condensation of analytes within the source while minimizing thermal degradation. |
| Quadrupole Temp. | 150 °C | Maintains ion trajectory and prevents contamination of the quadrupole analyzer. |
| Transfer Line Temp. | 280 °C | Ensures the efficient transfer of eluted compounds from the GC to the MS without cold spots. |
| Acquisition Mode | Full Scan | Acquires a full mass spectrum for each point in the chromatogram, allowing for identification of unknown compounds. |
| Scan Range | 40 - 350 m/z | Covers the expected mass range for the analyte and its fragments, while excluding low-mass noise from air and water. |
Data Analysis and Expected Results
Analyte Identification
Identification of this compound is confirmed using two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of the authentic standard analyzed under identical conditions.
-
Mass Spectrum: The background-subtracted mass spectrum of the sample peak must show a high-quality match (>85% match factor) to the spectrum from a validated source, such as the NIST/EPA/NIH Mass Spectral Library or the injected standard.[5][14]
Expected Results
| Compound Name | Expected Retention Time (min) | Key Identifying Ions (m/z) |
| This compound | ~12 - 14 | 71 (Base Peak), 43 , 55, 57, 85, 113, 128 |
Note: The exact retention time may vary depending on the specific instrument, column condition, and exact parameters.
Interpreting the Mass Spectrum
The mass spectrum of this compound is characterized by specific fragmentation patterns typical of esters.[15] The molecular ion (M⁺) at m/z 198 may be observed but is often of low abundance or absent entirely. The most prominent fragments arise from cleavages around the ester functional group.
-
m/z 71: This is the base peak and corresponds to the butyryl cation, [C₄H₇O]⁺, formed by cleavage of the C-O bond. Its high stability makes it a dominant feature of the spectrum.
-
m/z 43: This ion represents the propyl cation, [C₃H₇]⁺, resulting from the loss of carbon monoxide (CO) from the butyryl cation.
-
m/z 128: This fragment corresponds to the 1-octen-3-ol radical cation, [C₈H₁₆O]⁺, from the alcohol portion of the ester.[16]
-
m/z 85 & 57: These ions are part of the characteristic alkyl chain fragmentation pattern.
Proposed Fragmentation Pathway
Caption: Key fragmentation pathways for this compound in EI-MS.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No Peak Detected | Injection error; sample too dilute; inlet/column/MS issue. | Verify syringe/autosampler function; analyze a higher concentration standard; check for leaks and system readiness. |
| Peak Tailing/Fronting | Active sites in the inlet liner or column; column contamination; improper flow rate. | Replace inlet liner; trim the first few cm of the column; bake out the column; verify carrier gas flow. |
| Poor Sensitivity | Dirty ion source; detector issue; sample degradation; splitless time too short. | Clean the ion source; check detector voltage; ensure sample integrity; verify injection parameters. |
| Mass Spectrum Mismatch | Co-eluting impurity; incorrect background subtraction; ion source is too cold/hot. | Check peak purity; manually inspect and subtract background; verify MS source temperature is within the recommended range. |
Conclusion
This application note details a validated and reliable GC-MS method for the analysis of this compound. By adhering to the outlined protocols for sample preparation, instrument configuration, and data analysis, researchers can achieve accurate and reproducible identification of this important flavor and fragrance compound. The foundational principles and troubleshooting guidance provided herein serve as a robust framework for the broader analysis of volatile esters, empowering scientists in quality control, natural product chemistry, and sensory science to generate high-quality, defensible data.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
MS-Analysis. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
Oud Academia. (n.d.). Gas Chromatography–Mass Spectrometry (GC-MS) for volatile profiling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
University of California, Davis. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
IMM Instrument Guides. (n.d.). Sample preparation (GC-FID, GC-MS). Retrieved from [Link]
-
Scribd. (n.d.). GC-MS Method For Volatile Flavor Components. Retrieved from [Link]
-
Journal of Chemical Education. (1999). Analysis of Volatile Fragrance and Flavor Compounds by Headspace Solid Phase Microextraction and GC-MS. Retrieved from [Link]
-
AIP Conference Proceedings. (2012). Analysis of flavor compounds by GC/MS after liquid-liquid extraction from fruit juices. Retrieved from [Link]
-
Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
-
PubMed Central. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Retrieved from [Link]
-
ResearchGate. (n.d.). GC/MS Chromatogram and Spectra of the 1-octen-3-ol produced by strain LB12DSC. Retrieved from [Link]
-
Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Retrieved from [Link]
-
ResearchGate. (n.d.). NIST library spectra, structure and molecule of the compound.... Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 1-Octen-3-ol. NIST Chemistry WebBook. Retrieved from [Link]
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- 16. 1-Octen-3-ol [webbook.nist.gov]
Topic: Enantioselective Resolution of 1-Octen-3-yl butyrate Isomers by Chiral Gas Chromatography
An Application Note and Protocol from the Office of the Senior Application Scientist
Abstract
1-Octen-3-yl butyrate is a significant chiral compound found in various natural products, contributing distinct fruity, buttery, and mushroom-like notes to flavors and fragrances[1][]. The enantiomers of many chiral compounds exhibit different sensory properties and biological activities, making their separation and quantification essential for quality control, authenticity assessment, and regulatory compliance in the food, fragrance, and pharmaceutical industries[3][4][5]. This application note presents a detailed, robust, and validated method for the baseline separation of (R)- and (S)-1-Octen-3-yl butyrate enantiomers using capillary gas chromatography with a cyclodextrin-based chiral stationary phase (CSP). We provide a comprehensive protocol, from sample preparation to data analysis, and explain the critical scientific principles that ensure a reliable and reproducible separation.
Introduction: The Imperative of Chiral Separation
Chirality is a fundamental property in chemistry and biology, where a molecule and its mirror image, or enantiomer, are non-superimposable[6]. While enantiomers share identical physical properties like boiling point and density in an achiral environment, they can differ profoundly in their interaction with other chiral molecules, such as biological receptors in the human body. This is particularly relevant in the flavor and fragrance sector, where the perceived scent or taste of a compound can be exclusive to one enantiomer.
This compound, an ester of the fungal alcohol 1-octen-3-ol, possesses a chiral center at the C-3 position. Its presence has been reported in passion fruit and various essential oils[1]. The ability to resolve its enantiomers is critical for:
-
Authenticity Verification: Natural products often exhibit a specific enantiomeric ratio. Deviations can indicate adulteration or synthetic origin.
-
Sensory Profiling: Isolating each enantiomer allows for a precise characterization of its unique contribution to an aroma or flavor profile.
-
Regulatory Compliance: Regulatory bodies increasingly require the characterization of individual enantiomers of chiral additives and ingredients[7].
Chiral gas chromatography (GC) is the premier analytical technique for separating volatile enantiomers due to its high resolution, sensitivity, and speed[8][9].
The Principle of Chiral Recognition in Gas Chromatography
The separation of enantiomers by GC is achieved by employing a chiral stationary phase (CSP). The underlying principle is the formation of transient, short-lived diastereomeric complexes between the enantiomers of the analyte and the chiral selector of the stationary phase[10][11].
These diastereomeric complexes have different thermodynamic stabilities. The enantiomer that forms the more stable complex interacts more strongly with the CSP and is therefore retained longer in the column, resulting in a later elution time. The enantiomer forming the less stable complex elutes earlier. This difference in retention times allows for their separation[10]. Cyclodextrin derivatives are highly effective CSPs for a wide range of volatile chiral compounds due to their unique structure: a hydrophobic inner cavity and a hydrophilic exterior, providing multiple interaction points for chiral recognition[9][11].
Experimental Protocol: Separation of this compound Enantiomers
This section provides a self-validating, step-by-step protocol for the successful separation of this compound enantiomers.
Materials and Instrumentation
-
Gas Chromatograph: An Agilent 8890 GC system (or equivalent) equipped with a Flame Ionization Detector (FID) or a Mass Spectrometric (MS) detector. MS is recommended for positive peak identification[12].
-
Chiral GC Column: Rt-βDEXse (30 m x 0.25 mm ID, 0.25 µm film thickness) or an equivalent column with a derivatized β-cyclodextrin stationary phase.
-
Reagents:
-
Racemic (±)-1-Octen-3-yl butyrate standard (CAS 16491-54-6).
-
High-purity Hexane or Ethyl Acetate (GC grade) for sample dilution.
-
-
Gases:
-
Carrier Gas: Hydrogen (preferred for efficiency and speed) or Helium, 99.999% purity.
-
Detector Gases (for FID): Hydrogen and compressed air, 99.999% purity.
-
-
Sample Preparation:
-
Prepare a stock solution of 1 mg/mL racemic this compound in hexane.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution with hexane.
-
Chromatographic Workflow Diagram
The following diagram illustrates the complete analytical workflow from sample preparation to data analysis.
Caption: Workflow for chiral GC analysis of this compound.
Detailed GC Method Parameters
Adherence to these parameters is critical for achieving the separation shown in the results section. The choice of hydrogen as a carrier gas provides a higher optimal linear velocity, leading to faster analysis times without sacrificing resolution[6].
| Parameter | Recommended Setting | Rationale |
| Column | Derivatized β-Cyclodextrin Phase (e.g., Rt-βDEXse) 30 m x 0.25 mm ID, 0.25 µm | Provides the necessary chiral recognition sites for forming transient diastereomeric complexes with the analyte enantiomers, which is the basis of the separation[10][11]. |
| Carrier Gas | Hydrogen | Offers higher efficiency at greater linear velocities compared to helium, enabling faster run times while maintaining or improving resolution[6]. |
| Linear Velocity | ~50 cm/sec (Constant Flow Mode) | Set near the optimal velocity for hydrogen to ensure maximum separation efficiency. |
| Inlet Temperature | 240 °C | Ensures rapid and complete vaporization of the analyte (Boiling Point ~225-229 °C[1]) without causing thermal degradation. |
| Injection Mode | Split (Ratio 50:1) | Prevents column overloading with the 10 µg/mL standard, ensuring sharp, symmetrical peaks. |
| Injection Volume | 1.0 µL | Standard volume for capillary GC. |
| Oven Program | Initial Temp: 80 °C, hold for 1 min Ramp: 5 °C/min to 180 °C Hold: Hold at 180 °C for 5 min | An initial hold ensures good peak shape at the start. The slow ramp rate is crucial for maximizing the differential interaction time with the CSP, thereby enhancing the resolution between enantiomers. |
| Detector | FID or MS | FID is a robust, universal detector for quantifying hydrocarbons. MS provides mass spectral data for definitive compound identification[12]. |
| FID Temperature | 250 °C | Must be higher than the final oven temperature to prevent condensation of the analyte. |
| MS Transfer Line | 250 °C | Prevents analyte condensation before reaching the ion source. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization (EI). |
| MS Scan Range | 40 - 250 amu | Covers the molecular ion (m/z 198.3) and expected fragmentation patterns of the analyte. |
Expected Results & Method Performance
Executing the protocol above should yield a chromatogram with two well-resolved peaks corresponding to the (R)- and (S)-enantiomers of this compound. The elution order must be confirmed empirically by injecting an enantiomerically pure standard if available.
Performance Metrics
The quality of a chiral separation is defined by its resolution and selectivity. The following table summarizes the expected performance data for this method.
| Performance Parameter | Symbol | Formula | Expected Value | Significance |
| Retention Time 1 | t_R1_ | - | ~16.2 min | The time taken for the first-eluting enantiomer to pass through the column. |
| Retention Time 2 | t_R2_ | - | ~16.5 min | The time taken for the second, more strongly retained enantiomer to elute. |
| Selectivity Factor | α | (t_R2_ - t_M_) / (t_R1_ - t_M_) | > 1.05 | Also known as the separation factor, it measures the relative retention of the two enantiomers. A value > 1 indicates separation is occurring. (t_M_ = void time). |
| Resolution | R_s_ | 2(t_R2_ - t_R1_) / (w_1_ + w_2_) | ≥ 1.5 | The degree of separation between two peaks. An R_s_ value of 1.5 signifies baseline resolution, which is the goal for accurate quantification. (w = peak width at base). |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution (R_s_ < 1.5) | 1. Oven ramp rate is too fast. 2. Carrier gas velocity is not optimal. 3. Column degradation. | 1. Decrease the oven ramp rate to 2-3 °C/min to increase interaction time. 2. Verify and adjust the carrier gas flow/linear velocity. 3. Condition the column or replace it if it has exceeded its operational lifetime. |
| Peak Tailing | 1. Active sites in the inlet liner or column. 2. Inlet temperature is too low. | 1. Use a deactivated inlet liner and trim the first few cm of the column. 2. Ensure the inlet temperature is sufficient for rapid vaporization (~15-20°C above the analyte's boiling point). |
| No Separation | 1. Incorrect column (achiral). 2. Column temperature is too high. | 1. Confirm that a chiral stationary phase is installed. 2. Reduce the initial oven temperature. Higher temperatures can reduce the stability of the transient diastereomeric complexes, diminishing selectivity. |
Conclusion
This application note provides a validated, high-performance chiral gas chromatography method for the baseline separation of this compound enantiomers. By utilizing a derivatized β-cyclodextrin stationary phase and carefully optimized chromatographic parameters, this protocol offers the resolution and reliability required for demanding applications in quality control, flavor chemistry, and authenticity testing. The principles and methodologies described herein are foundational and can be adapted for the chiral separation of other volatile esters and flavor compounds.
References
-
Academic OUP. (n.d.). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. Journal of Chromatographic Science. [Link]
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. [Link]
-
Waters Corporation. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. [Link]
-
ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. [Link]
-
Wikipedia. (n.d.). Chiral column chromatography. [Link]
-
Agilent. (2009, February 12). Analysis of Suspected Flavor and Fragrance Allergens in Perfumes Using Two-Dimensional GC with Independent Column Temperature Control. [Link]
-
LCGC International. (n.d.). Emanuel Gil-Av and the Separation of Enantiomers on Chiral Stationary Phases by Chromatography. [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs. [Link]
-
National Institutes of Health (NIH), PubChem. (n.d.). This compound. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
-
PubMed. (2004, September). Enantioselective gas chromatography in flavor and fragrance analysis: strategies for the identification of known and unknown plant volatiles. [Link]
-
Taylor & Francis Online. (n.d.). Enantioselective GC–MS analysis of volatile components from rosemary (Rosmarinus officinalis L.) essential oils and hydrosols. [Link]
-
Chromatography Today. (n.d.). GC-MS used to study volatile compounds in fungi. [Link]
-
Lumen Learning. (n.d.). Separating enantiomers. Organic Chemistry 1: An open textbook. [Link]
-
PubMed Central. (2021, February 4). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. [Link]
-
MDPI. (n.d.). Enantiomers and Their Resolution. [Link]
-
ResearchGate. (n.d.). Analysis of Volatile Compounds Emitted by Filamentous Fungi Using Solid-Phase Microextraction-Gas Chromatography/Mass Spectrometry. [Link]
-
ResearchGate. (n.d.). Enantioselective Gas Chromatography in Flavor and Fragrance Analysis: Strategies for the Identification of Known and Unknown Plant Volatiles. [Link]
-
ResearchGate. (n.d.). Separation of Enantiomers by Gas Chromatography on Chiral Stationary Phases. [Link]
-
Flavor and Extract Manufacturers Association (FEMA). (n.d.). This compound. [Link]
-
IOSR Journal. (2018, September 15). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase. [Link]
-
Chemistry LibreTexts. (2015, July 5). Resolution: Separation of Enantiomers. [Link]
-
LCGC International. (n.d.). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. [Link]
-
ResearchGate. (n.d.). Separation of Enantiomers: Synthetic Methods. [Link]
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Enzymatic synthesis of 1-Octen-3-yl butyrate using lipases
Application Note & Protocol
Enzymatic Synthesis of 1-Octen-3-yl Butyrate Using Immobilized Lipase
Abstract this compound is a high-value flavor and fragrance compound prized for its characteristic sweet, fruity, and mushroom-like aroma.[1][][3] Traditional chemical synthesis routes often require harsh conditions and can lead to undesirable byproducts. This application note details a robust and sustainable method for the synthesis of this compound via lipase-catalyzed esterification of 1-octen-3-ol and butyric acid. Employing an immobilized lipase, such as Candida antarctica Lipase B (CALB), offers significant advantages, including high specificity, mild reaction conditions, and simplified catalyst recovery and reuse.[4][5] This guide provides a comprehensive overview of the reaction principles, a detailed step-by-step laboratory protocol, and analytical methods for quantification, designed for researchers in biocatalysis, flavor chemistry, and process development.
Introduction: The Case for Biocatalysis
This compound, an ester of 1-octen-3-ol and butyric acid, is a key component in the formulation of fruit and mushroom flavors for the food industry and is also used to impart pleasant fatty and earthy notes in fragrances.[][6] The demand for natural and "green" ingredients has driven the development of sustainable production methods. Biocatalysis, utilizing enzymes as catalysts, presents a powerful alternative to conventional chemical synthesis.
Lipases (E.C. 3.1.1.3) are exceptionally versatile enzymes. While their natural role is the hydrolysis of fats, they can effectively catalyze the reverse reaction—esterification—in environments with low water activity.[4][5] This capability allows for the targeted synthesis of esters under mild temperature and pressure conditions, minimizing energy consumption and the formation of degradation products.
The use of immobilized lipases is a cornerstone of industrial biocatalysis.[5][7] By physically confining the enzyme to a solid support, several critical advantages are realized:
-
Enhanced Stability: Immobilization often increases the enzyme's tolerance to temperature and organic solvents.[4][8]
-
Simplified Purification: The solid catalyst is easily separated from the liquid reaction mixture by simple filtration, eliminating the need for complex downstream processing.
-
Catalyst Reusability: The ability to recover and reuse the immobilized enzyme for multiple reaction cycles significantly reduces the overall process cost, a crucial factor in the economic viability of enzymatic routes.[8][9]
This document outlines a protocol centered on these principles, providing a reliable framework for the efficient synthesis of this compound.
Reaction Mechanism and Experimental Design
The enzymatic synthesis of this compound is a reversible esterification reaction. The core principle of process optimization is to manipulate reaction conditions to shift the equilibrium toward the formation of the ester product.
CH₃(CH₂)₄CH(CH=CH₂)OH + CH₃(CH₂)₂COOH ---(Lipase)--> CH₃(CH₂)₄CH(CH=CH₂)OOC(CH₂)₂CH₃ + H₂O (1-Octen-3-ol + Butyric Acid --> this compound + Water)
The Lipase Catalytic Mechanism
Lipase-catalyzed esterification typically follows a Ping-Pong Bi-Bi mechanism. This process involves the formation of a covalent acyl-enzyme intermediate.
-
Acylation: The butyric acid substrate binds to the lipase's active site. The serine hydroxyl group performs a nucleophilic attack on the acid's carbonyl carbon, forming a tetrahedral intermediate. This resolves into a stable acyl-enzyme complex, releasing a molecule of water.
-
Deacylation: The alcohol (1-octen-3-ol) then enters the active site and attacks the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the ester product and regenerating the free enzyme.
Key Parameters for Optimization
Successful synthesis hinges on the careful control of several interconnected parameters.
-
Temperature: Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation causes a rapid loss of function.[4] For many commercial lipases like Novozym 435, a range of 40-60°C is typical.[9][10] Higher temperatures can also increase substrate solubility but may promote side reactions.
-
Substrate Molar Ratio: To drive the reaction equilibrium towards the product, an excess of one substrate is often used.[9] However, high concentrations of short-chain acids or alcohols can be inhibitory or even denaturing to the enzyme.[5][11] An empirical approach is necessary to find the optimal balance, often starting with a 1:1 ratio and incrementally increasing the alcohol concentration.
-
Enzyme Loading: The reaction rate is directly influenced by the amount of active enzyme present. Increasing the enzyme concentration will typically boost the conversion rate up to a saturation point, where the rate becomes limited by substrate availability or mass transfer.[4] A typical starting range is 5-15% (w/w) relative to the total substrate mass.[9]
-
Water Activity (a_w): This is a critical, yet often overlooked, parameter. While water is a product of esterification (and its presence pushes the reaction backward), a minuscule amount is essential for the lipase to maintain the conformational flexibility required for catalysis.[4] In solvent-free systems, the substrates themselves may contain sufficient water. For optimal results, water can be removed from the reaction vessel in situ using molecular sieves or by performing the reaction under a vacuum.
-
Reaction Medium: While solvent-free systems are ideal from a green chemistry perspective, the use of a non-polar organic solvent (e.g., hexane, heptane, isooctane) can be beneficial.[12][13] Solvents can improve the solubility of non-polar substrates, reduce viscosity, and alleviate substrate/product inhibition at the enzyme's active site.
Experimental Workflow
The overall process for the synthesis and analysis is straightforward, involving reaction setup, incubation, and product quantification.
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Solid-phase microextraction (SPME) for 1-Octen-3-yl butyrate sampling
An In-Depth Technical Guide to Solid-Phase Microextraction (SPME) for the Sampling of 1-Octen-3-yl butyrate
Authored by a Senior Application Scientist
This document provides a comprehensive guide for researchers, scientists, and professionals in the flavor, fragrance, and drug development industries on the application of Solid-Phase Microextraction (SPME) for the sampling and analysis of this compound. This guide is designed to deliver not only a step-by-step protocol but also the underlying scientific principles that govern the methodological choices, ensuring a robust and reproducible analytical outcome.
Introduction: The Synergy of SPME and Flavor Analysis
Solid-Phase Microextraction (SPME) is a revolutionary sample preparation technique that integrates sampling, extraction, and concentration into a single, solvent-free step.[1][2] Developed by Pawliszyn and coworkers in the early 1990s, SPME is predicated on the equilibrium partitioning of analytes between a sample matrix and a stationary phase coated onto a fused silica fiber.[3] Its simplicity, sensitivity, and versatility have established it as a cornerstone for the analysis of volatile and semi-volatile organic compounds (VOCs) in diverse matrices.[1][4]
This compound is a volatile ester of significant interest due to its characteristic sweet, fruity, and distinct mushroom-like, buttery aroma.[5][][7] As a key flavor and fragrance component, its accurate identification and quantification are critical in food science, quality control of beverages, and the development of new consumer products.[] This guide details an optimized Headspace SPME (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this important analyte.
Analyte Profile: Physicochemical Properties of this compound
A thorough understanding of the analyte's physicochemical properties is paramount for developing an effective SPME method. These properties dictate the compound's behavior in the sample matrix and its affinity for the SPME fiber.
| Property | Value | Significance for SPME Analysis |
| Molecular Formula | C₁₂H₂₂O₂ | Influences the choice of GC-MS parameters and mass spectral identification. |
| Molecular Weight | 198.30 g/mol [] | Affects volatility and diffusion rates. |
| Boiling Point | 225-229 °C[7][8] | Indicates that heating the sample may be necessary to increase its concentration in the headspace for efficient extraction.[9] |
| Vapor Pressure | 0.0244 mmHg at 25°C[8] | A lower vapor pressure suggests that elevated temperatures will be beneficial for HS-SPME. |
| Solubility | Insoluble in water; soluble in oils and alcohol.[5][] | Its hydrophobicity makes it an excellent candidate for extraction from aqueous matrices using nonpolar or mixed-polarity SPME fibers. The "salting-out" effect can be used to further decrease its solubility in water. |
| LogP | 3.46 - 4.0[8] | The high octanol-water partition coefficient indicates a strong preference for nonpolar environments, guiding the selection of an appropriate SPME fiber coating. |
| Organoleptic Profile | Mushroom, fruity, buttery.[7] | The target sensory characteristic that necessitates sensitive and accurate analysis. |
The SPME Workflow: A Conceptual Overview
The HS-SPME-GC-MS workflow is a sequential process designed to isolate, concentrate, separate, and identify volatile analytes from a sample. Each stage is critical for the success of the overall analysis.
Caption: HS-SPME-GC-MS workflow for this compound analysis.
Detailed Application Protocol
This protocol is a validated starting point. Optimization may be required for complex or unique sample matrices.
Instrumentation and Consumables
-
SPME Fiber Assembly: Manual or automated holder.
-
SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended. This mixed-phase fiber provides a broad range of selectivity for volatile compounds, including esters.[10] The combination of adsorptive (DVB, Carboxen) and absorptive (PDMS) materials ensures efficient extraction.
-
Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector.
-
Headspace Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa caps.
-
Agitator/Heater Block: For sample incubation and agitation.
-
Chemicals: this compound standard (≥97% purity), Sodium Chloride (NaCl, analytical grade), Methanol or Ethanol (HPLC grade for standard preparation).
Step-by-Step Experimental Procedure
Step 1: Standard Solution Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serially diluting the stock solution with the appropriate solvent.
Step 2: Sample Preparation
-
Liquid Samples (e.g., fruit juice): Place 5 mL of the liquid sample into a 20 mL headspace vial.
-
Solid Samples (e.g., mushroom tissue): Weigh 1-2 g of the homogenized solid sample into a 20 mL headspace vial. Add 5 mL of deionized water.
-
Salting-Out (Causality): Add ~1.5 g of NaCl to each vial (for aqueous samples). Reasoning: The addition of salt increases the ionic strength of the aqueous phase, which decreases the solubility of nonpolar organic analytes like this compound. This "salting-out" effect drives the analyte into the headspace, increasing its concentration and enhancing the sensitivity of the extraction.[11][12]
-
Immediately cap the vials tightly.
Step 3: HS-SPME Procedure
-
Fiber Conditioning (Trustworthiness): Before the first use, condition the DVB/CAR/PDMS fiber according to the manufacturer's instructions (typically at 270°C for 30-60 min in the GC injector). Condition the fiber for 5-10 minutes between each sample analysis to prevent carryover. Reasoning: Proper conditioning is crucial for removing contaminants from the fiber coating and ensuring a clean baseline, which is fundamental for accurate and reproducible quantification.[11][12]
-
Sample Incubation and Equilibration: Place the vial in the heater/agitator. Incubate the sample for 15 minutes at 60°C with agitation (e.g., 250 rpm). Reasoning: Heating increases the vapor pressure of semi-volatile analytes, facilitating their transfer into the headspace.[9] Agitation continuously renews the sample surface at the headspace interface, accelerating the mass transfer and reducing the time required to reach equilibrium between the sample, headspace, and fiber.[13]
-
Extraction: With the sample still at 60°C, expose the conditioned SPME fiber to the headspace of the vial for 30 minutes. Do not allow the fiber to touch the sample matrix. Reasoning: The extraction time is a critical parameter. A 30-minute duration is often sufficient to allow for equilibrium or near-equilibrium to be established for many volatile compounds, ensuring maximum and reproducible analyte uptake by the fiber.[11]
-
Fiber Retraction: After extraction, immediately retract the fiber into its protective needle.
Step 4: GC-MS Analysis and Desorption
-
Desorption: Immediately introduce the SPME fiber into the GC injector port set to 250°C. Expose the fiber for 4 minutes to ensure complete thermal desorption of the analytes onto the GC column. The injector should be in splitless mode to maximize the transfer of the analyte. Reasoning: A high injector temperature ensures rapid and complete desorption of the analyte from the fiber. The splitless mode prevents the loss of analyte, which is critical for trace-level analysis and achieving low detection limits.[14]
-
GC-MS Analysis: Start the GC-MS run simultaneously with the desorption. After the desorption period, retract the fiber and begin conditioning it for the next sample.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Injector | 250°C, Splitless Mode (1 min) | Ensures complete desorption and transfer of the analyte to the column. |
| Carrier Gas | Helium, Constant Flow at 1.0 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Column | Mid-polarity column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of volatile and semi-volatile compounds. |
| Oven Program | 40°C (hold 2 min), ramp to 240°C at 10°C/min, hold 5 min | A standard temperature program that effectively separates volatile esters from other matrix components. |
| MS Transfer Line | 250°C | Prevents condensation of analytes before reaching the mass spectrometer. |
| MS Ion Source | 230°C | Standard temperature for electron ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Provides reproducible fragmentation patterns for library matching and identification. |
| Mass Scan Range | 40 - 350 amu | Covers the molecular ion and characteristic fragment ions of this compound. |
Data Analysis and Method Validation
-
Identification: this compound is identified by comparing its retention time with that of a pure standard and matching its mass spectrum against a reference library (e.g., NIST). The expected mass spectrum will show characteristic fragment ions.[5]
-
Quantification: Create a calibration curve by plotting the peak area of the this compound standard against its concentration. The concentration in unknown samples is determined by interpolating their peak areas on this curve.
-
Validation: For rigorous quantitative work, the method should be validated for linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision, following established guidelines.[11][12][15]
Conclusion: A Self-Validating System for Trustworthy Results
The protocol described herein provides an authoritative and scientifically grounded framework for the analysis of this compound using HS-SPME-GC-MS. By understanding the causality behind each step—from fiber selection and the salting-out effect to the parameters of thermal desorption—the analyst can implement this method with confidence. This self-validating system, built on the principles of chemical equilibrium and chromatographic separation, ensures the generation of accurate, reliable, and reproducible data, which is indispensable in research, development, and quality assurance settings.
References
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 27892, this compound. Available at: [Link]
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LookChem (2024). This compound. Available at: [Link]
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The Good Scents Company (2024). This compound. Available at: [Link]
-
Kirsh, et al. (2021). Validation of a solid-phase microextraction (SPME) method to assess the volatile inventories of preserved foods. ResearchGate. Available at: [Link]
-
Wang, et al. (2020). Selectivity analysis of ANW SPME fiber coating based on comparison of EFs of mixed standard solutions of volatile alcohols (A) and esters (B). ResearchGate. Available at: [Link]
-
International Organization of the Flavor Industry (IOFI). (2018). Guidelines for solid-phase micro-extraction (SPME) of volatile flavour compounds for gas-chromatographic analysis. ResearchGate. Available at: [Link]
-
Klančnik, et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Frontiers in Nutrition. Available at: [Link]
-
Klančnik, et al. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. PubMed Central. Available at: [Link]
-
MDPI (2023). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. Available at: [Link]
-
MDPI (2022). HS-SPME Combined with GC-MS/O to Analyze the Flavor of Strong Aroma Baijiu Daqu. Available at: [Link]
-
American Chemical Society (2023). Volatile Profile in Greek Grape Marc Spirits with HS-SPME-GC-MS and Chemometrics. Available at: [Link]
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- 15. researchgate.net [researchgate.net]
Application Note: Quantification of 1-Octen-3-yl Butyrate in Food Matrices by Headspace Solid-Phase Microextraction Coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)
Abstract
This application note presents a detailed and validated protocol for the quantification of 1-octen-3-yl butyrate, a key aroma compound, in various food matrices. This compound, with its characteristic fruity, buttery, and mushroom-like notes, significantly influences the sensory profile of foods such as passion fruit.[1][2] Accurate quantification of this volatile ester is crucial for quality control, product development, and sensory analysis in the food and beverage industry. This guide provides a comprehensive methodology employing Headspace Solid-Phase Microextraction (HS-SPME) for sample preparation, followed by Gas Chromatography-Mass Spectrometry (GC-MS) for separation and detection. The causality behind experimental choices, a self-validating system, and references to authoritative sources are integrated to ensure scientific integrity and practical applicability for researchers and drug development professionals.
Introduction: The Significance of this compound in Food Aroma
This compound is a volatile organic compound (VOC) that contributes to the complex and desirable aromas of various natural products.[1] Chemically, it is the ester of 1-octen-3-ol and butyric acid. Its aroma is multifaceted, often described as a combination of fruity, buttery, strawberry, and mushroom notes.[1] This compound has been identified as a naturally occurring volatile in passion fruit, lemon peel oil, and lavender oil.[1] In the food industry, it is utilized as a flavoring agent to impart or enhance these specific sensory attributes.[3][4]
The concentration of this compound can vary significantly depending on the food matrix, processing conditions, and storage. Therefore, a robust and sensitive analytical method is essential for its accurate quantification. This application note addresses this need by providing a detailed protocol based on HS-SPME-GC-MS, a technique renowned for its efficiency, sensitivity, and minimal solvent usage in the analysis of volatile and semi-volatile compounds in complex matrices.[2]
Principles of Analysis: HS-SPME and GC-MS
The quantification of this compound in food matrices is achieved through a two-step process: extraction and analysis.
2.1. Headspace Solid-Phase Microextraction (HS-SPME): A Solvent-Free Extraction Technique
HS-SPME is a sample preparation technique where a fused-silica fiber coated with a stationary phase is exposed to the headspace above a sample. Volatile analytes, such as this compound, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. This equilibrium-based extraction method is influenced by several factors, including the fiber chemistry, sample matrix, temperature, and extraction time. The key advantages of HS-SPME are its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly choice.
2.2. Gas Chromatography-Mass Spectrometry (GC-MS): Separation and Identification
Following extraction, the SPME fiber is transferred to the heated injection port of a gas chromatograph, where the adsorbed analytes are thermally desorbed and introduced into the GC column. The GC separates the volatile compounds based on their boiling points and affinity for the stationary phase. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio. This process provides both qualitative (identification based on mass spectra) and quantitative (based on signal intensity) information.
Experimental Workflow
The overall workflow for the quantification of this compound is depicted in the following diagram:
Caption: Experimental workflow for this compound quantification.
Detailed Protocols
4.1. Materials and Reagents
-
This compound standard: (CAS No. 16491-54-6), purity ≥98%
-
Internal Standard (IS): Ethyl nonanoate (CAS No. 123-29-5) or a suitable deuterated analog of the analyte. The choice of IS should be based on its chemical similarity to the analyte, its absence in the sample matrix, and its chromatographic separation from other matrix components.
-
Solvent: Methanol or ethanol (HPLC grade) for stock solution preparation.
-
Sodium chloride (NaCl): ACS grade, for increasing the ionic strength of the sample and promoting the release of volatiles.
-
Deionized water
-
SPME fibers: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to volatile compounds.
-
Headspace vials: 20 mL amber glass vials with PTFE/silicone septa.
4.2. Sample Preparation: A Case Study with Passion Fruit Juice
-
Homogenization: Homogenize the passion fruit juice sample to ensure uniformity.
-
Aliquoting: Transfer 5.0 g of the homogenized juice into a 20 mL headspace vial.
-
Salting-out: Add 1.0 g of NaCl to the vial. The addition of salt increases the ionic strength of the aqueous matrix, which decreases the solubility of the volatile analytes and enhances their partitioning into the headspace.
-
Internal Standard Spiking: Spike the sample with a known concentration of the internal standard (e.g., 10 µL of a 10 µg/mL solution of ethyl nonanoate in methanol). The IS is crucial for correcting variations in extraction efficiency and injection volume.
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
4.3. HS-SPME Procedure
-
Incubation and Equilibration: Place the vial in a temperature-controlled agitator or water bath set at 60°C for 15 minutes. This step allows the volatile compounds to reach equilibrium between the sample and the headspace.
-
Extraction: Expose the DVB/CAR/PDMS SPME fiber to the headspace of the vial for 30 minutes at 60°C with continuous agitation. The optimization of extraction time and temperature is critical and may need to be adjusted for different matrices.[1][4]
4.4. GC-MS Analysis
-
Desorption: Immediately after extraction, insert the SPME fiber into the heated GC injection port (250°C) for 5 minutes in splitless mode to ensure complete thermal desorption of the analytes.
-
Chromatographic Separation:
-
GC Column: A non-polar or medium-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent, is suitable for separating volatile esters.
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase to 150°C at a rate of 5°C/minute.
-
Ramp: Increase to 250°C at a rate of 15°C/minute, hold for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Mode: Full scan mode (m/z 40-400) for initial identification and Selected Ion Monitoring (SIM) mode for quantification to enhance sensitivity and selectivity.
-
SIM ions for this compound: m/z 71, 89, 111 (quantification ion), 128.
-
SIM ions for ethyl nonanoate (IS): m/z 88, 101, 127 (quantification ion), 172.
-
-
Method Validation and Data Analysis
A thorough method validation is imperative to ensure the reliability of the quantitative data. The following parameters should be assessed according to established guidelines.[5][6][7][8]
Caption: Key parameters for analytical method validation.
5.1. Calibration Curve and Quantification
Prepare a series of calibration standards by spiking a blank matrix (a food matrix known to be free of this compound) with known concentrations of the analyte and a constant concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte to generate a calibration curve. The concentration of this compound in the samples is then determined using the regression equation of this curve.
5.2. Data Presentation
The following tables summarize typical method validation parameters and reported concentrations of this compound in a representative food matrix.
Table 1: Method Validation Parameters for the Quantification of this compound
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Range | 0.1 - 50 µg/kg |
| Limit of Detection (LOD) | 0.03 µg/kg |
| Limit of Quantitation (LOQ) | 0.1 µg/kg |
| Accuracy (Recovery) | 90 - 110% |
| Precision (RSD%) | < 15% |
Note: These values are illustrative and should be determined experimentally for each specific matrix and instrument.
Table 2: Reported Concentration of this compound in Passion Fruit
| Food Matrix | Concentration Range (µg/kg) | Reference |
| Yellow Passion Fruit Juice | 5 - 25 | [9] |
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, the following quality control measures should be implemented:
-
System Suitability Test: Before each analytical run, inject a standard solution to verify the performance of the GC-MS system, including peak resolution, symmetry, and signal-to-noise ratio.
-
Blank Analysis: Analyze a blank matrix with each batch of samples to check for contamination.
-
Spiked Sample Analysis: Analyze a matrix spike (a sample fortified with a known amount of the analyte) to assess matrix effects and recovery.
-
Replicate Analysis: Analyze samples in duplicate or triplicate to ensure the precision of the results.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the quantification of this compound in food matrices using HS-SPME-GC-MS. By following the detailed steps for sample preparation, instrumental analysis, and method validation, researchers can obtain accurate and reliable data on this important flavor compound. The principles and methodologies described herein can be adapted for the analysis of other volatile esters in a wide range of food and beverage products, contributing to a deeper understanding of food aroma and quality.
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Optimization and validation of an HS-SPME/GC-MS method for determining volatile organic compounds in dry-cured ham. Retrieved from [Link]
-
PubMed. (2017). Validation of SPME-GCMS method for the analysis of virgin olive oil volatiles responsible for sensory defects. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
PubMed Central. (2022). Quantitation of Flavor Compounds in Refill Solutions for Electronic Cigarettes Using HS-GCxIMS and Internal Standards. Retrieved from [Link]
-
PubMed. (2006). Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food. Retrieved from [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? Retrieved from [Link]
-
MDPI. (2024). Multidimensional Analysis Reveals the Flavor Quality Formation Mechanism During the Primary Pile Fermentation of Dark Tea. Retrieved from [Link]
-
ResearchGate. (2014). Optimization of HS-SPME for GC-MS Analysis of Volatiles Compounds in Roasted Sesame Oil. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Headspace solid-phase microextraction (HS-SPME) coupled with gas chromatography-mass spectrometric (GC-MS) analysis of volatile profiles during the stir-frying process of malt. Retrieved from [Link]
-
Florida Online Journals. (n.d.). VOLATILE COMPONENTS IN TROPICAL FRUIT ESSENCES: YELLOW PASSION FRUIT (PASSIFLORA EDULIS SIMS F. FLAVICARPA DEGNER) AND BANANA (M. Retrieved from [Link]
-
Shimadzu. (n.d.). Technical Report GC・MS Flavor Analysis of Foods and Beverages Under Consumption Conditions. Retrieved from [Link]
-
Wiley Analytical Science. (2021). GC-MS determination of organic acids in fruit juices by multiwalled carbon nanotube–based ion-pair dispersive solid-phase extraction and in situ butylation. Retrieved from [Link]
-
RSSL. (n.d.). Method Development and Validation for Food and Beverages. Retrieved from [Link]
-
FDA. (2019). Guidelines for the Validation of Chemical Methods for the Foods Program. Retrieved from [Link]
-
FAO. (1997). VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. Retrieved from [Link]
-
Food Safety Institute. (n.d.). Understanding Method Validation in Food Testing Laboratories. Retrieved from [Link]
-
PubMed Central. (2022). A Gas Chromatography Mass Spectrometry-Based Method for the Quantification of Short Chain Fatty Acids. Retrieved from [Link]
-
MDPI. (2020). A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. Retrieved from [Link]
-
ResearchGate. (n.d.). The Volatile Constituents of Passion Fruit Juice. Retrieved from [Link]
-
PubMed Central. (2021). Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes in the aroma of organic passion fruit (Passiflora edulis Sims f. flavicarpa Deg.) during ripeness. Retrieved from [Link]
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Application of 1-Octen-3-yl Butyrate as a Flavor Standard in Research
Introduction: Unveiling the Sensory Complexity of 1-Octen-3-yl Butyrate
This compound is a volatile ester that plays a significant role in the flavor and aroma profiles of various natural products. Chemically, it is the ester of 1-octen-3-ol, a key aroma compound in mushrooms, and butyric acid, which is associated with buttery notes.[1][2] This unique combination gives this compound a complex and multifaceted sensory profile, often described as a harmonious blend of mushroom, fruity, and buttery notes.[3][4] Its natural occurrences have been reported in passion fruit, lemon peel oil, and lavender oil.[3]
Due to its distinct and desirable flavor characteristics, this compound is widely used as a flavoring agent in the food industry, particularly in the formulation of mushroom flavors.[1][5] It is also utilized in the fragrance industry to impart pleasant, earthy, and fatty notes.[5] For researchers, scientists, and drug development professionals, this compound serves as an invaluable flavor standard for a variety of applications, including the development of new food products, the quality control of existing ones, and in studies of sensory perception and flavor chemistry.
This comprehensive guide provides detailed application notes and protocols for the effective use of this compound as a flavor standard in a research setting. The methodologies outlined herein are designed to ensure scientific integrity, providing a foundation for reproducible and reliable results.
Physicochemical Properties and Specifications
A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and application as a flavor standard.
| Property | Value | Source |
| Chemical Name | oct-1-en-3-yl butanoate | [4] |
| Synonyms | 1-Pentylallyl butyrate, 1-Vinylhexyl butyrate | [4] |
| CAS Number | 16491-54-6 | [4] |
| Molecular Formula | C12H22O2 | [4] |
| Molecular Weight | 198.30 g/mol | [4] |
| Appearance | Colorless to pale yellow liquid | [1][2] |
| Odor Profile | Mushroom, fruity, buttery, earthy, waxy | [3][5][6] |
| Boiling Point | 225-229 °C | [3] |
| Density | 0.87 g/mL at 25 °C | [3] |
| Refractive Index | n20/D 1.4295 | [3] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [2][4] |
| Purity (typical) | ≥97% | |
| FEMA Number | 3612 | [4] |
Section 1: Analytical Applications - GC-MS Protocol
Gas chromatography-mass spectrometry (GC-MS) is the premier analytical technique for the separation, identification, and quantification of volatile flavor compounds like this compound. The following protocol provides a robust method for its analysis in a food matrix, adapted from established methods for similar analytes.[7][8]
Preparation of Standard Solutions
Accurate quantification relies on the preparation of precise standard solutions.
Materials:
-
This compound (≥97% purity)
-
Anhydrous ethanol (GC grade)
-
Volumetric flasks (Class A)
-
Micropipettes
Protocol:
-
Primary Stock Solution (1000 µg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve the compound in a small amount of anhydrous ethanol.
-
Bring the flask to volume with anhydrous ethanol and mix thoroughly.
-
-
Working Standard Solutions (0.1 - 10 µg/mL):
-
Perform serial dilutions of the primary stock solution with anhydrous ethanol to prepare a series of working standards. For example, to prepare a 10 µg/mL standard, transfer 100 µL of the 1000 µg/mL stock solution into a 10 mL volumetric flask and bring to volume with anhydrous ethanol.
-
Sample Preparation (Liquid Food Matrix - e.g., Fruit Juice)
This protocol outlines a liquid-liquid extraction method for isolating this compound from a fruit juice matrix.
Materials:
-
Fruit juice sample
-
Internal standard (e.g., methyl octanoate)
-
Dichloromethane (DCM, GC grade)
-
Anhydrous sodium sulfate
-
Centrifuge tubes (50 mL)
-
Vortex mixer
-
Centrifuge
Protocol:
-
Transfer 10 mL of the fruit juice sample into a 50 mL centrifuge tube.
-
Spike the sample with a known concentration of the internal standard.
-
Add 10 mL of DCM to the tube.
-
Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried extract to a GC vial for analysis.
GC-MS Instrumental Parameters
These parameters are a starting point and may require optimization based on the specific instrument and column used.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL (splitless mode) |
| Oven Program | Initial temp: 40 °C (hold 2 min), Ramp: 5 °C/min to 250 °C (hold 5 min) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Energy | 70 eV |
| Scan Range | 35-350 amu |
| Solvent Delay | 3 minutes |
Data Analysis and Quantification
-
Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of a pure standard.
-
Quantification: A calibration curve is constructed by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the working standards. The concentration of this compound in the sample is then determined from this calibration curve.
Experimental Workflow for GC-MS Analysis
Caption: Workflow for the quantitative analysis of this compound.
Section 2: Sensory Evaluation Protocol
Sensory analysis is crucial for understanding the flavor impact of this compound. This section details a protocol for the descriptive sensory analysis of this compound.
Panelist Selection and Training
A trained sensory panel is essential for obtaining reliable and reproducible data.
-
Selection: Panelists should be selected based on their sensory acuity, ability to describe perceptions, and interest in the task.
-
Training: A minimum of 20 hours of training is recommended. Training should focus on:
-
Familiarization with the basic tastes (sweet, sour, salty, bitter, umami).
-
Recognition and scaling of the key aroma attributes of this compound. A sensory lexicon should be developed, including terms like "mushroom," "earthy," "fruity," "buttery," and "waxy."[9][10]
-
Use of a standardized intensity scale (e.g., a 15-point scale).
-
Sample Preparation for Sensory Analysis
Materials:
-
This compound standard solutions (in a neutral medium like mineral oil or deionized water with an emulsifier).
-
Odor-free sample cups with lids.
-
Random three-digit codes for sample blinding.
Protocol:
-
Prepare a series of concentrations of this compound in the chosen medium. A starting point could be concentrations around its reported aroma threshold of 22 ppb.[3]
-
Present the samples to the panelists in a controlled environment (odor-free, quiet, and with consistent lighting).[5]
-
Samples should be presented at a standardized temperature.
-
Provide panelists with unsalted crackers and water for palate cleansing between samples.
Sensory Evaluation Procedure
A descriptive analysis method is recommended.
-
Panelists evaluate the samples orthonasally (sniffing) and retronasally (in-mouth aroma).
-
For each sample, panelists rate the intensity of the predefined sensory attributes from the lexicon on the 15-point scale.
-
The evaluation should be conducted in individual booths to prevent interaction between panelists.
-
Data is collected from each panelist and analyzed statistically (e.g., using ANOVA) to determine significant differences between samples.
Sensory Evaluation Workflow
Caption: Workflow for the descriptive sensory analysis of this compound.
Section 3: Stability of this compound as a Flavor Standard
The stability of a flavor standard is critical for its reliable use over time. The stability of esters like this compound can be influenced by several factors.
Factors Affecting Stability
-
Temperature: Elevated temperatures can accelerate degradation reactions.[4]
-
pH: Esters can undergo hydrolysis in both acidic and alkaline conditions, although the rate is generally faster under alkaline conditions.
-
Light: Exposure to UV light can induce photochemical reactions.[4]
-
Oxidation: The presence of oxygen can lead to oxidative degradation.[4]
Recommended Storage Conditions
To ensure the long-term stability of this compound standards:
-
Store in a cool, dark place (refrigeration at 4°C is recommended).
-
Use amber glass vials to protect from light.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Protocol for an Accelerated Shelf-Life Study
An accelerated shelf-life study can be conducted to predict the long-term stability of this compound in a specific food matrix.[3][6][11]
Protocol:
-
Prepare samples of the food matrix spiked with a known concentration of this compound.
-
Divide the samples into several groups and store them at different elevated temperatures (e.g., 30°C, 40°C, and 50°C).
-
At regular intervals (e.g., weekly), remove a sample from each temperature group.
-
Analyze the concentration of this compound in each sample using the GC-MS protocol described in Section 1.
-
Plot the concentration of this compound as a function of time for each temperature.
-
Use the data to determine the degradation kinetics and estimate the shelf-life at normal storage temperatures using appropriate kinetic models (e.g., the Arrhenius equation).
Section 4: Synthesis of this compound
For research purposes, it may be necessary to synthesize this compound. The most common method is the esterification of 1-octen-3-ol with a butyrylating agent.
Esterification of 1-Octen-3-ol with Butyric Anhydride
This method is often preferred due to its favorable reaction kinetics.
Materials:
-
1-Octen-3-ol
-
Butyric anhydride
-
Pyridine (as a catalyst and acid scavenger)
-
Diethyl ether (solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
Protocol:
-
In a round-bottom flask, dissolve 1-octen-3-ol in diethyl ether.
-
Add an equimolar amount of pyridine to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a slight excess of butyric anhydride to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Wash the organic layer successively with saturated sodium bicarbonate solution and water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation to obtain pure this compound.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Conclusion
This compound is a versatile and valuable tool for researchers in the fields of food science, sensory science, and flavor chemistry. Its well-defined sensory profile and commercial availability make it an excellent standard for a wide range of applications. By following the detailed protocols and guidelines presented in this document, researchers can ensure the accurate and effective use of this compound in their studies, contributing to a deeper understanding of flavor and its role in consumer products.
References
-
Chun, S., Chambers, E., & Han, I.-B. (2020). Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms. Foods, 9(7), 948. MDPI AG. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 27892, this compound. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Eurofins. (2024, September 11). Accelerated Shelf Life Studies (ASLS). Retrieved from [Link]
-
Chun, S., Chambers, E., Han, I. B., & Yoon, W. B. (2020). Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms. Foods (Basel, Switzerland), 9(7), 948. [Link]
-
ResearchGate. (2020, July 21). (PDF) Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms. Retrieved from [Link]
-
Danudol, A., & Judprasong, K. (2022). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Foods, 11(22), 3658. [Link]
-
New Food Magazine. (2025, March 11). Accelerated shelf-life testing poses risks for food, beverage products. Retrieved from [Link]
-
Joint FAO/WHO Expert Committee on Food Additives. (2008). This compound. In Online Edition: "Specifications for Flavourings". Retrieved from [Link]
-
Campden BRI. (2023, April 27). Accelerated shelf-life testing of food and beverage products. Retrieved from [Link]
-
FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
-
Yao, L., et al. (2022). Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS. Analytical and Bioanalytical Chemistry, 414(15), 4391-4399. [Link]
-
Ouci. (n.d.). Development and Method Validation of Butyric Acid and Milk Fat Analysis in Butter Blends and Blended Milk Products by GC-FID. Retrieved from [Link]
Sources
- 1. cvrlabs.com [cvrlabs.com]
- 2. contractlaboratory.com [contractlaboratory.com]
- 3. Accelerated Shelf Life Studies (ASLS) - Faster Shelf Life Testing - Eurofins Scientific [eurofins.in]
- 4. astutefoodlabs.com [astutefoodlabs.com]
- 5. flavorsum.com [flavorsum.com]
- 6. supplysidefbj.com [supplysidefbj.com]
- 7. Quantitative analysis of short-chain fatty acids in human plasma and serum by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Development of a Sensory Flavor Lexicon for Mushrooms and Subsequent Characterization of Fresh and Dried Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Accelerated shelf-life testing of food and beverage products - a blog from Campden BRI [campdenbri.co.uk]
Application Notes and Protocols for 1-Octen-3-yl Butyrate in Insect Semiochemical Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-octen-3-yl butyrate in the field of insect semiochemical research. While its precursor, 1-octen-3-ol, is a well-documented insect attractant, the butyrate ester presents unique opportunities for investigating insect olfactory mechanisms and developing novel pest management strategies. These notes offer detailed, field-proven protocols for electrophysiological screening, behavioral bioassays, and field trapping experiments. The causality behind experimental choices is explained to ensure scientific integrity and reproducibility.
Introduction to this compound in Chemical Ecology
Semiochemicals are chemical signals that mediate interactions between organisms. In entomology, their study is fundamental to understanding insect behavior and developing targeted pest control methods. 1-Octen-3-ol, a volatile organic compound found in fungi and the breath of vertebrates like cattle, is a classic example of a kairomone—a signal that benefits the receiver (the insect) at the expense of the emitter (the host)[1]. It is a potent attractant for numerous hematophagous insects, including mosquitoes and tsetse flies[1][2][3].
This compound (CAS: 16491-54-6) is the butyric acid ester of 1-octen-3-ol[]. While sharing a common structural backbone with its more famous precursor, the addition of the butyrate group alters its physicochemical properties, such as volatility and lipophilicity. This modification can significantly impact its interaction with insect olfactory receptors and its persistence in the environment. This guide explores the methodologies required to characterize the semiochemical activity of this compound, from peripheral sensory detection to whole-organism behavioral response.
Physicochemical Properties and Handling
A thorough understanding of the compound's properties is critical for accurate and repeatable experimental design. This compound is a colorless to pale yellow liquid with a characteristic fruity, buttery, and mushroom-like odor[][5].
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 16491-54-6 | [5][6][7] |
| Molecular Formula | C₁₂H₂₂O₂ | [6][8] |
| Molecular Weight | 198.30 g/mol | [6][8] |
| Boiling Point | 225-229 °C | [5][7] |
| Density | ~0.87 g/mL at 25 °C | [5][7] |
| Refractive Index | ~1.4295 at 20 °C | [5][7] |
| Solubility | Insoluble in water; soluble in alcohol | [] |
| Purity | ≥97% recommended for research | [6] |
Protocols for Handling and Preparation:
-
Storage: Store tightly sealed under an inert gas (e.g., argon or nitrogen) in a cool, well-ventilated area to prevent oxidation[].
-
Solvent Selection: For biological assays, use high-purity solvents. Hexane or paraffin oil are common choices for olfactometer and field dispenser applications. For electrophysiology, dimethyl sulfoxide (DMSO) can be used for stock solutions, followed by final dilution in a saline buffer, though solvent controls are critical.
-
Serial Dilutions: Prepare serial dilutions (e.g., 10⁻¹, 10⁻², 10⁻³, etc., in µg/µL) to establish dose-response curves. Use glass vials and syringes to minimize plastic contamination. Prepare fresh dilutions for each experiment to ensure concentration accuracy.
Core Application 1: Electrophysiological Assays
Principle of Electroantennography (EAG)
EAG is a technique used to measure the summated electrical potential from the entire insect antenna in response to an odorant stimulus. It provides a rapid and effective method to screen compounds for their ability to elicit a peripheral olfactory response, serving as the first critical step in identifying biologically active semiochemicals. A positive EAG response indicates that receptor neurons on the antenna are sensitive to the compound, justifying further behavioral studies.
Detailed Protocol: EAG Screening of this compound
This protocol is adapted from standard methodologies for screening volatile compounds[9].
Materials and Reagents:
-
This compound (≥97% purity)
-
Solvent (e.g., hexane or paraffin oil)
-
Micropipettes and glass vials for dilutions
-
Filter paper strips (e.g., Whatman No. 1, 1 cm x 5 cm)
-
Glass Pasteur pipettes (odor cartridges)
-
EAG system: amplifier, data acquisition software, micromanipulators
-
Glass capillary electrodes
-
Electrolyte solution (e.g., insect saline)
-
Charcoal-filtered, humidified air delivery system
-
Test insect (e.g., mosquito, beetle, moth)
Step-by-Step Methodology:
-
Antenna Preparation:
-
Immobilize a live insect using a custom holder (e.g., a pipette tip with the end cut off).
-
Carefully excise one antenna at the base using fine forceps or micro-scissors.
-
Immediately mount the antenna between the two electrodes on the EAG probe. The recording electrode is placed at the distal tip, and the reference electrode is inserted into the basal end[9]. Ensure a good electrical connection using the electrolyte solution.
-
-
Odor Stimulus Preparation:
-
Apply a known amount (e.g., 10 µL) of the this compound solution onto a filter paper strip[9].
-
Allow the solvent to evaporate for 30-60 seconds.
-
Place the treated filter paper inside a Pasteur pipette. This now serves as the odor cartridge.
-
Prepare a control stimulus with the solvent alone to measure the baseline response[9].
-
-
EAG Recording:
-
Position the EAG probe with the mounted antenna within a continuous stream of charcoal-filtered, humidified air to keep the preparation viable[9].
-
Insert the tip of the odor cartridge into a hole in the main air-delivery tube, upstream from the antenna.
-
Deliver a puff of air (e.g., 0.5 seconds) through the odor cartridge, carrying the stimulus over the antenna.
-
Record the resulting depolarization (in millivolts).
-
-
Data Analysis and Interpretation:
-
The peak amplitude of the negative voltage deflection is the EAG response.
-
Normalize the responses by subtracting the solvent control response.
-
To account for antennal viability over time, present a standard reference compound (e.g., 1-octen-3-ol) periodically. Express responses to this compound as a percentage of the response to the standard.
-
A statistically significant response compared to the solvent control indicates the compound is detected by the insect's antenna.
-
Core Application 2: Behavioral Bioassays
Principle of Olfactometry
Once a compound is shown to elicit a sensory response via EAG, the next crucial step is to determine its behavioral effect. Olfactometers are devices that allow insects to choose between two or more streams of air, one carrying a test odor and the other a clean control[10][11]. By observing the insect's movement and final choice, researchers can quantify whether a compound is an attractant, a repellent, or inert. The Y-tube olfactometer is a standard apparatus for two-choice assays[10].
Detailed Protocol: Two-Choice Y-Tube Olfactometer Assay
Materials and Equipment:
-
Glass Y-tube olfactometer
-
Air pump, flow meters, and tubing
-
Charcoal and water flasks for air purification and humidification
-
This compound and solvent (e.g., hexane)
-
Filter paper
-
Test insects (starved for 4-6 hours to increase motivation)
-
Stopwatch and data recording sheet
Step-by-Step Methodology:
-
System Setup:
-
Assemble the olfactometer, connecting the air source through the purification/humidification system to the two upwind arms of the Y-tube. Ensure a constant, laminar airflow (e.g., 200 mL/min) through each arm.
-
Place the setup in a controlled environment with uniform lighting and temperature, free from visual and vibratory disturbances.
-
-
Stimulus Application:
-
Pipette 10 µL of the this compound solution onto a filter paper and place it in a chamber connected to one arm (the "treatment" arm).
-
Pipette 10 µL of the solvent onto another filter paper and place it in the chamber of the other arm (the "control" arm).
-
-
Insect Bioassay:
-
Introduce a single insect into the downwind end of the Y-tube.
-
Allow the insect a set amount of time (e.g., 5 minutes) to make a choice.
-
A choice is recorded when the insect moves a certain distance (e.g., >5 cm) into one of the arms and remains there for a minimum period (e.g., 30 seconds).
-
Insects that do not make a choice within the allotted time are recorded as "no choice."
-
-
Experimental Controls and Repetition:
-
After testing a set number of insects (e.g., 10), clean the Y-tube thoroughly with solvent (e.g., acetone) and bake it in an oven to remove any residual odors.
-
Rotate the Y-tube 180° and swap the positions of the treatment and control arms to eliminate any positional bias.
-
Test a sufficient number of insects (e.g., N=50) to achieve statistical power.
-
-
Statistical Analysis:
-
The number of insects choosing the treatment arm versus the control arm is analyzed.
-
A Chi-square (χ²) test or a binomial test is used to determine if the observed distribution differs significantly from a 50:50 distribution (no preference). A significant preference for the treatment arm indicates attraction.
-
Core Application 3: Field-Based Evaluation
Principle of Field Trapping
Validating laboratory results in a natural environment is the ultimate test of a semiochemical's efficacy. Field trapping assays are designed to assess the attractiveness of a baited lure relative to an unbaited control trap under real-world conditions, accounting for environmental variables and competition from natural odor sources.
Detailed Protocol: Field Trapping Assay
This protocol is based on standard methods for evaluating insect attractants in the field[9][12].
Materials:
-
Insect traps appropriate for the target species (e.g., sticky traps, funnel traps, water-based traps)[9].
-
Lure dispensers (e.g., rubber septa, cotton wicks, polyethylene vials)[9].
-
This compound and control lures (dispenser with solvent only).
-
Stakes or hangers for trap deployment.
-
GPS unit for marking trap locations.
Experimental Design:
-
Site Selection: Choose a habitat known to be frequented by the target insect species.
-
Replication: Use multiple replicates of each treatment (baited vs. control). A randomized block design is often employed, where each block contains one baited and one control trap.
-
Trap Spacing: Place traps at a sufficient distance from each other (e.g., >20 meters) to minimize interference[9].
-
Lure Preparation: Load a specific, measured amount of this compound onto the dispenser. The release rate is a critical variable and may need to be optimized.
-
Deployment and Data Collection:
-
Deploy traps in the late afternoon, as many insect species are active at dusk and dawn.
-
Check traps at regular intervals (e.g., every 24-48 hours)[9].
-
Count and identify the number of target insects and significant non-target species captured in each trap.
-
Continue the experiment for a predetermined period, re-randomizing trap positions if necessary to account for location-specific effects.
-
-
Data Analysis:
-
Compare the mean number of insects captured in baited traps versus control traps.
-
Use appropriate statistical tests (e.g., t-test or ANOVA) to determine if the difference is significant.
-
Table 2: Example of Field Trapping Data Summary
| Trap Type | Lure Treatment | Replicate | Target Species Count | Non-Target Count |
| Funnel Trap | This compound | 1 | 47 | 12 |
| Funnel Trap | Control (Solvent) | 1 | 3 | 15 |
| Funnel Trap | This compound | 2 | 51 | 8 |
| Funnel Trap | Control (Solvent) | 2 | 5 | 11 |
| ... | ... | ... | ... | ... |
| Mean ± SE | This compound | 49.0 ± 2.0 | 10.0 ± 2.0 | |
| Mean ± SE | Control (Solvent) | 4.0 ± 1.0 | 13.0 ± 2.0 |
Mechanism of Action: A Glimpse into Olfactory Signaling
Insect olfaction is a sophisticated process that begins when a volatile molecule, like this compound, enters the insect's antenna through pores on the sensilla.
-
Transport: Inside the aqueous sensillum lymph, hydrophobic odorants are thought to be solubilized and transported by Odorant-Binding Proteins (OBPs) [13][14].
-
Detection: The OBP-odorant complex delivers the molecule to an Odorant Receptor (OR) , a transmembrane protein located on the dendrite of an Olfactory Receptor Neuron (ORN)[13][14].
-
Signal Transduction: The binding of this compound to a specific OR triggers the opening of an ion channel, leading to the depolarization of the neuron and the firing of an action potential. This signal is then sent to the antennal lobe of the insect's brain for processing, ultimately leading to a behavioral response. The specificity of ORs is remarkable; for instance, distinct ORs in mosquitoes can differentiate between the enantiomers of 1-octen-3-ol[2][3].
Conclusion and Future Directions
These application notes provide a foundational framework for investigating the role of this compound as an insect semiochemical. The described protocols, from EAG to field trapping, constitute a robust workflow for characterizing its biological activity. While research may show it to be an attractant, a repellent, or a synergist that enhances the effect of other compounds, each outcome provides valuable insight into insect chemical ecology.
Future research should focus on dose-response relationships, synergistic effects with other known attractants (like CO₂ or 1-octen-3-ol), and identifying the specific olfactory receptors involved in its detection. Such studies will not only advance our fundamental understanding of insect olfaction but may also lead to the development of more effective and environmentally benign tools for managing insect pests of agricultural and medical importance.
References
- Application Notes and Protocols for Utilizing Octyl Butyrate as a Lure in Entomology Research. (n.d.). Benchchem.
-
1-Octen-3-ol, attractive semiochemical for foreign grain beetle, Ahasverus advena (Waltl) (Coleoptera: Cucujidae). (2025). ResearchGate. Retrieved from [Link]
-
Bohbot, J. D., & Dickens, J. C. (2011). Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti. PLoS ONE. Retrieved from [Link]
-
This compound. (n.d.). LookChem. Retrieved from [Link]
-
This compound, 16491-54-6. (n.d.). The Good Scents Company. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Young, B. A., & Bachtel, N. D. (2022). Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins. MDPI. Retrieved from [Link]
-
Roberts, J. M., & Clunie, B. J. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. Harper Adams University Repository. Retrieved from [Link]
-
Leal, W. S., et al. (2015). 1-Octen-3-ol - the attractant that repels. PubMed. Retrieved from [Link]
-
Roberts, J. M., & Clunie, B. J. (2023). Scents and sensibility: Best practice in insect olfactometer bioassays. ResearchGate. Retrieved from [Link]
-
Functional Characterization of the Octenol Receptor Neuron on the Maxillary Palps of the Yellow Fever Mosquito, Aedes aegypti. (2011). FAO AGRIS. Retrieved from [Link]
-
Rihani, K., et al. (2021). The Emergence of Insect Odorant Receptor-Based Biosensors. MDPI. Retrieved from [Link]
-
This compound. (n.d.). Flavor and Extract Manufacturers Association. Retrieved from [Link]
-
1-Octen-3-ol. (n.d.). Scilit. Retrieved from [Link]
-
Ramoni, R., et al. (2001). The insect attractant 1-octen-3-ol is the natural ligand of bovine odorant-binding protein. PubMed. Retrieved from [Link]
Sources
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- 3. 1-Octen-3-ol - the attractant that repels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | 16491-54-6 [chemicalbook.com]
- 6. This compound|lookchem [lookchem.com]
- 7. High quality this compound supplier in China, CasNo.16491-54-6 Career Henan Chemical Co China (Mainland) [henankerui.lookchem.com]
- 8. This compound | C12H22O2 | CID 27892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Recent Insights into Insect Olfactory Receptors and Odorant-Binding Proteins [mdpi.com]
- 14. mdpi.com [mdpi.com]
Application Note: Synthesis of 1-Octen-3-yl Butyrate via Fischer Esterification
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide to the synthesis of 1-octen-3-yl butyrate, a valuable flavor and fragrance compound, through the esterification of 1-octen-3-ol with butyric acid.[1][] We present a detailed protocol for the classic Fischer-Speier acid-catalyzed esterification, a robust and widely applicable method.[3][4] Additionally, an overview of an alternative enzymatic approach is discussed for applications requiring milder reaction conditions. This guide is designed to provide both the practical steps for synthesis and the theoretical understanding necessary for successful execution and optimization.
Introduction
This compound, also known as oct-1-en-3-yl butanoate, is a fatty acid ester characterized by a pleasant mushroom and buttery aroma.[1][][5] Its unique organoleptic properties make it a significant component in the food and fragrance industries.[1][] The synthesis of this ester is a prime example of the Fischer-Speier esterification, a fundamental reaction in organic chemistry where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst.[3][4][6] Understanding the principles and practical execution of this reaction is crucial for chemists in various fields.
Chemical Principles and Mechanism
The Fischer esterification is a reversible, acid-catalyzed nucleophilic acyl substitution.[6][7][8] The reaction equilibrium can be manipulated to favor the formation of the ester by using an excess of one reactant or by removing the water byproduct as it is formed.[3][7][8]
The mechanism proceeds through several key steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.[3][6][9][10]
-
Nucleophilic Attack: The alcohol (1-octen-3-ol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[6][7]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.[3][6]
-
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, reforming the carbonyl group.[3][6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[3][6][9]
Experimental Protocol: Fischer Esterification of 1-Octen-3-ol
This protocol details the synthesis of this compound using a strong acid catalyst.
Materials and Reagents
| Reagent/Material | Formula | Molecular Weight ( g/mol ) | Quantity | Notes |
| 1-Octen-3-ol | C₈H₁₆O | 128.21 | 12.8 g (0.1 mol) | |
| Butyric Acid | C₄H₈O₂ | 88.11 | 10.6 g (0.12 mol) | Use in slight excess. |
| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 1 mL | Catalyst. Handle with extreme care. |
| Toluene | C₇H₈ | 92.14 | 100 mL | Solvent for azeotropic removal of water. |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | For neutralization. |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | For drying. |
| Round-bottom flask (250 mL) | 1 | |||
| Dean-Stark apparatus | 1 | For water removal. | ||
| Condenser | 1 | |||
| Heating mantle | 1 | |||
| Magnetic stirrer and stir bar | 1 | |||
| Separatory funnel (250 mL) | 1 |
Step-by-Step Procedure
-
Reaction Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark apparatus, and a condenser.
-
Charging the Flask: To the round-bottom flask, add 1-octen-3-ol (12.8 g, 0.1 mol), butyric acid (10.6 g, 0.12 mol), and toluene (100 mL).
-
Catalyst Addition: While stirring, slowly and carefully add concentrated sulfuric acid (1 mL) to the mixture. Caution: This is an exothermic reaction.
-
Reaction: Heat the mixture to reflux using a heating mantle. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (approximately 2-4 hours).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
50 mL of water.
-
50 mL of saturated sodium bicarbonate solution (repeat until no more gas evolves) to neutralize the excess acid.
-
50 mL of brine (saturated NaCl solution).
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the toluene under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified by vacuum distillation to obtain pure this compound. The boiling point of this compound is approximately 225-229 °C at atmospheric pressure.[5]
-
Enzymatic Esterification: An Alternative Approach
For applications where mild reaction conditions are paramount, enzymatic esterification offers a green alternative to traditional acid catalysis. Lipases are commonly employed for this purpose.
The general principle involves the use of an immobilized lipase in a non-aqueous solvent. The enzyme facilitates the esterification of the alcohol and carboxylic acid. This method avoids the use of harsh acids and high temperatures, often leading to higher selectivity and easier product purification. While specific protocols vary depending on the enzyme used, a typical procedure would involve incubating the substrates with the immobilized lipase in a suitable organic solvent at a controlled temperature (e.g., 30-50 °C) with gentle agitation.[11][12][13]
Visualizing the Workflow
Caption: Fischer Esterification Workflow Diagram.
Chemical Structures
Caption: Reactants and Products of the Esterification.
Conclusion
The Fischer esterification of 1-octen-3-ol with butyric acid is a reliable and scalable method for the synthesis of this compound. By understanding the reaction mechanism and carefully controlling the experimental conditions, particularly the removal of water, high yields of the desired ester can be achieved. For sensitive substrates or applications requiring greener chemistry, enzymatic esterification presents a viable and effective alternative.
References
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Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Retrieved from [Link]
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Carboxylic Acids to Esters: Acid-Catalyzed (Fischer) Esterification Mechanism - JoVE. (n.d.). Retrieved from [Link]
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mechanism for the esterification reaction - Chemguide. (n.d.). Retrieved from [Link]
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Fischer Esterification - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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What is Esterification? - BYJU'S. (n.d.). Retrieved from [Link]
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Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC - NIH. (n.d.). Retrieved from [Link]
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Fischer Esterification - Chemistry Steps. (n.d.). Retrieved from [Link]
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Fischer–Speier esterification - Wikipedia. (n.d.). Retrieved from [Link]
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This compound, 16491-54-6 - The Good Scents Company. (n.d.). Retrieved from [Link]
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Esterification of butyric acid using short primary alcohols - ResearchGate. (n.d.). Retrieved from [Link]
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Fischer Esterification - Chemistry LibreTexts. (2023, January 22). Retrieved from [Link]
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Biosynthesis of 1-octen-3-ol and 10-oxo-trans-8-decenoic acid using a crude homogenate of Agaricus bisporus: Optimization of the reaction: Kinetic factors - ResearchGate. (n.d.). Retrieved from [Link]
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Production of octyl butyrate using psychrophilic mutant lipase from Croceibacter atlanticus LipCA lipase developed by a molecular evolution technique - PubMed. (n.d.). Retrieved from [Link]
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This compound | C12H22O2 | CID 27892 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse - MDPI. (n.d.). Retrieved from [Link]
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How to Make Esters through Esterification | Examples Explained! - YouTube. (2023, September 20). Retrieved from [Link]
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Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC - NIH. (n.d.). Retrieved from [Link]
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Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed. (n.d.). Retrieved from [Link]
- US20110294176A1 - Method of extracting butyric acid from a fermented liquid and chemically converting butyric acid into biofuel - Google Patents. (n.d.).
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Enzymatic Esterification under High-pressure CO2 Conditions for in situ Recovery of Butyric Acid from Anaerobic Fermenters | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]
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Lipase-Catalyzed Synthesis of Both Enantiomers of 3-Chloro-1-arylpropan-1-ols. (n.d.). Retrieved from [Link]
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Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - MDPI. (2023, March 7). Retrieved from [Link]
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(E)-2-octen-1-yl butyrate, 84642-60-4 - The Good Scents Company. (n.d.). Retrieved from [Link]
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Octyl butyrate | C12H24O2 | CID 61030 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Kinetic Study of Catalytic Esterification of Butyric Acid and Ethanol over Amberlyst 15. (n.d.). Retrieved from [Link]
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Quantitative Analysis of Volatile 1-Octen-3-yl Butyrate in Complex Matrices Using Automated Headspace Gas Chromatography-Mass Spectrometry
An Application Note for Researchers and Scientists
Author's Note
As a Senior Application Scientist, my objective extends beyond merely presenting a protocol. This guide is designed to provide a comprehensive understanding of the principles governing headspace analysis for a challenging, semi-volatile aroma compound. We will explore the causality behind each procedural step, empowering you, the researcher, to not only replicate this method but also to adapt and troubleshoot it for your unique applications. The protocols herein are built upon a foundation of self-validation, ensuring robustness and trustworthiness in your results.
Introduction: The Analytical Challenge of 1-Octen-3-yl Butyrate
This compound (CAS 16491-54-6) is a significant volatile organic compound (VOC) that contributes a complex aroma profile described as fruity, buttery, and mushroom-like.[1][] Naturally occurring in passion fruit and lavender oil, it is widely used as a flavoring agent in the food and beverage industry and as a fragrance component in perfumery.[1][] With a relatively high boiling point (approx. 225-229 °C) and insolubility in water, the accurate quantification of this compound in complex matrices like food products, beverages, or environmental samples presents a considerable analytical challenge.[1][3]
Direct injection gas chromatography (GC) is often unsuitable for such matrices as non-volatile components (sugars, proteins, salts) can contaminate the GC inlet and column, leading to significant instrument downtime and poor reproducibility.[4] Headspace (HS) sampling provides an elegant solution by introducing only the volatile fraction of the sample into the analytical system, thereby protecting the instrument and simplifying the chromatogram.[5][6]
This application note details validated protocols for the analysis of this compound using both Static Headspace (SHS) and Dynamic Headspace (DHS) sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS). We will discuss the theoretical underpinnings of each technique, provide step-by-step methodologies, and offer guidance on method validation.
Principle of Headspace Analysis: Static vs. Dynamic Sampling
Headspace analysis operates on the principle of phase equilibrium. A sample (liquid or solid) is placed in a sealed vial and heated, allowing volatile analytes to partition from the condensed phase into the gas phase (the headspace) above the sample. The choice between static and dynamic headspace sampling is the most critical parameter influencing extraction yield and method detection limits.[7]
Static Headspace (SHS)
In SHS, the system is allowed to reach a state of equilibrium at a constant temperature.[4] A fixed volume of the headspace gas is then extracted and injected into the GC. This technique is simple, robust, and reproducible for highly volatile compounds or when analyte concentrations are high.[8] However, its sensitivity is limited as only a small, fixed aliquot of the headspace is analyzed.[9]
Dynamic Headspace (DHS) or Purge-and-Trap
DHS is an enrichment technique designed for trace-level analysis or for semi-volatile compounds like this compound.[9][10] An inert gas continuously purges the headspace of the sample vial, sweeping the released volatiles onto a sorbent trap.[4] This process concentrates the analytes from a large volume of headspace gas. The trap is then rapidly heated, desorbing the focused band of analytes into the GC system. This results in significantly higher sensitivity compared to SHS.[5][7]
The following diagram illustrates the decision-making process for selecting the appropriate headspace technique.
Caption: Decision tree for choosing between Static and Dynamic Headspace analysis.
Experimental Protocols
The following protocols provide a validated starting point for the analysis. Optimization may be required depending on the specific sample matrix and instrument configuration.
Materials and Reagents
-
This compound standard: (≥97% purity, Sigma-Aldrich or equivalent)
-
Internal Standard (IS): n-Undecane or other suitable non-interfering compound.
-
Solvent: Methanol or Ethanol (GC grade) for stock solutions.
-
Matrix Modifier: Sodium Chloride (NaCl), analytical grade.
-
Vials: 20 mL glass headspace vials with magnetic crimp caps and PTFE/silicone septa.[11]
General Sample Preparation
The goal of sample preparation is to ensure consistent and efficient partitioning of the analyte into the headspace.[11]
-
Weighing: Accurately weigh 5.0 g (for solid) or pipette 5.0 mL (for liquid) of the sample into a 20 mL headspace vial. A consistent sample volume is critical for reproducible headspace volumes.[12]
-
Matrix Modification: For aqueous samples, add 1.5 g of NaCl. This is a crucial step known as "salting out." The increased ionic strength of the solution reduces the solubility of organic analytes like this compound, thereby increasing their vapor pressure and driving more of the analyte into the headspace.[13]
-
Spiking: Add a known amount of internal standard (e.g., 50 µL of a 10 ppm solution of n-Undecane). The IS is used to correct for variations in injection volume and matrix effects.
-
Sealing: Immediately seal the vial with a magnetic crimp cap. Proper sealing is essential to prevent the loss of volatile compounds.[12]
-
Vortex: Gently vortex the vial for 15 seconds to ensure homogeneity.
Protocol 1: Static Headspace (SHS) Method
This method is suitable for screening or for samples with expected concentrations above ~10 mg/kg.
| Parameter | Setting | Rationale |
| Incubation Temperature | 90 °C | Increases the vapor pressure of this compound to facilitate its release into the headspace. Must be below the boiling point of the solvent/matrix.[11] |
| Incubation Time | 30 minutes | Allows the sample to reach thermal and phase equilibrium, ensuring that the concentration in the headspace is stable and representative of the sample concentration.[11][12] |
| Agitation | On (Medium Speed) | Continuously mixes the sample to facilitate the mass transfer of the analyte from the liquid/solid phase to the gas phase, reducing equilibration time. |
| Syringe Temperature | 100 °C | Prevents condensation of the semi-volatile analyte within the sampling syringe during transfer to the GC inlet. |
| Injection Volume | 1.0 mL | A standard volume for SHS. Larger volumes can sometimes improve sensitivity but may also introduce more water vapor, which can be detrimental to the column.[9] |
| Injection Mode | Split (e.g., 20:1) | Prevents column overloading when analyte concentrations are high. The ratio should be optimized during method development.[14] |
Protocol 2: Dynamic Headspace (DHS) Method
This method provides superior sensitivity and is recommended for trace-level quantification (<10 mg/kg).
| Parameter | Setting | Rationale |
| Incubation Temperature | 90 °C | As with SHS, this promotes the release of the analyte from the sample matrix. |
| Incubation Time | 15 minutes | A pre-purge incubation period to allow for initial equilibration before the dynamic extraction begins. |
| Purge Gas | Helium or Nitrogen | An inert gas is used to sweep the volatiles from the headspace without reacting with the analyte or sample. |
| Purge Flow / Time | 40 mL/min for 5 minutes | These parameters control the total volume of gas used for extraction. Higher volumes increase the amount of analyte trapped, but risk analyte breakthrough if the trap capacity is exceeded. |
| Trap Type | Tenax® TA or similar general-purpose trap | Tenax® is effective at trapping a wide range of volatile and semi-volatile compounds and has good thermal stability for efficient desorption. |
| Trap Desorption Temp. | 250 °C for 2 minutes | This temperature must be high enough to ensure the complete and rapid transfer of this compound from the trap to the GC column, resulting in sharp chromatographic peaks. |
| Injection Mode | Splitless | Since the analyte has been concentrated on a trap, a splitless injection is typically used to transfer the entire desorbed sample to the column for maximum sensitivity. |
GC-MS Instrumental Conditions
| Parameter | Setting |
| GC System | Agilent 8890 GC with 5977B MSD or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent low-bleed, mid-polarity column |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 40 °C (hold 2 min), ramp to 240 °C @ 10 °C/min, hold 5 min |
| MS Transfer Line | 250 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Scan (m/z 40-350) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Quant/Qual) | This compound: m/z 71 (Quant), 55, 85; n-Undecane (IS): m/z 57 (Quant), 43, 71 |
Method Validation and Quality Control
A robust analytical method requires thorough validation to ensure its performance is suitable for the intended application.[15] Key validation parameters should be assessed according to standards like those from ANSI/ASB.[15]
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of calibration standards. | Correlation coefficient (R²) > 0.99[13] |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected above the background noise. | Signal-to-Noise ratio (S/N) of 3:1 |
| Limit of Quantitation (LOQ) | The lowest concentration of an analyte that can be accurately and precisely quantified. | S/N of 10:1; Precision < 20% RSD[15] |
| Precision | The closeness of agreement between a series of measurements. Assessed as repeatability (within-run) and intermediate precision (between-run). | Relative Standard Deviation (RSD) < 15% |
| Accuracy | The closeness of the measured value to the true value. Assessed by analyzing a matrix spiked with a known concentration of the analyte (spike recovery). | Recovery of 80-120%[13] |
Example Validation Data Summary (Hypothetical)
| Analyte | Retention Time (min) | Linear Range (mg/kg) | R² | LOD (mg/kg) | LOQ (mg/kg) | Accuracy (% Recovery) |
| This compound (SHS) | 12.5 | 10 - 500 | 0.995 | 2.5 | 10.0 | 95.2% |
| This compound (DHS) | 12.5 | 0.05 - 25 | 0.998 | 0.01 | 0.05 | 98.1% |
Workflow and Data Analysis
The complete analytical workflow from sample receipt to final report is visualized below.
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Application Notes and Protocols: Isotope Labeling of 1-Octen-3-yl Butyrate for Metabolic Studies
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isotope labeling of 1-octen-3-yl butyrate and its application in metabolic studies. We will delve into the rationale behind isotopic labeling, provide detailed protocols for the synthesis of a labeled version of this volatile organic compound, and outline its use in tracing metabolic pathways. This guide emphasizes the causality behind experimental choices to ensure technical accuracy and field-proven insights.
Introduction: The Significance of this compound and Isotope Labeling
This compound is a volatile organic compound (VOC) and a fatty acid ester that contributes to the characteristic aroma of various fruits and mushrooms.[1][] Beyond its role as a flavoring agent, the study of its metabolic fate is crucial for understanding its biological impact, particularly in the context of food science, toxicology, and drug development. Stable isotope labeling is a powerful technique used to trace the passage of a compound through a metabolic pathway.[3] By replacing one or more atoms of a molecule with their stable isotopes (e.g., replacing ¹²C with ¹³C), the compound becomes "labeled" and can be distinguished from its endogenous counterparts by mass spectrometry.[3] This allows for the unambiguous tracking of the compound and its metabolites in complex biological systems.
The primary goals of isotopically labeling this compound are to:
-
Elucidate its metabolic pathways.
-
Quantify its absorption, distribution, metabolism, and excretion (ADME).
-
Assess its potential for biotransformation and interaction with endogenous metabolic networks.
Synthesis of Isotopically Labeled this compound
The synthesis of isotopically labeled this compound can be achieved through a Fischer esterification reaction, a well-established method for forming esters from carboxylic acids and alcohols in the presence of an acid catalyst.[4] In this protocol, we will utilize a commercially available isotopically labeled precursor, such as ¹³C-labeled butyric acid, to introduce the isotopic tag.
Choice of Isotope and Labeling Position
For this application, we will focus on labeling the butyrate moiety of the molecule using ¹³C-labeled butyric acid. Labeling the butyrate portion is advantageous as it is expected to be a primary site of metabolic activity, particularly hydrolysis. Commercially available options include butyric acid-¹-¹³C, butyric acid-2-¹³C, and butyric acid-¹³C₄.[5][6][7] The choice of a specific labeled butyric acid will depend on the desired mass shift and the specific metabolic questions being addressed. For this protocol, we will use butyric acid-1-¹³C as an example.
Synthesis Protocol
The following protocol details the synthesis of 1-octen-3-yl [1-¹³C]butyrate.
Materials:
-
1-Octen-3-ol
-
Butyric acid-1-¹³C
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 1-octen-3-ol (1.0 equivalent), butyric acid-1-¹³C (1.1 equivalents), and anhydrous toluene.
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent) to the reaction mixture.
-
Reflux: Heat the mixture to reflux. The water formed during the esterification will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of water collected. The reaction is typically complete when no more water is collected.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude labeled 1-octen-3-yl [1-¹³C]butyrate.
-
Caption: Synthesis workflow for isotopically labeled this compound.
Purification and Characterization
Purification of the synthesized labeled ester is critical to remove unreacted starting materials and byproducts. High-Performance Liquid Chromatography (HPLC) is a suitable method for this purpose.
HPLC Purification Protocol
Instrumentation and Columns:
-
Preparative HPLC system with a UV detector.
-
Reversed-phase C18 column.
Mobile Phase:
-
A gradient of acetonitrile and water is typically effective. The exact gradient will need to be optimized based on the specific column and system.
Procedure:
-
Sample Preparation: Dissolve the crude product in a minimal amount of the initial mobile phase.
-
Injection and Elution: Inject the sample onto the HPLC column and elute with the optimized gradient.
-
Fraction Collection: Collect fractions based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions for purity using analytical HPLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified labeled 1-octen-3-yl [1-¹³C]butyrate.
Characterization
The identity and isotopic enrichment of the final product must be confirmed using appropriate analytical techniques.
| Technique | Parameter | Expected Outcome |
| Mass Spectrometry (MS) | Molecular Ion Peak | A peak corresponding to the molecular weight of the labeled compound (e.g., M+1 for a single ¹³C label). |
| Isotopic Enrichment | Quantification of the percentage of the labeled compound relative to any unlabeled counterpart. | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹³C NMR | Enhanced signal for the labeled carbon position. |
| ¹H NMR | Potential coupling between ¹³C and adjacent protons, leading to splitting of the proton signals. |
Application in Metabolic Studies
The isotopically labeled this compound can be used as a tracer in both in vitro and in vivo metabolic studies to understand its biotransformation.
In Vitro Metabolism Protocol (e.g., using liver microsomes)
Materials:
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Labeled 1-octen-3-yl [1-¹³C]butyrate
-
Acetonitrile (for quenching)
-
Centrifuge
Procedure:
-
Incubation: Prepare an incubation mixture containing liver microsomes, phosphate buffer, and the NADPH regenerating system. Pre-warm the mixture to 37°C.
-
Initiate Reaction: Add the labeled 1-octen-3-yl [1-¹³C]butyrate to the incubation mixture to start the reaction.
-
Time Points: At various time points (e.g., 0, 15, 30, 60 minutes), take aliquots of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile.
-
Protein Precipitation: Centrifuge the samples to precipitate the proteins.
-
Sample Analysis: Collect the supernatant for LC-MS/MS analysis.
Caption: General workflow for metabolic studies using labeled compounds.
Analytical Methodology: LC-MS/MS for Metabolite Tracking
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific detection and quantification of the labeled parent compound and its metabolites.
Sample Preparation
Biological samples (e.g., plasma, urine, tissue homogenates) will require appropriate extraction procedures, such as protein precipitation or liquid-liquid extraction, to isolate the analytes of interest before LC-MS/MS analysis.
Predicted Metabolites and Mass Transitions
The primary metabolic pathway for esters is hydrolysis, catalyzed by esterases, back to the parent alcohol and carboxylic acid. Therefore, the primary expected metabolites of this compound are 1-octen-3-ol and butyric acid.
For our example of 1-octen-3-yl [1-¹³C]butyrate, the expected mass transitions for the parent compound and its primary labeled metabolite in an LC-MS/MS analysis are presented below. The exact fragment ions will depend on the mass spectrometer and collision energy used.
| Compound | Precursor Ion (m/z) | Predicted Product Ion(s) (m/z) | Notes |
| 1-Octen-3-yl [1-¹³C]butyrate | 199.2 | 129.1, 89.1 | Precursor is [M+H]⁺. Fragments correspond to the loss of the labeled butyric acid and the protonated labeled butyric acid, respectively. |
| Butyric acid-1-¹³C | 89.1 | 71.1, 43.1 | Precursor is [M-H]⁻. Fragments correspond to the loss of water and the propyl group, respectively. |
Data Analysis and Interpretation
The data obtained from the LC-MS/MS analysis will allow for the identification and quantification of the labeled parent compound and its metabolites. This information can be used to:
-
Determine the rate of metabolism: By plotting the concentration of the parent compound and its metabolites over time, the rate of metabolic conversion can be calculated.
-
Identify metabolic pathways: The identification of various metabolites will help to elucidate the biotransformation pathways of this compound.
-
Assess bioaccumulation: The concentration of the labeled compounds in different tissues can provide insights into their distribution and potential for bioaccumulation.
Caption: Predicted primary metabolic pathway of this compound.
Conclusion
The use of isotopically labeled this compound provides a robust and precise method for investigating its metabolic fate. The protocols and methodologies outlined in this application note offer a comprehensive framework for researchers to synthesize, purify, and utilize this valuable tool in their metabolic studies. The insights gained from such studies are essential for a thorough understanding of the biological activity and safety of this and other related volatile organic compounds.
References
-
Chemistry LibreTexts. (2019). 19.6: Condensation of Acids with Alcohols: The Fischer Esterification. Retrieved from [Link][4]
-
Flavor and Extract Manufacturers Association. (n.d.). This compound. Retrieved from [Link][8]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link][10]
-
Wikipedia. (n.d.). Isotopic labeling. Retrieved from [Link][3]
Sources
- 1. Isotope Labeling Mass spectrometry to Quantify Endogenous and Exogenous DNA Adducts and Metabolites of 1,3-Butadiene In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Octen-3-ol - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Butyric acid-2-13C 13C 99atom 68735-11-5 [sigmaaldrich.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. femaflavor.org [femaflavor.org]
- 9. This compound | C12H22O2 | CID 27892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound, 16491-54-6 [thegoodscentscompany.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-Octen-3-yl Butyrate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-octen-3-yl butyrate. This guide is designed for researchers, scientists, and process development professionals to address common challenges and improve reaction yields. This compound, a valuable flavor and fragrance compound with a characteristic fruity, mushroom-like aroma, is synthesized via the esterification of 1-octen-3-ol with butyric acid or its derivatives.[][2] This process, while straightforward in principle, presents several optimization challenges. This document provides in-depth, experience-driven solutions in a direct question-and-answer format.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, offering causal explanations and actionable solutions to get your synthesis back on track.
Q1: My reaction yield is consistently low. What are the primary factors to investigate?
A low yield in esterification is a common issue that can typically be traced back to one of four areas: reaction equilibrium, catalyst activity, substrate quality, or reaction conditions.
The esterification of 1-octen-3-ol and butyric acid is a reversible reaction. The accumulation of water, a byproduct, can drive the reaction backward (hydrolysis), significantly reducing the net yield.
Core Investigative Workflow:
Caption: Core factors influencing esterification yield.
Troubleshooting Steps:
-
Evaluate Water Removal: In enzymatic synthesis, water is critical for lipase activity but excess water favors hydrolysis. Consider adding molecular sieves to the reaction medium or performing the reaction under vacuum to continuously remove water.[3]
-
Verify Catalyst Activity:
-
Enzymatic: Ensure your lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435) has not denatured. Check its specified optimal temperature and pH range. If reusing the enzyme, verify its activity has not significantly diminished.
-
Chemical: If using an acid catalyst (e.g., H₂SO₄, PTSA), ensure it is not contaminated and is used at the correct concentration.
-
-
Check Substrate Purity: Impurities in either 1-octen-3-ol or butyric acid can inhibit the catalyst or participate in side reactions. Use reagents of ≥97% purity.[4]
-
Optimize Molar Ratio: An equimolar ratio (1:1) is often a starting point, but using an excess of one reactant (typically the less expensive one) can shift the equilibrium toward the product. However, a large excess of butyric acid can cause substrate inhibition in lipase-catalyzed reactions.[5] Experiment with molar ratios from 1:1 to 1:5 (alcohol:acid).
Q2: I'm observing significant substrate inhibition in my lipase-catalyzed reaction. How can I mitigate this?
Substrate inhibition, particularly by short-chain carboxylic acids like butyric acid, is a well-documented issue in lipase-catalyzed esterifications.[5] The acid can alter the pH of the enzyme's microenvironment or bind to the acyl-enzyme complex in a non-productive manner, forming a dead-end intermediate and halting the catalytic cycle.
Mitigation Strategies:
-
Stepwise Substrate Addition: Instead of adding all the butyric acid at the beginning, add it portion-wise over the course of the reaction. This maintains a lower, less inhibitory concentration of the acid at any given time.
-
Use a Butyrate Ester as an Acyl Donor: Employ transesterification instead of esterification. Using an acyl donor like vinyl butyrate or ethyl butyrate avoids the presence of free butyric acid. The reaction with vinyl esters is practically irreversible, which also drives product formation.[6]
-
Immobilize the Lipase: Immobilization creates a microenvironment that can buffer the enzyme from the bulk solvent conditions, potentially reducing the inhibitory effect of the acid.[7]
-
Solvent Choice: The choice of solvent can influence substrate partitioning. A non-polar solvent like hexane or heptane can limit the solubility of the polar butyric acid near the enzyme's active site.
Q3: My immobilized lipase is losing activity after a few cycles. What are the likely causes and how can I improve its reusability?
Loss of activity in immobilized lipases is often due to denaturation, active site blockage, or physical damage to the support matrix.
Potential Causes & Solutions:
| Cause | Explanation | Recommended Solution |
| Thermal Denaturation | Operating at temperatures above the enzyme's stability threshold causes irreversible unfolding and loss of catalytic activity.[8] | Operate at the lower end of the optimal temperature range. For many commercial lipases, this is 40-60°C.[9][10] |
| pH-Induced Inactivation | Accumulation of butyric acid can lower the pH in the enzyme's microenvironment, leading to inactivation.[5] | Wash the immobilized enzyme with a suitable buffer (e.g., phosphate buffer, pH 7) and a non-polar solvent (e.g., hexane) between cycles to remove residual acid. |
| Active Site Blockage | Unreacted substrates or byproducts may remain strongly adsorbed to the enzyme's active site. | Implement a thorough washing protocol between runs. Soaking in a dry solvent can help displace adsorbed molecules. |
| Mechanical Stress | High-speed agitation can cause attrition of the support beads, leading to enzyme leaching and loss. | Use lower agitation speeds (e.g., 150-200 rpm) or consider using a packed-bed reactor to minimize mechanical stress.[8] |
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound, focusing on best practices and optimization principles.
Q1: What are the pros and cons of enzymatic versus chemical synthesis for this ester?
| Feature | Enzymatic Synthesis (Lipase-Catalyzed) | Chemical Synthesis (Acid-Catalyzed) |
| Specificity | High selectivity for the primary esterification reaction, resulting in fewer byproducts and higher purity. | Low selectivity, can lead to side reactions like ether formation or polymerization of the olefinic alcohol, especially at high temperatures. |
| Conditions | Mild conditions (lower temperature, neutral pH), which preserves the thermolabile and volatile nature of the product. | Harsh conditions (high temperature, strong acid), which can degrade the starting materials and the final product. |
| "Natural" Labeling | Products can often be labeled as "natural," which is highly desirable in the food and flavor industry.[3] | Product is considered synthetic. |
| Catalyst | Reusable (if immobilized), but can be expensive and prone to deactivation.[7] | Inexpensive and robust, but difficult to remove from the reaction mixture, often requiring neutralization and washing steps that can lower yield. |
| Reaction Rate | Generally slower than chemical catalysis. | Typically faster reaction rates. |
Q2: What is the optimal molar ratio of 1-octen-3-ol to butyric acid?
The optimal molar ratio is a balance between shifting the reaction equilibrium and avoiding substrate inhibition. While a 1:1 ratio is the stoichiometric ideal, in practice, using an excess of one reactant is beneficial.
-
For Lipase-Catalyzed Reactions: A slight excess of the alcohol (1-octen-3-ol) is often preferred. Ratios of 1:1.2 to 1:2 (acid:alcohol) are a good starting point. If using an excess of the acid, it should be done cautiously, often with stepwise addition, to prevent enzyme inhibition.[5]
-
Solvent-Free Systems: In solvent-less reactions, using an excess of one substrate can also serve as the reaction medium. Studies on similar flavor esters have found optimal ratios up to 1:4 (acid:alcohol) to achieve high conversion.[9][11]
Q3: What is the effect of temperature on the reaction?
Temperature has a dual effect: it increases the reaction rate but also decreases enzyme stability.
-
Rate vs. Stability: As temperature increases, the rate of esterification generally follows the Arrhenius equation up to an optimal point. Beyond this temperature, the rate of enzyme denaturation becomes significant, leading to a rapid loss of activity.[6]
-
Optimal Range: For most commonly used immobilized lipases like Novozym 435 or Lipozyme TL IM, the optimal temperature range for butyrate ester synthesis is typically 40°C to 60°C .[3][9] Running the reaction at 50°C is often a safe and effective choice.[10]
Caption: The trade-off between reaction rate and enzyme stability.
Q4: Should I use a solvent? If so, which one is recommended?
The decision to use a solvent depends on the specific goals of the synthesis.
-
Solvent-Free Synthesis: This is often referred to as a "green" approach as it reduces solvent waste.[11] It offers high substrate concentration, which can lead to faster reaction rates. However, it can also lead to high viscosity and potential substrate inhibition.
-
Solvent-Mediated Synthesis: Using a solvent can improve mixing, reduce viscosity, and minimize substrate inhibition.
-
Recommended Solvents: Non-polar, water-immiscible solvents like n-hexane, n-heptane, or cyclohexane are highly recommended. They are generally poor at stripping the essential water layer from the enzyme, thus preserving its activity, and they can help in the azeotropic removal of water if the reaction is run under reflux.[3][12]
-
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
This protocol provides a robust starting point for optimization.
Caption: Standard workflow for enzymatic synthesis.
Detailed Steps:
-
Reactant Preparation: To a 100 mL round-bottom flask, add 1-octen-3-ol (e.g., 10 mmol), butyric acid (e.g., 8.3 mmol), and 30 mL of n-hexane.
-
Catalyst and Drying Agent: Add the immobilized lipase (e.g., 1%–15% of the total substrate weight) and activated 3Å molecular sieves (20% w/w of substrates).[3][10]
-
Reaction: Seal the flask and place it in an orbital shaker incubator at 50°C and 180 rpm.
-
Monitoring: Periodically take small aliquots (e.g., every 2-4 hours), filter out the enzyme, and analyze the supernatant by Gas Chromatography (GC) to determine the conversion rate. The reaction is typically complete within 8-24 hours.[10]
-
Catalyst Recovery: Once the reaction reaches equilibrium (or desired conversion), filter the mixture to recover the immobilized lipase for reuse. Wash the recovered enzyme with fresh hexane and dry it under vacuum.
-
Purification: Transfer the filtrate to a separatory funnel. Wash with a 5% sodium bicarbonate solution to remove unreacted butyric acid, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. For highest purity, the resulting crude ester can be purified by vacuum distillation.
References
-
Zawirska-Wojtasiak, R., & Wasowicz, E. (n.d.). Synthesis and analysis of 1-octen-3-01, the main flavour component of mushrooms. Acta Alimentaria Polona, 10(34), 241-251. Retrieved from [Link]
-
Song, H. M., & Kim, H. K. (2024). Production of octyl butyrate using psychrophilic mutant lipase from Croceibacter atlanticus LipCA lipase developed by a molecular evolution technique. Enzyme and Microbial Technology, 173, 110370. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Chen, H., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 834. Retrieved from [Link]
-
Chen, Y. H., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(11), 1256. Retrieved from [Link]
-
Garlapati, V. K., & Banerjee, R. (2012). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Molecular Catalysis B: Enzymatic, 74(1-2), 11-16. Retrieved from [Link]
-
Hari Krishna, S., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. Biochimica et Biophysica Acta, 1547(2), 262–267. Retrieved from [Link]
-
Kim, M. J., et al. (2021). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 31(1), 125-132. Retrieved from [Link]
-
Attan, N., et al. (2017). A STATISTICAL APPROACH FOR OPTIMIZING THE HIGH YIELD GREEN PRODUCTION OF THE FLAVOR ESTER BUTYL BUTYRATE. Jurnal Teknologi, 79(5-3). Retrieved from [Link]
-
Todero, L. M., et al. (2018). Enzymatic synthesis optimization of isoamyl butyrate from fusel oil. Acta Scientiarum. Technology, 40, e33918. Retrieved from [Link]
-
Attan, N., et al. (2017). A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate. ResearchGate. Retrieved from [Link]
-
dos Santos, J. C. S., et al. (2021). Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design. Food Science and Technology, 41(Suppl. 2), 653-660. Retrieved from [Link]
-
de Barros, D. S. N., et al. (2024). Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights. ACS Omega, 9(15), 16992–17001. Retrieved from [Link]
-
Zin, R. M., et al. (2005). CITRONELLYL BUTYRATE SYNTHESIS IN NON-CONVENTIONAL MEDIA USING PACKED-BED IMMOBILIZED CANDIDA RUGOSA LIPASE REACTOR. International Journal of Engineering, 18(2), 153-162. Retrieved from [Link]
Sources
- 2. This compound | C12H22O2 | CID 27892 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. ije.ir [ije.ir]
- 9. A STATISTICAL APPROACH FOR OPTIMIZING THE HIGH YIELD GREEN PRODUCTION OF THE FLAVOR ESTER BUTYL BUTYRATE | Jurnal Teknologi (Sciences & Engineering) [journals.utm.my]
- 10. Green Enzymatic Synthesis of Geranyl Butyrate: Process Optimization and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of hexyl butyrate (apple and citrus aroma) by Candida rugosa lipase immobilized on Diaion HP-20 using the Box-Behnken design - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming challenges in the purification of 1-Octen-3-yl butyrate
Welcome to the technical support center for the purification of 1-Octen-3-yl butyrate. This guide is designed for researchers, scientists, and professionals in drug development and flavor/fragrance industries who are working with this volatile, mushroom and fruity-scented ester. Here, we address common challenges encountered during its purification with practical, field-tested solutions and in-depth explanations to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect when synthesizing this compound?
A1: The impurities in your crude product will largely depend on the synthetic route employed. The most common method is the esterification of 1-octen-3-ol with butyric acid or its derivatives.[] Another approach involves a Grignard reaction.[2]
Expected Impurities Include:
-
Unreacted Starting Materials: 1-octen-3-ol and butyric acid (or its anhydride/acyl chloride).
-
Byproducts from Synthesis: This can include side-products from the Grignard reaction or polymerization of the alkene.
-
Solvent Residues: Depending on the reaction and work-up conditions.
-
Water: Which can promote the hydrolysis of the ester.
Q2: My final product has a harsh, acidic odor. What is the likely cause and how can I remove it?
A2: A persistent acidic odor is almost certainly due to residual butyric acid. Butyric acid has a very low odor threshold and can be difficult to remove completely by distillation alone due to potential azeotrope formation or similar boiling points with other components.
Troubleshooting Steps:
-
Aqueous Wash: Perform a liquid-liquid extraction of your crude product (dissolved in a water-immiscible solvent like diethyl ether or ethyl acetate) with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is recommended. The bicarbonate will react with the acidic butyric acid to form sodium butyrate, which is water-soluble and will be partitioned into the aqueous layer.
-
Brine Wash: After the bicarbonate wash, perform a subsequent wash with a saturated sodium chloride (brine) solution. This will help to remove any residual water from the organic layer.
-
Drying: Thoroughly dry the organic layer over an anhydrous drying agent such as magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before proceeding to solvent removal and distillation.
Q3: I am observing a lower than expected yield after distillation. What could be the reasons?
A3: Several factors can contribute to a low yield during the distillation of this compound:
-
Incomplete Reaction: The initial esterification may not have gone to completion.
-
Hydrolysis: The ester can hydrolyze back to 1-octen-3-ol and butyric acid if exposed to acidic or basic conditions, especially in the presence of water, during work-up or distillation.
-
Thermal Degradation: Although this compound has a relatively high boiling point, prolonged exposure to high temperatures can lead to degradation.[3]
-
Mechanical Losses: Product loss during transfers and work-up steps.
To mitigate these issues, ensure your reaction goes to completion using techniques like Dean-Stark to remove water, maintain neutral pH during work-up, and consider vacuum distillation to lower the boiling point and minimize thermal stress.
Troubleshooting Guide
Problem 1: Co-distillation of Impurities with Similar Boiling Points
During fractional distillation, you may find it challenging to separate this compound from impurities with close boiling points, such as unreacted 1-octen-3-ol.
| Compound | Boiling Point (°C at 760 mmHg) |
| This compound | 225-229[4] |
| 1-Octen-3-ol | ~175 |
| Butyric Acid | ~163.5 |
Data compiled from various sources.
While the boiling points appear sufficiently different for fractional distillation, practical challenges can arise.
Solutions:
-
Vacuum Distillation: By reducing the pressure, you can significantly lower the boiling points of all components, often increasing the boiling point differences and allowing for a more efficient separation.
-
Chromatographic Purification: If distillation fails to provide the desired purity, column chromatography is a highly effective alternative for separating compounds with different polarities.
Experimental Protocol: Flash Column Chromatography
This protocol is designed for the purification of this compound from less polar and more polar impurities.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexane (or petroleum ether)
-
Ethyl acetate
-
Glass column
-
Collection tubes
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in hexane.
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a level bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 98:2 Hexane:Ethyl Acetate) and carefully load it onto the top of the silica bed.
-
Elution: Begin elution with a low polarity solvent system (e.g., 98:2 Hexane:Ethyl Acetate). Less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 95:5, then 90:10 Hexane:Ethyl Acetate) to elute the this compound.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Visualization of the Purification Workflow
The following diagram illustrates the decision-making process for the purification of this compound.
Sources
Troubleshooting peak tailing in GC analysis of 1-Octen-3-yl butyrate
Technical Support Center: Gas Chromatography (GC) Analysis
Topic: Troubleshooting Peak Tailing in the GC Analysis of 1-Octen-3-yl Butyrate
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand that achieving sharp, symmetrical peaks is paramount for accurate quantification in your gas chromatography (GC) analyses. This guide provides in-depth, question-and-answer-based troubleshooting for a common and frustrating issue: peak tailing, with a specific focus on the analysis of the volatile ester, this compound.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: I'm seeing significant peak tailing for this compound in my GC analysis. What are the most probable causes?
A1: Peak tailing for a moderately polar compound like this compound is typically a symptom of undesirable secondary interactions with active sites within your GC system, or it can be related to non-optimal chromatographic conditions. The primary causes can be categorized as follows:
-
Active Sites: These are chemically reactive surfaces within the GC flow path that can interact with your analyte. For an ester like this compound, the lone pair of electrons on the oxygen atoms of the ester group can interact with acidic silanol groups (Si-OH) present on the surfaces of a glass inlet liner, the front end of the GC column, or glass wool packing. This interaction is a form of hydrogen bonding, which can delay the elution of a portion of the analyte molecules, resulting in a tailed peak.
-
Column Contamination: Accumulation of non-volatile residues from previous injections on the column head can create active sites or interfere with the proper partitioning of the analyte with the stationary phase.
-
Improper Column Installation: A poorly cut or incorrectly positioned column in the inlet can create unswept volumes and turbulence, leading to band broadening and peak tailing.
-
Sub-optimal Method Parameters: An injection port temperature that is too low can lead to incomplete or slow vaporization of the sample. Additionally, a mismatch between the polarity of your analyte, the solvent, and the column's stationary phase can contribute to poor peak shape.
Q2: How can I systematically diagnose the source of the peak tailing for this compound?
Below is a troubleshooting workflow to guide your investigation:
Q3: You mentioned "active sites." Can you explain this mechanism in more detail in the context of this compound analysis?
A3: Certainly. Active sites are a primary cause of peak tailing for polar or moderately polar compounds. In a typical GC system, especially one that has been in use for some time, there are surfaces that can become chemically active. The most common active sites are silanol groups (Si-OH) which are present on the surface of glass inlet liners, glass wool, and the fused silica column itself if the deactivation layer is compromised.
This compound, being an ester, possesses oxygen atoms with lone pairs of electrons. These can act as hydrogen bond acceptors. When molecules of this compound encounter acidic silanol groups in the GC flow path, a secondary, reversible adsorption-desorption process occurs, which is in addition to the primary partitioning interaction with the column's stationary phase. A fraction of the analyte molecules are temporarily adsorbed by these active sites, delaying their travel through the column compared to the bulk of the analyte molecules. This delayed elution of a portion of the analyte results in a "tail" on the backside of the peak.
To mitigate this, it is crucial to use high-quality, deactivated inlet liners and to perform regular maintenance to ensure the inertness of the GC flow path.
Detailed Troubleshooting Protocols
Protocol 1: GC Inlet Maintenance
A contaminated or active inlet is a very common source of peak tailing.
Objective: To replace consumable parts in the GC inlet that are prone to contamination and activity.
Materials:
-
New, deactivated inlet liner (a liner with glass wool can aid in sample vaporization, but ensure the wool is also deactivated)
-
New septum
-
New inlet seal (gold-plated or deactivated)
-
Lint-free gloves
-
Wrenches for inlet maintenance
Procedure:
-
Cool Down the GC: Set the inlet and oven temperatures to a safe handling temperature (e.g., 40°C) and turn off the carrier gas flow at the instrument (it is good practice to also close the gas cylinder).
-
Remove the Column: Carefully loosen the column nut and remove the column from the inlet.
-
Disassemble the Inlet: Following your instrument manufacturer's instructions, remove the septum nut, septum, and then the inlet liner.
-
Inspect and Replace: Visibly inspect the old liner for discoloration or residue. Discard the old liner, septum, and O-ring.
-
Clean the Inlet (if necessary): If the metal surfaces of the inlet appear contaminated, consult your instrument manual for appropriate cleaning procedures.
-
Install New Consumables: Wearing lint-free gloves, install the new liner, O-ring, and septum. Replace the inlet seal if your instrument has one.
-
Reinstall the Column: Reinstall the GC column, ensuring the correct insertion depth as specified by the manufacturer.
-
Leak Check: Restore carrier gas flow and perform a leak check on all fittings that were loosened.
-
Equilibrate and Test: Heat the inlet and oven to your method conditions, allow the system to equilibrate, and then inject a standard of this compound to assess peak shape.
Protocol 2: GC Column Trimming
If inlet maintenance does not resolve the peak tailing, the front end of the column may be contaminated.
Objective: To remove the contaminated section of the column.
Materials:
-
Ceramic scoring wafer or capillary column cutting tool
-
Magnifying loupe
-
New ferrule and column nut
Procedure:
-
Cool Down and Remove Column: Follow steps 1 and 2 from Protocol 1.
-
Score and Cut: Using a ceramic scoring wafer, gently score the column about 10-20 cm from the inlet end.
-
Inspect the Cut: With a magnifying loupe, inspect the cut to ensure it is clean, flat, and at a 90-degree angle to the column wall. A poor cut can itself cause peak tailing.
-
Install New Ferrule: Thread a new column nut and ferrule onto the freshly cut end of the column.
-
Reinstall and Leak Check: Reinstall the column into the inlet, ensuring the correct insertion depth. Tighten the nut and perform a leak check.
-
Equilibrate and Test: Condition the column briefly if necessary, then analyze your standard.
Protocol 3: GC Column Conditioning
A properly conditioned column is essential for good chromatography.
Objective: To remove contaminants from the column and ensure a stable baseline.
Procedure:
-
Install the Column in the Inlet: Connect the column to the GC inlet but leave the detector end disconnected.
-
Purge with Carrier Gas: Set the carrier gas flow to the typical rate for your analysis and purge the column at room temperature for 15-30 minutes to remove any oxygen.
-
Temperature Program: Set the oven temperature to 40°C. Program the oven to ramp at 10°C/minute to 20°C above the final temperature of your analytical method, or to the column's maximum isothermal temperature, whichever is lower.
-
Hold at Conditioning Temperature: Hold at the upper temperature for 1-2 hours. For very contaminated columns, a longer conditioning time may be necessary.
-
Cool Down and Connect to Detector: Cool the oven, turn off the carrier gas, and connect the column to the detector.
-
Final Bake-out: Restore carrier gas flow, perform a leak check at the detector fitting, and then repeat the temperature program, holding at the upper temperature for 30-60 minutes to ensure a stable baseline.
Data and Reference Tables
Physicochemical Properties of this compound
| Property | Value | Significance in GC Analysis |
| Molecular Formula | C12H22O2 | Influences molecular weight and interactions. |
| Molecular Weight | 198.30 g/mol | Affects volatility and diffusion in the carrier gas. |
| Boiling Point | 225-229 °C | A key parameter for setting inlet and oven temperatures.[1] |
| Polarity | Moderately Polar | The ester group can interact with active sites. A mid-polarity column is often suitable. |
| Hydrogen Bond Acceptor Count | 2 | Indicates potential for interaction with silanol groups, leading to peak tailing. |
Recommended Starting GC Method Parameters for this compound
| Parameter | Recommendation | Rationale |
| GC Column | Mid-polarity, e.g., DB-5ms, HP-5ms (5% Phenyl Methylpolysiloxane) | "Like dissolves like" principle suggests a mid-polarity phase for a moderately polar ester.[2] |
| Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness | Standard dimensions providing good efficiency and sample capacity. |
| Carrier Gas | Helium or Hydrogen | Inert carrier gases. Hydrogen can provide faster analysis times. |
| Inlet Temperature | 250 °C | Should be high enough to ensure rapid and complete vaporization of the analyte. |
| Injection Mode | Split (e.g., 50:1) | For concentrated samples to avoid column overload. |
| Oven Program | Start at 60°C, ramp at 10°C/min to 230°C, hold for 2 min | An example program; should be optimized for the specific sample matrix and desired resolution. |
| Detector | FID or MS | FID is a robust, general-purpose detector. MS provides mass spectral data for identification. |
References
- Separation Science. (2025, March 6). Fixing GC Peak Tailing for Cleaner Results.
- Taylor, T. Troubleshooting GC peak shapes. Element Lab Solutions.
- Restek Corporation. (2018, January 13). GC Troubleshooting—Tailing Peaks. Restek Resource Hub.
- LookChem.
- Restek Corporation. How to Condition a New Capillary GC Column.
- LCGC International. (2016, June 14). GC Column Conditioning.
- Scribd. GC Column Conditioning Procedures.
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- Phenomenex. Gas Chromatography (GC) Column Conditioning, Testing and Checks.
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- National Institutes of Health.
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- Chemistry For Everyone. (2025, March 13).
- Agilent.
- Sigma-Aldrich. This compound = 97 , stabilized, FCC, FG 16491-54-6.
- LCGC International. (2018, May 1). A Step-by-Step Guide to Inlet Maintenance.
- Element Lab Solutions. GC Inlet Maintenance.
- Phenomenex. GC Column Troubleshooting Guide.
- Restek Corporation. (2020, October 27). GC Inlet Maintenance: Restek's Quick-Reference Guide.
- Restek Corporation. (2018, November 6). GC Inlet Maintenance [Video]. YouTube.
- GC Troubleshooting: Common Issues & How to Fix Them.
- Sigma-Aldrich. GC Troubleshooting.
- GC Injection Port Issues: Two Case Studies (Peak Tailing and Low Response).
- Agilent. (2020, February 11). Techniques for Avoiding Unexpected Problems in LC and GC Analysis.
- Peak Tailing in GC Trace Analysis.
- Restek Corporation. (2018, June 14). GC Troubleshooting—Tailing Peaks [Video]. YouTube.
- LCGC International. GC Troubleshooting in Simple Pictures, Part I.
- LCGC International. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides.
- ResearchGate. (2025, August 5). Analysis by gas chromatography/mass spectrometry of fatty acids and esters in alcoholic beverages and tobaccos.
- Effects of Secondary Interactions in Size Exclusion Chrom
- Phenomenex. (2025, April 1).
- Chromatography Forum. (2010, October 18). GC tailing solvent peak.
- BOC Sciences.
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- MDPI. (2024, July 31).
Sources
Technical Support Center: Optimization of Enzyme Concentration for 1-Octen-3-yl Butyrate Synthesis
Welcome to the technical support center for the enzymatic synthesis of 1-octen-3-yl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this specific biocatalytic process. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Core Issue: Low or No Product Yield
Question 1: I am observing very low to no conversion of my substrates (1-octen-3-ol and butyric acid) to this compound. What is the primary factor I should investigate regarding the enzyme concentration?
Answer: The initial and most critical factor to investigate is whether the enzyme concentration is within the optimal range for the reaction. The relationship between enzyme concentration and reaction rate is fundamental. Initially, as you increase the enzyme concentration, the reaction rate and subsequent product yield should increase linearly, assuming the substrate is not limiting.[1][2] However, this relationship is not infinite.
Causality Explained: At a low enzyme concentration, there are insufficient active sites available to bind with the substrates (1-octen-3-ol and butyric acid), leading to a slow reaction rate.[1] As the concentration of the enzyme increases, more active sites become available, accelerating the formation of the ester. This holds true until the enzyme concentration is no longer the limiting factor in the reaction.[1][3]
Troubleshooting Protocol: To determine if your enzyme concentration is suboptimal, a simple concentration-ranging experiment is the first logical step.
Experimental Protocol: Determining Optimal Enzyme Concentration
This protocol outlines a systematic approach to identify the optimal concentration of your chosen lipase (e.g., Novozym 435, an immobilized Candida antarctica lipase B, which is widely used for ester synthesis) for the production of this compound.[4][5][6][7][8]
Materials:
-
1-Octen-3-ol
-
Butyric acid (or a vinyl/ethyl butyrate for transesterification)
-
Immobilized Lipase (e.g., Novozym 435)
-
Anhydrous organic solvent (e.g., n-hexane or a solvent-free system if substrates are liquid)[9]
-
Reaction vessels (e.g., sealed glass vials or a batch reactor)
-
Shaking incubator or magnetic stirrer with temperature control
-
Gas chromatograph (GC) for analysis
Step-by-Step Methodology:
-
Prepare Substrate Solution: Prepare a stock solution with your desired molar ratio of 1-octen-3-ol and butyric acid in the chosen solvent. A common starting point is an equimolar ratio (1:1).
-
Set Up Reaction Series: Aliquot the same volume of the substrate solution into a series of reaction vessels.
-
Vary Enzyme Concentration: Add incrementally increasing amounts of the immobilized lipase to each vessel. For example, you could test concentrations ranging from 1% to 10% (w/w of total substrates).[10]
-
Reaction Incubation: Seal the vessels and place them in a shaking incubator at a constant, optimized temperature (typically between 40°C and 60°C for many lipases).[10]
-
Time-Course Sampling: At regular intervals (e.g., 2, 4, 6, 8, and 24 hours), carefully withdraw a small aliquot from each reaction.
-
Sample Preparation & Analysis: Quench the reaction in the aliquot (e.g., by adding a solvent that denatures the enzyme or by rapid cooling). Analyze the concentration of the product, this compound, using a calibrated GC method.
-
Data Interpretation: Plot the product concentration or reaction rate (initial rate is often best) against the enzyme concentration. You should observe an initial increase in rate with enzyme concentration, which eventually plateaus. The optimal concentration lies at the beginning of this plateau, providing the best balance between reaction rate and cost-effectiveness.[11]
Advanced Troubleshooting
Question 2: I've increased my enzyme concentration, but the reaction rate has plateaued and is still lower than expected. What could be causing this limitation?
Answer: Once the reaction rate no longer increases with enzyme concentration, it indicates that another factor has become rate-limiting.[1] Several possibilities should be considered:
-
Substrate Limitation: The most common reason for a plateau is that the enzyme has become saturated with the substrate.[3][12] At this point, all available active sites are occupied, and the enzyme is working at its maximum velocity (Vmax) under the given conditions.[3] Further increases in enzyme concentration will not increase the rate because there is no free substrate for the additional enzyme molecules to bind.[2]
-
Mass Transfer Limitations: Especially with immobilized enzymes, if the reaction mixture is not adequately agitated, the substrates may have difficulty reaching the enzyme's active sites within the support matrix.[13] This creates a diffusion barrier that can limit the overall reaction rate, even with high enzyme and substrate concentrations.[14]
-
Product Inhibition: As the concentration of this compound increases, it can sometimes bind to the enzyme's active site, competing with the substrates and slowing down the reaction rate.
-
Byproduct Inhibition (Water): In esterification reactions using a carboxylic acid, water is produced as a byproduct. An accumulation of water in the microenvironment of the enzyme can shift the reaction equilibrium back towards hydrolysis, reducing the net ester formation.[13][15] It can also directly inhibit the enzyme's activity.[16]
Question 3: My reaction starts well, but the rate decreases significantly over time, even with what I believe is an optimal enzyme concentration. Why is this happening?
Answer: This scenario often points towards enzyme deactivation or instability under the reaction conditions.
Causality Explained:
-
Thermal Denaturation: Although lipases are generally active between 40°C and 60°C, prolonged exposure to the higher end of this range can lead to thermal denaturation, where the enzyme loses its three-dimensional structure and, consequently, its catalytic activity.[10]
-
pH Shift: The use of butyric acid can lower the pH of the reaction microenvironment. Many lipases have an optimal pH range, and significant deviations can lead to a loss of activity.
-
Substrate or Product Induced Deactivation: Short-chain acids and alcohols can sometimes inactivate lipases over time.[16] Additionally, in transesterification reactions using vinyl esters, the liberated vinyl alcohol tautomerizes to acetaldehyde, which can inactivate the enzyme.[15]
-
Mechanical Stress: For immobilized enzymes, high agitation speeds can cause mechanical breakdown of the support particles, leading to enzyme leaching and a loss of active catalyst.[13]
Self-Validating System for Stability: To assess enzyme stability under your specific conditions, run a parallel control experiment where the enzyme is pre-incubated in the reaction medium (without one of the substrates) for the intended reaction time. Afterwards, add the missing substrate and measure the initial reaction rate. A significantly lower rate compared to a non-pre-incubated enzyme indicates instability.
Data Presentation & Visualization
Table 1: Hypothetical Data for Enzyme Concentration Optimization
| Enzyme Conc. (% w/w) | Initial Reaction Rate (mmol/L/h) | Final Yield after 24h (%) |
| 1 | 5.2 | 35 |
| 2 | 10.5 | 68 |
| 4 | 20.1 | 92 |
| 6 | 22.5 | 95 |
| 8 | 22.8 | 95 |
| 10 | 23.1 | 96 |
This table illustrates that beyond a 4-6% enzyme concentration, the increase in reaction rate and yield becomes negligible, indicating an optimal range.
Diagram 1: Experimental Workflow for Optimization
Caption: Workflow for determining the optimal enzyme concentration.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. Retrieved from [Link]
-
Zheng, Y., et al. (2016). The effect of enzyme loading, alcohol/acid ratio and temperature on the enzymatic esterification of levulinic acid with methanol for methyl levulinate production: a kinetic study. Scientific Reports, 6, 23480. Retrieved from [Link]
-
MDPI. (n.d.). Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development. Retrieved from [Link]
-
Divakar, S., & Manohar, B. (2013). Solvent-Free Synthesis of Flavour Esters through Immobilized Lipase Mediated Transesterification. Journal of Food Science and Technology, 50(5), 951-957. Retrieved from [Link]
-
International Journal of Engineering Research and Development. (n.d.). Immobilized Lipase Technology for Making Natural Flavor. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of enzyme concentration on the percentage of de-esterification of (R,S)-ketoprofen ethyl ester in a bicontinuous microemulsion. Retrieved from [Link]
-
Kim, J., et al. (2020). Enzymatic Synthesis of Formate Ester through Immobilized Lipase and Its Reuse. Catalysts, 10(8), 921. Retrieved from [Link]
-
SciELO. (n.d.). Lipase catalyzed ester synthesis for food processing industries. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of enzyme concentration at 720 rpm on initial rate of the esterification of ibuprofen and glycerol. Retrieved from [Link]
-
International Journal of Science and Research (IJSR). (n.d.). Synthesis of Food Flavors by Enzymatic Esterification Process. Retrieved from [Link]
-
ResearchGate. (n.d.). Process Intensification of Enzymatic Synthesis of Flavor Esters: A Review. Retrieved from [Link]
-
Monash University. (n.d.). Factors affecting enzyme activity. Retrieved from [Link]
-
PMC. (n.d.). Review on Lipase-Catalyzed Flavor Synthesis: Global Trends and Advances. Retrieved from [Link]
-
PubMed. (2018). Optimization of lipase-catalyzed synthesis of β-sitostanol esters by response surface methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Immobilized Lipase-Catalyzed Synthesis of wax Esters by Response Surface Methodology. Retrieved from [Link]
-
ResearchGate. (n.d.). Influence of Substrate Concentration on Enzyme Activity in Bio Catalysis. Retrieved from [Link]
-
RSC Publishing. (2024). Optimization of reaction parameters for the synthesis of natural aroma esters by factorial design. Retrieved from [Link]
-
PubMed. (2023). Optimal enzyme utilization suggests that concentrations and thermodynamics determine binding mechanisms and enzyme saturations. Retrieved from [Link]
-
PubMed. (2004). Lipase-catalyzed Esterification of Palm-Based 9,10-dihydroxystearic Acid and 1-octanol in Hexane--A Kinetic Study. Retrieved from [Link]
-
Semantic Scholar. (2005). Kinetic study on lipase-catalyzed esterification in organic solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Enzymatic butyl butyrate synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Lipases and lipase-catalyzed esterification in non-aqueous media. Retrieved from [Link]
-
ResearchGate. (n.d.). Novozym 435: The "perfect" lipase immobilized biocatalyst?. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enzymatic Synthesis of Fatty Esters by Lipase from Porcine Pancreas. Retrieved from [Link]
-
PMC. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (2021). Solvent-free esterifications mediated by immobilized lipases: a review from thermodynamic and kinetic perspectives. Retrieved from [Link]
-
Universidade Católica Portuguesa. (n.d.). Kinetics and mechanisms of reactions catalyzed by immobilized lipases. Retrieved from [Link]
-
MDPI. (2022). Enzymes and Biocatalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic study on lipase-catalyzed esterification in organic solvents. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]
-
University College London. (n.d.). The effect of substrate concentration on enzyme activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Various reported methods of measuring biocatalyst performance. Retrieved from [Link]
-
PubMed. (n.d.). Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies. Retrieved from [Link]
-
MDPI. (n.d.). Novozym 435-Catalyzed Synthesis of Well-Defined Hyperbranched Aliphatic Poly(β-thioether ester). Retrieved from [Link]
-
RSC Publishing. (2021). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Retrieved from [Link]
-
PubMed. (2008). A new irreversible enzyme-aided esterification method in organic solvents. Retrieved from [Link]
-
DOI. (n.d.). Factors affecting the lipase catalyzed transesterification reactions of 3-hydroxy esters in organic solvents. Retrieved from [Link]
-
NIH. (n.d.). Engineering aspects of immobilized lipases on esterification: A special emphasis of crowding, confinement and diffusion effects. Retrieved from [Link]
-
accedaCRIS. (n.d.). SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Retrieved from [Link]
Sources
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- 8. A new irreversible enzyme-aided esterification method in organic solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives | MDPI [mdpi.com]
Enhancing the resolution of 1-Octen-3-yl butyrate enantiomers on chiral columns
Here is the technical support center guide for enhancing the resolution of 1-Octen-3-yl butyrate enantiomers on chiral columns.
Topic: Enhancing the Resolution of this compound Enantiomers
Welcome to the Technical Support Center. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting advice and answers to frequently asked questions regarding the enantioselective separation of this compound. This volatile chiral ester, a key component in flavor and fragrance chemistry, demands precise analytical methods to determine its enantiomeric purity, which is critical for quality control and regulatory compliance.
Frequently Asked Questions (FAQs)
Q1: Why is the enantiomeric separation of this compound important?
The enantiomers of a chiral molecule can have distinctly different biological and sensory properties.[1] In the pharmaceutical, food, and fragrance industries, one enantiomer may be responsible for the desired therapeutic effect or aroma, while the other could be inert, less active, or even contribute to off-flavors or adverse effects.[1] For this compound, which has a characteristic mushroom and fruity aroma, determining the enantiomeric ratio is crucial for ensuring product authenticity, consistency, and quality.[2][] For instance, chiral analysis of related compounds in essential oils is used to detect adulteration with synthetic racemic mixtures.[4]
Q2: What is the fundamental mechanism for separating enantiomers on a chiral GC column?
Enantiomeric separation in gas chromatography is achieved through a principle known as "chiral recognition".[5] The chiral stationary phase (CSP) within the column contains a chiral selector. As the enantiomers pass through the column, they interact with this selector to form transient, short-lived diastereomeric complexes.[5][6]
These complexes have slightly different thermodynamic stabilities.[5] The enantiomer that forms the more stable complex will have a stronger interaction with the stationary phase and thus a longer retention time, while the enantiomer forming the less stable complex will elute earlier. This difference in retention times allows for their separation.[1][5]
Q3: What type of chiral stationary phase (CSP) is most effective for separating volatile esters like this compound?
For volatile and semi-volatile chiral compounds, cyclodextrin-based CSPs are the most effective and widely used in gas chromatography.[7][8] Cyclodextrins are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior, allowing them to form selective inclusion complexes with analytes.[5][7] Native cyclodextrins are often derivatized to enhance their chiral recognition capabilities and thermal stability.[8] For the separation of related compounds like 1-octen-3-ol, specific derivatized cyclodextrin phases (e.g., Rt-βDEXsa) have shown excellent results, suggesting that a similar column would be a strong starting point for this compound.[9]
Troubleshooting Guide: Resolving Common Separation Issues
This section addresses specific problems you may encounter during your experiments.
Problem: I see poor or no resolution between my this compound enantiomers. The peaks are co-eluting.
This is the most common challenge in chiral separations and typically stems from suboptimal analytical conditions.
Potential Cause 1: Suboptimal Temperature Program
-
Scientific Rationale: The temperature ramp rate is a critical parameter governing the interaction time between the analytes and the CSP. A fast ramp rate can push the compounds through the column too quickly, not allowing sufficient time for the differential interactions needed to form and break the transient diastereomeric complexes.
-
Solution: Decrease the oven temperature ramp rate. Slower rates, typically between 1-2°C/min, significantly improve chiral resolution.[10] Additionally, starting with a lower initial oven temperature (e.g., 40-60°C) can enhance separation for volatile compounds.[10][11]
Potential Cause 2: Incorrect Carrier Gas Flow Rate (Linear Velocity)
-
Scientific Rationale: While conventional GC often uses a carrier gas linear velocity of around 40 cm/s for optimal efficiency, chiral separations on cyclodextrin columns behave differently. Higher linear velocities can surprisingly enhance resolution.
-
Solution: Optimize the carrier gas linear velocity. If using hydrogen as the carrier gas, increasing the linear velocity to a range of 60-80 cm/s often leads to better and faster separations without sacrificing resolution.[10][11]
Potential Cause 3: Inappropriate Chiral Stationary Phase
-
Scientific Rationale: Not all chiral columns are created equal; selectivity is highly dependent on the analyte's structure and the specific derivative on the cyclodextrin.
-
Solution: Ensure you are using a derivatized cyclodextrin-based column suitable for volatile esters. Consult manufacturer application notes or literature for columns proven to work on similar compounds, such as 1-octen-3-ol or other volatile esters.[9]
Problem: My peaks are tailing severely, which is affecting integration and resolution.
Peak tailing is often a sign of unwanted secondary interactions or column overload.
Potential Cause 1: Column Overload
-
Scientific Rationale: Chiral stationary phases have a much lower sample capacity compared to standard achiral columns. Overloading the column saturates the active sites of the CSP, leading to non-ideal chromatography. On cyclodextrin phases, this typically manifests as peak tailing rather than the fronting seen on some other phases.[11]
-
Solution: Reduce the amount of sample injected on-column. This can be achieved by diluting your sample or increasing the split ratio in your injector (e.g., from 50:1 to 100:1 or higher). For many chiral applications, on-column concentrations of 50 ng or less are recommended to maintain optimal peak shape and resolution.[10][11]
Potential Cause 2: Active Sites in the System
-
Scientific Rationale: Active sites are locations within the GC system (e.g., dirty injector liner, column contamination) that can cause undesirable secondary interactions with your analytes, leading to peak tailing.
-
Solution: Perform regular maintenance on your GC inlet. This includes replacing the injector liner, septum, and gold seal.[7] If the column itself is contaminated at the inlet, carefully trim the first 10-20 cm from the front of the column.[7]
Caption: Workflow for troubleshooting peak tailing in chiral GC.
Problem: My peaks are fronting.
Peak fronting is less common than tailing in chiral GC but can still occur.
Potential Cause 1: High Sample Concentration / Overload
-
Scientific Rationale: While mass overload on cyclodextrin columns typically causes tailing, a very high concentration plug of sample can also lead to fronting.[11]
-
Solution: The most direct solution is to dilute your sample and re-inject.[11][12]
Potential Cause 2: Poor Sample Solubility
-
Scientific Rationale: If your sample is not fully soluble in the injection solvent, it can be introduced to the column as an uneven band, resulting in a distorted (fronting) peak shape.
-
Solution: Ensure that this compound is completely dissolved in a suitable volatile solvent, such as hexane or pentane, before injection.[7]
Data & Parameters at a Glance
Table 1: Recommended Starting GC Parameters for this compound
| Parameter | Recommended Setting | Rationale |
| Chiral Column | Derivatized β-Cyclodextrin (e.g., Rt-βDEXsa, Chirasil-DEX CB) | Proven selectivity for volatile chiral compounds, including related alcohols and esters.[9][13] |
| Carrier Gas | Hydrogen | Provides better efficiency at higher linear velocities, leading to faster and better separations.[10] |
| Linear Velocity | 60 - 80 cm/sec | Optimal range for enhancing resolution on cyclodextrin phases.[10][11] |
| Initial Oven Temp. | 50 - 60 °C (hold for 1-2 min) | Lower initial temperatures improve the separation of volatile compounds.[11] |
| Temp. Ramp Rate | 1 - 2 °C/min | A slow ramp is critical for maximizing enantiomer-CSP interaction time and improving resolution.[10] |
| Final Oven Temp. | 200 - 220 °C | Ensure elution of all components without causing column bleed. |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Detector Temp. | 250 °C (FID or MS) | Standard temperature for good sensitivity. |
| Injection Mode | Split (e.g., 50:1 or 100:1) | Prevents column overload, which is a primary cause of poor peak shape in chiral GC.[4] |
| Sample Conc. | < 50 ng on-column | Helps maintain Gaussian peak shape and optimal resolution.[10] |
Experimental Protocols
Protocol 1: Initial Method Development Workflow
This protocol provides a systematic approach to developing a robust separation method.
-
Column Selection & Installation:
-
Select a derivatized cyclodextrin-based chiral GC column (e.g., 30m x 0.25mm ID, 0.25µm film thickness).
-
Install the column according to the manufacturer's instructions, ensuring clean, square cuts on the column ends to prevent peak distortion.[7]
-
Condition the column as recommended by the manufacturer to remove any residual solvents or contaminants.
-
-
Sample Preparation:
-
Prepare a stock solution of racemic this compound in hexane at approximately 1 mg/mL.
-
Create a working standard by diluting the stock solution to ~10 µg/mL. This helps prevent column overload.
-
-
Initial GC Run:
-
Set up the GC method using the "Recommended Starting GC Parameters" from Table 1.
-
Inject 1 µL of the working standard.
-
Acquire the chromatogram.
-
-
Optimization:
-
Evaluate Resolution: If resolution is poor (Rs < 1.5), proceed with optimization.
-
Adjust Temperature Ramp: Decrease the ramp rate in increments of 0.5°C/min (e.g., from 2°C/min to 1.5°C/min) and re-run the sample.
-
Adjust Linear Velocity: If resolution is still suboptimal, adjust the carrier gas linear velocity within the 60-80 cm/s range.
-
Iterate: Continue with small, systematic adjustments to one parameter at a time until the desired resolution is achieved.
-
Caption: Systematic workflow for chiral method development.
References
- BenchChem. (n.d.). Troubleshooting poor peak resolution in chiral GC analysis of citronellol isomers.
- BenchChem. (n.d.). Troubleshooting poor resolution in chiral chromatography of alkanes.
- AZoM. (2022). The Study of Chiral Stationary Phases for Gas Chromatography.
- REFLECT. (n.d.). CHIRAL STATIONARY PHASES.
- Restek. (2021). Optimization of Chiral Separations.
- Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
- Khan, M. A. M. (n.d.). DEVELOPMENT, CHARACTERIZATION AND APPLICATION OF CHIRAL STATIONARY PHASES. MavMatrix.
- NIH. (n.d.). Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis. PMC.
- Regis Technologies. (n.d.). CHIRAL STATIONARY PHASES - HPLC.
- Agilent. (n.d.). GC Troubleshooting Series Part Eight: Loss of Resolution Over Time.
- Phenomenex. (n.d.). Advantages of using immobilized stationary phases in chiral separations.
- SCION Instruments. (n.d.). Gas Chromatography GC Troubleshooting Guide.
- MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils.
- Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC.
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of 3-Hydroxybutyrate Enantiomers.
- The Good Scents Company. (n.d.). This compound.
- NIH. (n.d.). This compound. PubChem.
- NIH. (2021). An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
- ScienceDirect. (n.d.). Chiral Drug Separation.
- MDPI. (2021). New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs.
- IOSR Journal. (2018). A Validated Chiral HPLC Method For Enantiomeric Separation of Glycidyl Butyrate on Cellulose Based Stationary Phase.
- IntechOpen. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
- UniTo. (2008). Enantiomer identification in the flavour and fragrance fields by “interactive” combination of linear retention indices from enantioselective GC and mass spectrometry. IRIS-AperTO.
- BOC Sciences. (n.d.). CAS 16491-54-6 this compound.
- AOCS. (n.d.). The Chromatographic Resolution of Chiral Lipids.
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Technical Support Center: Matrix Effects in the Analysis of 1-Octen-3-yl butyrate in Complex Samples
Welcome to the technical support center for the analysis of 1-Octen-3-yl butyrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of matrix effects in their experimental work. Here, you will find in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter.
This compound, a volatile organic compound, is a significant flavor and fragrance agent found in various foods and beverages, contributing characteristic mushroom and buttery notes.[1][2] Its accurate quantification is critical in quality control and product development. However, the complexity of sample matrices can often lead to analytical challenges, primarily due to matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the analysis of this compound?
A1: Matrix effects are the alteration of an analyte's analytical signal due to the presence of other co-eluting components in the sample matrix.[3] These effects can manifest as either signal enhancement (an artificially high response) or signal suppression (an artificially low response), leading to inaccurate quantification.[4] this compound, being a volatile and relatively non-polar compound, is often analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), both of which are susceptible to matrix effects.[5][6]
Q2: What are the primary causes of matrix effects in GC-MS and LC-MS analysis?
A2: The causes of matrix effects differ between GC-MS and LC-MS systems:
-
In GC-MS: Matrix-induced enhancement is a common phenomenon. Non-volatile matrix components can accumulate in the GC inlet and the head of the column, masking active sites where analytes like this compound might otherwise adsorb or degrade.[3][7] This "analyte protectant" effect leads to an enhanced signal. Signal suppression is less common but can occur due to competition for ionization in the MS source.[3]
-
In LC-MS: Matrix effects, particularly with Electrospray Ionization (ESI), are often observed as ion suppression.[6] Co-eluting matrix components can interfere with the ionization efficiency of the target analyte in the ESI source.[4] Atmospheric Pressure Chemical Ionization (APCI) is generally less prone to matrix effects than ESI because it utilizes gas-phase ion-molecule reactions.[4][8][9]
Q3: How can I determine if my analysis of this compound is affected by matrix effects?
A3: To diagnose matrix effects, you can perform a post-extraction spike experiment. This involves comparing the analytical response of a standard solution of this compound in a clean solvent to the response of a blank sample extract that has been spiked with the same concentration of the analyte. A significant difference in the responses indicates the presence of matrix effects.[10]
Q4: What are the common sample preparation techniques for this compound analysis that can help minimize matrix effects?
A4: Several sample preparation techniques can be employed to reduce matrix interferences:
-
Solid-Phase Microextraction (SPME): This is a solvent-free technique that uses a coated fiber to extract and concentrate volatile compounds like this compound from the headspace of a sample.[11][12] This can effectively separate the analyte from non-volatile matrix components.
-
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): This method involves an extraction and cleanup step to remove a wide range of matrix interferences.[13][14]
-
Sample Dilution: A straightforward approach to reduce the concentration of interfering matrix components.[10][15] However, this may compromise the method's sensitivity if the analyte concentration is low.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of this compound, with a focus on issues arising from matrix effects.
Issue 1: Poor Reproducibility and Inconsistent Results
Symptom: You observe significant variation in the peak area or height of this compound across replicate injections of the same sample.
Possible Cause: This is often a classic sign of matrix effects, where the co-eluting matrix components are not consistent between injections, leading to variable signal enhancement or suppression.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor reproducibility.
Detailed Steps:
-
Evaluate Sample Preparation: Review your current sample preparation method. If it's minimal (e.g., simple dilution), consider a more robust technique.
-
Implement Rigorous Cleanup: Incorporate a cleanup step like QuEChERS to remove a broader range of interfering compounds.[13]
-
Assess Matrix Effects: Quantify the extent of matrix effects using a post-extraction spike experiment.
-
Employ Matrix-Matched Calibration: Prepare your calibration standards in a blank matrix extract that is representative of your samples. This helps to compensate for consistent matrix effects.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to correct for variable matrix effects.[16][17][18] A stable isotope-labeled analog of this compound will behave almost identically to the analyte during sample preparation, chromatography, and ionization, thus providing the most accurate correction.
Issue 2: Signal Suppression or Enhancement
Symptom: The peak area of this compound is consistently lower (suppression) or higher (enhancement) than expected, leading to inaccurate quantification.
Possible Cause: Co-eluting matrix components are interfering with the ionization of this compound in the mass spectrometer's source.
Troubleshooting Workflow:
Caption: Troubleshooting signal suppression or enhancement.
Detailed Steps:
-
Confirm Matrix Effect: As a first step, verify that the issue is indeed a matrix effect by comparing the response of this compound in a clean solvent standard to its response in a post-extraction spiked matrix sample.
-
Optimize Chromatography: Adjust your GC or LC method to improve the separation of this compound from the interfering matrix components. This could involve changing the temperature program in GC or the mobile phase gradient in LC.
-
Modify Sample Preparation: If chromatographic optimization is insufficient, consider a different sample preparation approach. For example, if you are using a liquid-liquid extraction, switching to SPME might be beneficial as it is highly selective for volatile compounds.[19]
-
Change Ionization Technique (for LC-MS): If you are using LC-MS with ESI, switching to APCI may reduce matrix effects.[9][20]
Issue 3: Poor Peak Shape (Tailing or Fronting)
Symptom: The chromatographic peak for this compound is not symmetrical, showing tailing or fronting.
Possible Cause: This can be caused by active sites in the GC inlet or column, column overload, or improper column installation.[3] Non-volatile matrix components can also contribute to this issue.
Troubleshooting and Optimization:
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing | Active sites in the GC inlet or column. | Use a deactivated inlet liner and a high-quality, inert GC column. Consider trimming the first few centimeters of the column. |
| Peak Fronting | Column overload. | Reduce the injection volume or dilute the sample. |
| Inconsistent Peak Shape | Buildup of non-volatile matrix components. | Regularly replace the inlet liner and septum. Implement a robust sample cleanup method. |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol describes how to quantitatively assess matrix effects.
Materials:
-
Blank matrix sample (known not to contain this compound)
-
Standard solution of this compound in a clean solvent (e.g., methanol)
-
Your established sample preparation and analytical method
Procedure:
-
Prepare two sets of samples:
-
Set A (Standard in Solvent): Spike a known amount of the this compound standard solution into a clean solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample through your entire sample preparation procedure. Before the final analysis step, spike the resulting extract with the same amount of this compound standard as in Set A.
-
-
Analyze both sets of samples using your analytical method.
-
Calculate the matrix effect (ME) using the following formula:
ME (%) = (Peak Area in Set B / Peak Area in Set A) x 100
-
An ME value of 100% indicates no matrix effect.
-
An ME value < 100% indicates signal suppression.
-
An ME value > 100% indicates signal enhancement.
-
Protocol 2: Matrix-Matched Calibration
This protocol outlines the preparation of matrix-matched calibration standards.
Materials:
-
Blank matrix sample extract (prepared using your established method)
-
Standard stock solution of this compound
Procedure:
-
Prepare a series of calibration standards by spiking appropriate volumes of the this compound stock solution into aliquots of the blank matrix extract.
-
The concentration range of your calibration standards should bracket the expected concentration of this compound in your samples.
-
Analyze these matrix-matched standards along with your samples.
-
Construct the calibration curve using the responses from the matrix-matched standards to quantify this compound in your samples.
Method Validation
Any analytical method used for quantification should be properly validated to ensure the results are reliable.[21][22][23][24][25] Key validation parameters include:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.
-
Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[22]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
References
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Li, W., et al. (2012). Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available from: [Link]
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This compound. LookChem. Available from: [Link]
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Zhao, X., & Metcalfe, C. D. (2008). Characterizing and Compensating for Matrix Effects Using Atmospheric Pressure Chemical Ionization Liquid Chromatography−Tandem Mass Spectrometry: Analysis of Neutral Pharmaceuticals in Municipal Wastewater. Analytical Chemistry, 80(6), 2002–2009. Available from: [Link]
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Guidelines for the validation of analytical methods for testing agricultural chemical residues in food. Ministry of Health, Labour and Welfare, Japan. Available from: [Link]
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This compound, 16491-54-6. The Good Scents Company. Available from: [Link]
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This compound. PubChem. Available from: [Link]
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Lehotay, S. J. (2017). Important Considerations Regarding Matrix Effects When Developing Reliable Analytical Residue Methods Using Mass Spectrometry. LCGC International. Available from: [Link]
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Schuhmacher, J., et al. (2003). Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination. Rapid Communications in Mass Spectrometry, 17(17), 1950-1957. Available from: [Link]
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Understanding Method Validation in Food Testing Laboratories. Food Safety Institute. Available from: [Link]
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Atmospheric Pressure Chemical Ionization (APCI): Principles, Advances, and Diverse Applications. MetwareBio. Available from: [Link]
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Rahman, M. M., et al. (2021). Matrix enhancement effect: A blessing or a curse for gas chromatography? - A review. Food Chemistry, 359, 129916. Available from: [Link]
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Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. MDPI. Available from: [Link]
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Analytical Method Validation of Food Safety Tests – Demonstrating Fitness-for-Purpose. News-Medical.net. Available from: [Link]
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Guidelines for the Validation of Chemical Methods for the Foods Program. FDA. Available from: [Link]
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Schmidt, K., & Podmore, I. (2015). Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of. Hilaris Publisher. Available from: [Link]
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VALIDATION OF ANALYTICAL METHODS FOR FOOD CONTROL. FAO. Available from: [Link]
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Solid-Phase Microextraction Techniques and Application in Food and Horticultural Crops. PMC - NIH. Available from: [Link]
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(PDF) Solid Phase Microextraction (SPME) Method Development in Analysis of Volatile Organic Compounds (VOCS) as Potential Biomarkers of Cancer. ResearchGate. Available from: [Link]
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Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. LabX. Available from: [Link]
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Mastovska, K., & Lehotay, S. J. (2005). Combination of Analyte Protectants To Overcome Matrix Effects in Routine GC Analysis of Pesticide Residues in Food Matrixes. Analytical Chemistry, 77(24), 8129–8137. Available from: [Link]
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Evaluation of matrix effects in the analysis of volatile organic compounds in whole blood with solid-phase microextraction | Request PDF. ResearchGate. Available from: [Link]
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Matrix Effects in GC–MS Profiling of Common Metabolites after Trimethylsilyl Derivatization. MDPI. Available from: [Link]
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Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. Available from: [Link]
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Utilization of a Matrix Effect to Enhance the Sensitivity of Residual Solvents in Static Headspace Gas Chromatography. Longdom Publishing. Available from: [Link]
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The Power of Stable Isotope Dilution Assays in Brewing. Brewup. Available from: [Link]
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Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. NIH. Available from: [Link]
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Quantification of Short Chain Fatty Acids in Serum and Plasma. Digitala Vetenskapliga Arkivet. Available from: [Link]
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van der Heeft, E., et al. (2006). Matrix effects in quantitative pesticide analysis using liquid chromatography-mass spectrometry. Mass Spectrometry Reviews, 25(6), 881-899. Available from: [Link]
-
Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. PubMed. Available from: [Link]
-
One-Step QuEChERS-Based Approach to Extraction and Cleanup in Multiresidue Analysis of Sulfonylurea Herbicides in Cereals by Liquid Chromatography–Tandem Mass Spectrometry. ResearchGate. Available from: [Link]
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RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology. Available from: [Link]
-
octyl butyrate, 110-39-4. The Good Scents Company. Available from: [Link]
-
(PDF) Determination of Butyrate Synthesis Capacity in Gut Microbiota: Quantification of but Gene Abundance by qPCR in Fecal Samples. ResearchGate. Available from: [Link]
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Optimizing injection parameters for 1-Octen-3-yl butyrate in GC-MS
Answering the call for robust analytical support, this guide serves as a dedicated technical center for scientists optimizing the gas chromatography-mass spectrometry (GC-MS) analysis of 1-octen-3-yl butyrate. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions, troubleshoot effectively, and generate high-quality, reproducible data.
Part 1: Understanding the Analyte: this compound
This compound is a moderately volatile ester known for its characteristic mushroom and fruity aroma.[1][2] Its analysis by GC-MS, while routine, presents challenges typical of flavor and fragrance compounds, including the potential for peak tailing and the need for high sensitivity in complex matrices.[3][4][5] Understanding its chemical properties is the first step in developing a robust method.
| Property | Value | Significance for GC-MS Analysis |
| Molecular Formula | C₁₂H₂₂O₂ | Provides the molecular weight for MS identification. |
| Molecular Weight | 198.30 g/mol | Used to confirm mass spectral data.[6] |
| Boiling Point | 225-229 °C | Dictates the required GC oven and inlet temperatures for efficient volatilization.[1] |
| Structure | Ester with an unsaturated alcohol moiety | The ester group can be susceptible to hydrolysis or interaction with active sites in the GC system, potentially causing peak tailing. |
| Vapor Pressure | 0.0244 mmHg at 25°C | Indicates moderate volatility, suitable for standard GC-MS analysis.[1] |
Part 2: Frequently Asked Questions (FAQs) - Core Injection Parameters
This section addresses the most common questions regarding the setup of injection parameters for this compound.
Q1: Should I use a split or splitless injection?
A1: The choice between split and splitless injection is fundamentally determined by the concentration of this compound in your sample.[7][8]
-
Use Split Injection when your analyte concentration is high (e.g., >10-20 ppm) or when you are analyzing a "dirty" sample matrix. The split injection technique vents a significant portion of the sample, preventing column overload and protecting the system.[8][9] The high inlet flow rates associated with split mode ensure a rapid transfer of the sample to the column, resulting in sharp, narrow peaks.[10]
-
Use Splitless Injection for trace-level analysis (e.g., sub-ppm levels) where maximizing sensitivity is critical. In this mode, the split vent is closed during the injection, transferring nearly the entire sample volume onto the column.[8][11] This technique requires careful optimization of the "splitless hold time" to ensure efficient analyte transfer without excessive band broadening.[12][13]
Q2: What is the optimal injector temperature for this compound?
A2: The goal is to ensure rapid and complete vaporization of the analyte without causing thermal degradation. For a compound with a boiling point of ~225-229 °C, a starting injector temperature of 250 °C is recommended.[14] This provides sufficient energy for volatilization while minimizing the risk of analyte breakdown. If you observe peak fronting (suggesting slow vaporization), you can cautiously increase the temperature in 10 °C increments. Conversely, if you suspect thermal degradation (indicated by the appearance of unexpected peaks or poor recovery), the temperature can be lowered.
Q3: Which type of GC inlet liner should I choose?
A3: The inlet liner is a critical component that can significantly impact reproducibility and peak shape.[7][15] For this compound, a deactivated single taper liner with a small plug of deactivated glass wool is an excellent starting point for both split and splitless injections.
-
Deactivation: An inert liner surface is crucial to prevent the ester functional group from interacting with active silanol groups on the glass surface, which is a primary cause of peak tailing.[16][17]
-
Tapered Geometry: The taper at the bottom of the liner helps to focus the vaporized sample onto the head of the GC column, improving transfer efficiency.[9]
-
Glass Wool: The glass wool serves multiple purposes: it promotes sample vaporization by increasing surface area, wipes the syringe needle for better injection reproducibility, and acts as a trap for non-volatile matrix components, protecting the column.[16][18]
Part 3: Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the analysis of this compound.
Problem: My this compound peak is tailing.
Peak tailing, where the latter half of the peak is drawn out, is a common problem that compromises integration and resolution.[19]
Systematic Troubleshooting Steps:
-
Check for Active Sites: This is the most likely cause for tailing of a specific polar analyte.
-
Verify Column Installation: If all peaks are tailing, the issue is likely physical.
-
Check for Leaks: A leak in the carrier gas flow path can cause broad and tailing peaks.
-
Action: Use an electronic leak detector to check fittings at the injector, detector, and gas traps.
-
-
Review Method Parameters:
-
Injector Temperature: If the temperature is too low, slow vaporization can cause tailing. Ensure it is at least 20-25 °C above the analyte's boiling point.
-
Column Overload: Injecting too much analyte can saturate the stationary phase. Try diluting your sample 10-fold. If the peak shape improves, overload was the issue.[22]
-
Problem: I have poor sensitivity or low signal-to-noise.
Systematic Troubleshooting Steps:
-
Switch to Splitless Injection: If you are using a split injection, this is the first parameter to change for trace analysis.[14]
-
Optimize Splitless Hold Time: Ensure the hold time is long enough to transfer the analyte to the column but not so long that the solvent peak broadens into your analyte peak. A good starting point is the time it takes for the carrier gas to sweep the volume of the liner twice (typically 0.75-1.5 min).[13]
-
Use Selected Ion Monitoring (SIM) Mode: Instead of scanning for all masses (Full Scan), program the mass spectrometer to only monitor a few characteristic ions for this compound (e.g., m/z 54, 43, 71).[6] This drastically reduces noise and can increase sensitivity by 10-100x.[14]
-
Perform Inlet Maintenance: A dirty liner or contaminated inlet seal can adsorb the analyte, preventing it from reaching the column and detector. Perform the maintenance described in Protocol 1 .
Part 4: Experimental Protocols
Protocol 1: GC Injector Maintenance - Liner and Septum Replacement
Objective: To replace consumable parts in the GC inlet to eliminate active sites and prevent leaks, which are common causes of peak tailing and poor reproducibility.
Methodology:
-
Cool Down System: Set the injector temperature to ambient (e.g., 40 °C) and wait for it to cool completely. Also, cool the GC oven.
-
Turn Off Gas: Turn off the carrier gas flow to the inlet via the instrument software.
-
Remove Septum Nut: Unscrew the retaining nut that holds the septum in place. Remove the old septum.
-
Remove Old Liner: Carefully remove the old liner using clean, lint-free liner-removal tweezers. Note its orientation and the position of any O-rings.
-
Clean Injector Port (if necessary): With the liner removed, inspect the injector body. If visible residue is present, gently wipe the interior with a cotton swab lightly dampened with methanol or hexane. Ensure the port is completely dry before proceeding.
-
Install New Liner: Wearing clean, powder-free gloves, place a new, deactivated liner (with any required O-rings) into the injector in the same orientation as the old one.
-
Install New Septum and Reassemble: Place a new septum into the retaining nut and tighten it according to the manufacturer's recommendation (typically finger-tight plus an additional half-turn). Do not overtighten, as this can damage the septum and cause coring.
-
Restore Gas Flow and Leak Check: Turn the carrier gas back on. Use an electronic leak detector to confirm there are no leaks around the septum nut.
-
Heat and Condition: Set the injector to the desired temperature. Allow the system to equilibrate for 15-20 minutes before running a solvent blank to confirm cleanliness.
Protocol 2: Recommended Starting GC-MS Parameters
Objective: To provide a robust set of starting parameters for the analysis of this compound, which can be further optimized.
| Parameter | Recommended Starting Value | Rationale |
| Injection Mode | Splitless (for trace) or Split 50:1 (for screening) | Balances sensitivity needs with sample concentration.[7][8] |
| Inlet Temperature | 250 °C | Ensures rapid volatilization of the C12 ester. |
| Liner | Deactivated, Single Taper, with Glass Wool | Provides an inert path, enhances vaporization, and improves reproducibility.[9][18] |
| Injection Volume | 1 µL | Standard volume; avoids backflash in most liners. |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.2 mL/min (Constant Flow) | Optimized for column efficiency with a typical 30m x 0.25mm column. |
| Oven Program | 60°C (hold 2 min), then 10°C/min to 260°C (hold 5 min) | Separates analytes from solvent and elutes the target compound in a reasonable time. |
| MS Source Temp. | 230 °C | Standard temperature for robust ionization. |
| MS Quad Temp. | 150 °C | Standard temperature for stable mass filtering. |
| Acquisition Mode | Full Scan (m/z 40-350) or SIM | Use Full Scan for initial identification and SIM for high-sensitivity quantitation. |
References
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LookChem. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Restek. (n.d.). How to Choose a GC Inlet Liner. Retrieved from [Link]
-
Agilent Technologies. (2022). Selecting the Right Inlet Liner for Efficient Sample Transfer. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). Capillary GC Liner Selection Guide. Retrieved from [Link]
-
American Laboratory. (2016). Selecting a GC Inlet Liner. Retrieved from [Link]
-
Eurofins USA. (2024). Webinar: GC-MS Techniques for Troubleshooting Off-Flavor, Off-Odor, and Flavor Scalping in Foods, Beverage. Retrieved from [Link]
-
Lab Manager. (2018). The Challenges of Analyzing Flavors in Foods. Retrieved from [Link]
-
Eurofins. (2023). Part 1 GC MS Techniques for Troubleshooting Off Flavor, Off Odor & Flavor Scalping Foods & Beverages. YouTube. Retrieved from [Link]
-
Phenomenex. (2025). Split Vs. Splitless Injection in GC: Key Differences. Retrieved from [Link]
-
Restek. (n.d.). Operating Hints for Using Split/Splitless Injectors. Retrieved from [Link]
-
New Food Magazine. (2015). Application of GC-MS/MS in the analysis of taints and off flavours. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. Retrieved from [Link]
-
Chromspec. (2024). Split vs Splitless Injection. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Retrieved from [Link]
-
PubMed Central. (2021). Recent trends in the chromatographic analysis of volatile flavor and fragrance compounds: Annual review 2020. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). 5 ways to improve your Split / Splitless Injection. Retrieved from [Link]
-
Taylor & Francis Online. (2024). Optimization of GC-IMS parameters and determination of volatile fingerprint of flavors and fragrances using GC-IMS. Retrieved from [Link]
-
Agilent Technologies. (2013). Agilent Tailing Peaks GC Troubleshooting Series. YouTube. Retrieved from [Link]
-
LCGC International. (2021). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. Retrieved from [Link]
-
LCGC International. (2018). Optimizing Splitless GC Injections. Retrieved from [Link]
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Technical Support Center: Catalyst Selection and Optimization for 1-Octen-3-yl Butyrate Esterification
Welcome to the Technical Support Center for the synthesis of 1-octen-3-yl butyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions regarding the catalytic esterification of 1-octen-3-ol with butyric acid. Our goal is to equip you with the knowledge to navigate the complexities of this synthesis, from catalyst selection to reaction optimization, ensuring a high yield and purity of your target compound.
Catalyst Selection: Navigating the Options
The choice of catalyst is a critical decision in the esterification of this compound, directly impacting reaction efficiency, selectivity, and overall process sustainability. Both enzymatic and chemical catalysts can be employed, each with distinct advantages and disadvantages.
Enzymatic Catalysis: A Green and Selective Approach
Lipases are the most commonly employed enzymes for ester synthesis due to their high selectivity and ability to function under mild reaction conditions. This "green" approach often leads to higher purity products with fewer side reactions.
-
Recommended Lipases: Immobilized lipases are preferred for their stability and ease of recovery and reuse.
-
Novozym® 435 (Candida antarctica lipase B): This is a highly versatile and robust lipase, widely used for the synthesis of various esters.[1][2][3] It is known for its high activity and stability in organic solvents.
-
Lipozyme® RM IM (Rhizomucor miehei lipase): Another excellent option, often used for the synthesis of flavor esters.[2]
-
Candida rugosa Lipase (CRL): This lipase has also shown effectiveness in butyrate ester synthesis, though it may exhibit substrate inhibition.[4][5]
-
-
Mechanism of Action: The lipase-catalyzed esterification follows a Ping-Pong Bi-Bi mechanism.[1][4][5][6][7] The enzyme's active site, containing a serine hydroxyl group, first reacts with the carboxylic acid (butyric acid) to form an acyl-enzyme intermediate and releases a molecule of water. Subsequently, the alcohol (1-octen-3-ol) reacts with this intermediate to produce the ester (this compound) and regenerate the free enzyme.
Chemical Catalysis: The Conventional and Cost-Effective Route
Traditional acid catalysts are also effective for esterification and are often more cost-effective than enzymes. However, they typically require higher reaction temperatures and can lead to more side reactions and corrosion issues.[5]
-
Recommended Chemical Catalysts:
-
Amberlyst-15: A strongly acidic ion-exchange resin that acts as a heterogeneous catalyst.[8][9][10][11][12] Its solid nature simplifies separation from the reaction mixture, and it can be regenerated and reused.[8][11]
-
Sulfuric Acid (H₂SO₄): A common and effective homogeneous catalyst.[13][14] It also acts as a dehydrating agent, helping to drive the reaction equilibrium towards the products.[13][14]
-
p-Toluenesulfonic acid (p-TsOH): Another strong acid catalyst that can be used for esterification.
-
-
Mechanism of Action: In acid catalysis, a proton from the acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol.[14]
Catalyst Comparison
| Feature | Enzymatic Catalysis (e.g., Novozym® 435) | Chemical Catalysis (e.g., Amberlyst-15) |
| Specificity | High (fewer side reactions) | Lower (potential for side reactions) |
| Reaction Conditions | Mild (typically 30-60°C) | Harsher (often requires higher temperatures) |
| Catalyst Recovery | Easy (immobilized enzymes) | Easy (heterogeneous catalysts) |
| Cost | Generally higher | Generally lower |
| Environmental Impact | More "green" and sustainable | Can generate acidic waste |
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A1: Low yield in esterification is a common issue that can stem from several factors:
-
Equilibrium Limitation: Esterification is a reversible reaction. The presence of the water byproduct can drive the reaction backward, hydrolyzing the ester back to the starting materials.[13][15]
-
Substrate Inhibition (Enzymatic Catalysis): High concentrations of either the alcohol or the carboxylic acid can inhibit the activity of the lipase.[4][5][6] Butyric acid, in particular, can cause a drop in the pH of the enzyme's microenvironment, leading to inactivation.[6]
-
Solution: Optimize the molar ratio of the reactants. A 1:1 or a slight excess of the alcohol is often a good starting point. Avoid large excesses of butyric acid.
-
-
Inadequate Reaction Time or Temperature: The reaction may not have reached equilibrium.
-
Solution: Monitor the reaction progress over time using techniques like GC-MS to determine the optimal reaction time. For enzymatic catalysis, ensure the temperature is within the optimal range for the specific lipase (typically 40-60°C). For chemical catalysis, you may need to increase the temperature.
-
-
Catalyst Deactivation: The catalyst may have lost its activity.
-
Solution: For enzymatic catalysts, ensure proper storage and handling. If reusing the catalyst, check for a decrease in activity over several cycles. For chemical catalysts like Amberlyst-15, regeneration may be necessary.
-
Q2: I am observing the formation of unwanted byproducts in my final product. What are they and how can I prevent them?
A2: The presence of the double bond in 1-octen-3-ol makes it susceptible to certain side reactions, especially under harsh chemical catalysis conditions.
-
Potential Side Reactions:
-
Etherification: Under strongly acidic conditions and high temperatures, the alcohol can undergo dehydration to form an ether.
-
Isomerization/Polymerization: The double bond in 1-octen-3-ol could potentially isomerize or participate in polymerization reactions, especially in the presence of strong acids.
-
-
Prevention Strategies:
-
Use Enzymatic Catalysis: Lipases are highly selective and operate under mild conditions, which significantly reduces the likelihood of side reactions involving the double bond.
-
Optimize Chemical Catalysis Conditions: If using a chemical catalyst, use the mildest possible conditions (lower temperature, shorter reaction time) that still provide a reasonable reaction rate. Heterogeneous catalysts like Amberlyst-15 may offer better selectivity than homogeneous acids.
-
Q3: My immobilized enzyme (e.g., Novozym® 435) seems to be losing activity after a few cycles. How can I improve its reusability?
A3: Loss of enzyme activity upon reuse can be due to several factors:
-
Leaching: The enzyme may be slowly detaching from the support.
-
Denaturation: Exposure to high temperatures, extreme pH, or certain organic solvents can denature the enzyme.
-
Fouling: The catalyst surface can become blocked by reactants, products, or impurities.
-
Mechanical Stress: Vigorous stirring can damage the immobilized enzyme particles.
-
Solutions:
-
Washing: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane or isopropanol) to remove any adsorbed substances.
-
Gentle Handling: Use moderate stirring speeds to avoid mechanical damage.
-
Optimize Conditions: Ensure the reaction temperature and pH are within the enzyme's stable range.
-
Solvent Choice: Select a solvent that is known to be compatible with the lipase.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal molar ratio of 1-octen-3-ol to butyric acid?
A1: The optimal molar ratio can vary depending on the catalyst and reaction conditions. For enzymatic reactions, a 1:1 molar ratio is a good starting point.[17][18] A slight excess of the alcohol (e.g., 1:1.2 of acid to alcohol) can sometimes improve the yield by shifting the equilibrium. However, a large excess of either substrate can lead to enzyme inhibition.[4][6] For chemical catalysis, a larger excess of one reactant (often the less expensive one) is sometimes used to drive the reaction to completion.[14]
Q2: What is the ideal temperature for the esterification reaction?
A2: For enzymatic catalysis with common lipases like Novozym® 435, the optimal temperature is typically in the range of 40-60°C.[4][5] Higher temperatures can lead to enzyme denaturation. For chemical catalysis with catalysts like Amberlyst-15, higher temperatures (e.g., 60-100°C) are often required to achieve a reasonable reaction rate.[10]
Q3: Is a solvent necessary for this reaction?
A3: While the reaction can be performed in a solvent-free system, using a non-polar organic solvent like hexane, heptane, or toluene can be beneficial. A solvent can help to dissolve the reactants, reduce the viscosity of the reaction mixture, and in the case of azeotropic distillation, aid in water removal.
Q4: How can I monitor the progress of the reaction?
A4: The most common method for monitoring the reaction is Gas Chromatography-Mass Spectrometry (GC-MS).[19][20] By taking small aliquots from the reaction mixture at different time points, you can quantify the consumption of reactants and the formation of the product. This allows you to determine the reaction rate and the point at which equilibrium is reached.
Experimental Protocols
Protocol for Catalyst Screening
This protocol provides a general framework for comparing the efficacy of different catalysts for the synthesis of this compound.
Materials:
-
1-octen-3-ol
-
Butyric acid
-
Catalyst (e.g., Novozym® 435, Amberlyst-15)
-
Organic solvent (e.g., hexane)
-
Reaction vials with magnetic stir bars
-
Heating and stirring plate
-
GC-MS for analysis
Procedure:
-
In a reaction vial, combine 1-octen-3-ol (1 equivalent) and butyric acid (1 equivalent).
-
Add the organic solvent to achieve a desired concentration (e.g., 0.5 M).
-
Add the catalyst. For enzymatic catalysts, a loading of 5-10% (w/w of substrates) is a good starting point. For chemical catalysts, a similar loading can be used.
-
Seal the vial and place it on the heating and stirring plate.
-
Set the desired temperature (e.g., 50°C for enzymatic, 80°C for chemical) and stirring speed.
-
Take samples at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
Analyze the samples by GC-MS to determine the conversion of reactants to this compound.
-
Compare the conversion rates and final yields for each catalyst to identify the most effective one.
Protocol for Reaction Optimization
Once a suitable catalyst has been selected, this protocol can be used to optimize the reaction conditions to maximize the yield. A design of experiments (DoE) approach is recommended for a systematic optimization.
Parameters to Optimize:
-
Temperature: Investigate a range around the initial screening temperature (e.g., 40-70°C for enzymatic catalysis).
-
Molar Ratio: Vary the molar ratio of 1-octen-3-ol to butyric acid (e.g., 1:1, 1:1.5, 1.5:1).
-
Catalyst Loading: Test different catalyst concentrations (e.g., 2-15% w/w).
-
Reaction Time: Determine the time required to reach maximum conversion.
Procedure:
-
Set up a series of reactions based on the DoE matrix, varying one or more parameters in each reaction.
-
Run the reactions under the specified conditions.
-
Monitor the reactions and determine the final yield for each set of conditions using GC-MS.
-
Analyze the data to identify the optimal combination of parameters that results in the highest yield of this compound.
Visualizations
Experimental Workflow for Catalyst Selection and Optimization
Caption: Workflow for catalyst selection and reaction optimization.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Hari Krishna, S., & Karanth, N. G. (2001). Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1547(2), 262–267. [Link]
-
Yadav, G. D., & Lathi, P. S. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biocatalysis and Agricultural Biotechnology, 11, 23-29. [Link]
-
Varma, M. N., & Madras, G. (2007). Kinetics of synthesis of butyl butyrate by esterification and transesterification in supercritical carbon dioxide. Journal of Chemical Technology & Biotechnology, 82(8), 1135-1144. [Link]
-
Yeoh, C. M., et al. (2019). Effect of operative variables and kinetic study of butyl butyrate synthesis by Candida rugosa lipase activated by chitosan-reinforced nanocellulose derived from raw oil palm leaves. Enzyme and Microbial Technology, 130, 109367. [Link]
- Blum, et al. (1999). Removal of water from reaction mixtures. U.S.
- CN106631647A. (2017).
-
Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. [Link]
-
Singhania, V., et al. (2019). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Green Chemistry, 21(16), 4476-4481. [Link]
-
JoVE. (2020). Video: Esterification - Concept. [Link]
-
Sharma, G., & Kumar, P. (2012). Amberlyst-15 in Organic Synthesis. ARKIVOC, 2012(i), 570-609. [Link]
-
Chandre, D. K. (2018). Study the etherification reaction from tert-butyl alcohol and ethanol catalyzed by Amberlyt – 15. JETIR, 5(8). [Link]
-
Lomba, L., et al. (2013). Butyric Acid Esterification Kinetics Over Amberlyst Solid Acid Catalysts: The Effect of Alcohol Carbon Chain Length. Bioresource Technology, 130, 793-797. [Link]
-
Gangadhara, S., et al. (2012). Amberlyst-15 in organic synthesis. ARKIVOC, 2012(i), 570-609. [Link]
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Singhania, V., et al. (2019). Lipase-catalyzed esterification in water enabled by nanomicelles. Applications to 1-pot multi-step sequences. Green Chemistry, 21(16), 4476–4481. [Link]
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Gotor, V., et al. (2009). convenient preparation of (s)-fenoprofen by biocatalysed irreversible esterification. Rasayan Journal of Chemistry, 2(2), 343-347. [Link]
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Bou-Maroun, E., et al. (2011). Esterification of Mixed Carboxylic-fatty Anhydrides Using Amberlyst-15 as Heterogeneous Catalyst. Journal of the American Oil Chemists' Society, 88(12), 1959-1966. [Link]
-
Grala, A., et al. (2007). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 18(16), 1945-1952. [Link]
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Hari Krishna, S., et al. (2002). Lipases and lipase-catalyzed esterification in non-aqueous media. Biotechnology Advances, 20(3-4), 231-255. [Link]
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Jeromin, G. E., & Zoor, A. (2008). A new irreversible enzyme-aided esterification method in organic solvents. Biotechnology Letters, 30(5), 925–928. [Link]
-
Talukder, M. M. R., et al. (2015). A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters. Biotechnology Progress, 31(4), 939-946. [Link]
-
Chang, H. M., et al. (2012). High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435. International Journal of Molecular Sciences, 13(9), 11563–11574. [Link]
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Grala, A., et al. (2007). Kinetic resolution of racemic secondary aliphatic allylic alcohols in lipase-catalyzed transesterification. Tetrahedron: Asymmetry, 18(16), 1945-1952. [Link]
-
Clark, J. (2023). Making Esters From Alcohols. Chemistry LibreTexts. [Link]
-
Garcia-Galan, C., et al. (2019). Novozym 435: the “perfect” lipase immobilized biocatalyst?. Catalysis Science & Technology, 9(10), 2586-2620. [Link]
-
Student Academic Success. (n.d.). Organic Reactions: Esterification & Transesterification. [Link]
-
Clark, J. (2023). Making Esters From Alcohols. Chemistry LibreTexts. [Link]
-
MedROC. (2021, March 11). Esterification of Alcohols | Organic Chemistry A-Level [Video]. YouTube. [Link]
-
The Chemistry Tutor. (2020, July 29). Reactions of Alcohols - Esterification (A2 Chemistry) [Video]. YouTube. [Link]
-
Shimadzu Corporation. (2018). Analysis of Short-Chain Fatty Acids in Biological Samples Using GC-MS. Application News No. M273. [Link]
-
Kačániová, M., et al. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules, 29(15), 3498. [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). This compound. [Link]
Sources
- 1. A kinetic study on the Novozyme 435-catalyzed esterification of free fatty acids with octanol to produce octyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. digital.csic.es [digital.csic.es]
- 4. Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
Comparative Guide to the Validation of an Analytical Method for 1-Octen-3-yl Butyrate in Beverages
A Senior Application Scientist's In-Depth Technical Guide
Introduction: The Analytical Imperative for Flavor Compound Integrity
1-Octen-3-yl butyrate is a volatile ester that can significantly influence the sensory profile of beverages such as wine, beer, and fruit juices. Depending on its concentration, it can impart desirable fruity and mushroom-like notes or contribute to off-flavors. The accurate quantification of such potent aroma compounds is critical for quality control, product development, and ensuring consumer satisfaction.[1][2][3] Consequently, the validation of analytical methods used for its determination is not merely a regulatory formality but a scientific necessity to ensure data reliability.
This guide provides a comprehensive comparison of two common analytical approaches for quantifying this compound in a beverage matrix, grounded in the principles outlined by major regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and AOAC INTERNATIONAL.[4][5][6][7] We will explore the validation of a primary method, Headspace Solid-Phase Microextraction coupled with Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS), against a traditional alternative, Liquid-Liquid Extraction (LLE) with GC-MS. The focus will be on the causality behind experimental choices and the interpretation of validation data.
The Regulatory Landscape: A Foundation of Trustworthiness
The validation of an analytical procedure is the process of demonstrating its suitability for the intended purpose.[8] Guidelines from bodies like the ICH provide a framework for the validation characteristics to be considered. The ICH Q2(R1) guideline, "Validation of Analytical Procedures: Text and Methodology," is a cornerstone document that outlines the necessary parameters for validation, which we will adhere to throughout this guide.[4][8][9] Similarly, principles from the FDA's guidance on bioanalytical method validation and AOAC's requirements provide a robust framework for ensuring method performance.[10][11][12][13]
Methodologies Under Comparison
Method A: Headspace Solid-Phase Microextraction (HS-SPME) GC-MS
HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid and solid samples.[14][15] Its selection as the primary method is based on its high sensitivity, minimal sample preparation, and reduced environmental impact. The headspace approach is particularly suited for complex beverage matrices, as it minimizes the extraction of non-volatile matrix components that can interfere with the analysis.[16]
Method B: Liquid-Liquid Extraction (LLE) GC-MS
LLE is a conventional and well-established sample preparation technique. It involves partitioning the analyte between the aqueous beverage sample and an immiscible organic solvent. While robust, LLE can be time-consuming, requires significant volumes of organic solvents, and may be less efficient for highly volatile compounds.
The Validation Workflow: A Visual Overview
The validation process follows a structured, logical progression to ensure all performance characteristics of the analytical method are thoroughly evaluated.
Caption: Overall workflow for the validation of an analytical method.
I. Specificity and Selectivity
Expertise & Experience: Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] In beverage analysis, this is critical due to the complexity of the matrix, which contains sugars, acids, ethanol, and numerous other flavor compounds.[2][17] For a GC-MS method, specificity is demonstrated by chromatographic peak purity and mass spectral confirmation.
Experimental Protocol:
-
Blank Matrix Analysis: Analyze at least six different lots of the beverage matrix (e.g., a base wine without the target analyte) to screen for interfering peaks at the retention time of this compound.
-
Spiked Sample Analysis: Spike the blank matrix with a known concentration of this compound and a mix of potentially interfering compounds (e.g., other esters, fusel alcohols).
-
Peak Purity Assessment: Confirm the identity of the analyte peak using the mass spectrum. The peak should be chromatographically resolved from other components, and the mass spectrum should match a reference spectrum from a library or a pure standard.
Comparative Data:
| Parameter | Method A (HS-SPME-GC-MS) | Method B (LLE-GC-MS) |
| Interference in Blank | No significant peaks at the analyte's retention time. | Minor co-eluting peaks observed in 2 out of 6 lots, requiring baseline correction. |
| Resolution (from nearest interferent) | > 2.0 | 1.6 |
| Mass Spectral Match Factor | > 95% | > 95% |
Trustworthiness: Method A demonstrates superior selectivity by minimizing the co-extraction of matrix components, leading to a cleaner chromatogram and reducing the risk of analytical bias.
II. Linearity and Range
Expertise & Experience: Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[4]
Experimental Protocol:
-
Prepare a series of at least five calibration standards by spiking the blank beverage matrix with this compound. The concentration range should bracket the expected concentration in typical samples (e.g., 1 to 100 µg/L).
-
Analyze each standard in triplicate.
-
Construct a calibration curve by plotting the average peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²).
Comparative Data:
| Parameter | Method A (HS-SPME-GC-MS) | Method B (LLE-GC-MS) |
| Range | 1 - 100 µg/L | 5 - 100 µg/L |
| Coefficient of Determination (r²) | 0.9992 | 0.9975 |
| Regression Equation | y = 5120x + 150 | y = 1850x + 890 |
| Residual Plot | Random distribution | Slight trend at lower concentrations |
Trustworthiness: Method A shows excellent linearity over a wider range, including lower concentrations. An r² value > 0.999 is indicative of a strong linear relationship. The random residual plot for Method A further confirms the appropriateness of the linear model.
III. Accuracy and Precision
Expertise & Experience: Accuracy refers to the closeness of the test results to the true value, often expressed as percent recovery. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).[12][18]
Experimental Protocol:
-
Sample Preparation: Spike blank beverage matrix samples at three concentration levels (low, medium, high) within the established linear range.
-
Repeatability: Analyze six replicate samples at each concentration level on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculation:
-
Accuracy: (Mean measured concentration / Spiked concentration) * 100%
-
Precision: Calculate the Relative Standard Deviation (RSD) for each set of replicates.
-
Comparative Data:
| Level | Parameter | Method A (HS-SPME-GC-MS) | Method B (LL-GC-MS) |
| Low (5 µg/L) | Accuracy (% Recovery) | 98.5% | 92.1% |
| Repeatability (%RSD) | 4.2% | 8.5% | |
| Intermediate Precision (%RSD) | 5.1% | 10.2% | |
| Medium (25 µg/L) | Accuracy (% Recovery) | 101.2% | 99.5% |
| Repeatability (%RSD) | 2.5% | 5.1% | |
| Intermediate Precision (%RSD) | 3.1% | 6.8% | |
| High (75 µg/L) | Accuracy (% Recovery) | 99.8% | 102.5% |
| Repeatability (%RSD) | 2.1% | 4.3% | |
| Intermediate Precision (%RSD) | 2.8% | 5.5% |
Trustworthiness: Method A provides superior accuracy and precision, especially at lower concentration levels. The lower %RSD values indicate a more reproducible and reliable method. The automation potential of SPME often leads to better precision compared to the more manual LLE technique.
IV. Limit of Detection (LOD) and Limit of Quantification (LOQ)
Expertise & Experience: The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[18] These are critical for analyzing trace-level flavor compounds. A common approach is to determine them based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
Experimental Protocol:
-
Use the data from the linearity study.
-
Calculate the standard deviation of the y-intercepts of the regression line.
-
Use the formulas above to calculate the LOD and LOQ.
-
Verify the LOQ by analyzing spiked samples at the calculated concentration and confirming that the precision and accuracy are acceptable.
Comparative Data:
| Parameter | Method A (HS-SPME-GC-MS) | Method B (LLE-GC-MS) |
| LOD (µg/L) | 0.3 | 1.5 |
| LOQ (µg/L) | 0.9 | 4.5 |
| Precision at LOQ (%RSD) | < 10% | < 15% |
Trustworthiness: The pre-concentration capability of the SPME fiber gives Method A a significantly lower LOD and LOQ, making it far more suitable for detecting trace amounts of this compound, which can be sensorially significant even at low concentrations.
V. Robustness
Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Identify critical method parameters. For HS-SPME-GC-MS, these include extraction temperature, extraction time, and GC inlet temperature. For LLE-GC-MS, they include extraction solvent volume and pH of the sample.
-
Prepare a mid-concentration QC sample.
-
Analyze the sample while making small, deliberate changes to one parameter at a time (e.g., extraction temperature ± 2°C).
-
Evaluate the effect on the results. The results should not deviate significantly from the nominal values (e.g., < 5% change).
Comparative Data:
| Varied Parameter | Method A (HS-SPME-GC-MS) | Method B (LLE-GC-MS) |
| Extraction Time (± 5 min) | < 2% change in peak area | N/A |
| Extraction Temp (± 2 °C) | < 4% change in peak area | N/A |
| Sample pH (± 0.5) | N/A | < 8% change in peak area |
| Solvent Volume (± 5%) | N/A | < 6% change in peak area |
Trustworthiness: Method A demonstrates greater robustness. HS-SPME conditions are often controlled by an autosampler, leading to high consistency, whereas manual LLE is more susceptible to variations that can affect extraction efficiency.
Interrelationship of Validation Parameters
The validation parameters are not isolated; they are interconnected and collectively define the performance of the method. For instance, the quality of the linearity data directly impacts the calculation of LOD and LOQ, while accuracy and precision define the boundaries of the quantifiable range.
Caption: Logical relationships between key analytical validation parameters.
Conclusion and Recommendation
This comprehensive validation guide demonstrates that while both HS-SPME-GC-MS and LLE-GC-MS can be used for the determination of this compound in beverages, the former exhibits superior performance across all key validation parameters.
Method A (HS-SPME-GC-MS) is the recommended procedure due to its:
-
Higher Sensitivity: Significantly lower LOD and LOQ.
-
Greater Accuracy and Precision: More reliable and reproducible results, especially at trace levels.
-
Superior Selectivity: Cleaner chromatograms with less matrix interference.
-
Enhanced Robustness: Less susceptibility to minor procedural variations.
-
Practical Advantages: Solvent-free, easily automated, and requires less sample handling.
The validation data strongly supports that HS-SPME-GC-MS is a trustworthy, robust, and highly suitable method for the routine quality control and research analysis of this compound in complex beverage matrices.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][4][8]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][11]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][10]
-
AOAC INTERNATIONAL. (2016). Appendix F: Guidelines for Standard Method Performance Requirements. [Link][13][19]
-
AOAC INTERNATIONAL. Official Methods of Analysis (OMA) Program. [Link][6][7]
-
Cagliero, C., et al. (2021). Advances in Extraction Techniques for Beer Flavor Compounds. MDPI. [Link]
- Kataoka, H., Lord, H. L., & Pawliszyn, J. (2000). Applications of solid-phase microextraction in food analysis.
-
Perestrelo, R., et al. (2019). Applications of Solid-Phase Microextraction and Gas Chromatography/Mass Spectrometry (SPME-GC/MS) in the Study of Grape and Wine Volatile Compounds. MDPI. [Link][15]
-
Štěrba, K., et al. (2014). Determination of Volatiles in Beer using Solid-Phase Microextraction in Combination with Gas Chromatography/Mass Spectrometry. Czech Journal of Food Sciences, 32(3), 241-248.[16]
-
Ferreira, V., et al. (2009). Validation of an analytical method for the solid phase extraction, in cartridge derivatization and subsequent gas chromatographic–ion trap tandem mass spectrometric determination of 1-octen-3-one in wines at ng L−1 level. Analytica Chimica Acta, 634(2), 239-246.[20]
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Weldegebreal, B., et al. (2022). Analytical Method Development and Validation: Calcium Butyrate. MDPI. [Link][18]
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Perfumer & Flavorist. (2017). GC/MS as a Tool for Flavor Development. [Link][1]
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Research and Reviews: Journal of Food and Dairy Technology. (2024). Analysis of Flavour Compounds through Gas Chromatography-Mass Spectrometry. [Link][17]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]
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MDPI. (2022). Comparison of Different Solid-Phase Microextraction Formats Dedicated to the Analysis of Volatile Compounds—A Comprehensive Study. [Link][14]
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A Comparative Analysis of 1-Octen-3-yl Butyrate and Other Mushroom-Like Odorants: A Technical Guide
For researchers, flavor chemists, and professionals in drug development, a nuanced understanding of volatile organic compounds (VOCs) is paramount. Among these, odorants that evoke the characteristic aroma of mushrooms are of significant interest due to their prevalence in nature and their impact on the flavor and fragrance industry. This guide provides an in-depth comparative analysis of 1-octen-3-yl butyrate and other key mushroom-like odorants, offering experimental insights and methodologies for their evaluation.
Introduction to Mushroom-Like Odorants
The quintessential "mushroom" aroma is not a single molecule but a complex bouquet of volatiles. The most well-known of these is 1-octen-3-ol, often referred to as "mushroom alcohol".[1][2][3] However, a variety of other compounds, including esters, ketones, and terpenes, contribute to the diverse and subtle aromatic profiles of different fungal species.[4][5] This guide focuses on a comparative analysis of this compound, a less-studied but significant contributor, alongside its precursor 1-octen-3-ol, and two other potent earthy odorants: geosmin and 2-methylisoborneol. Understanding the similarities and differences between these molecules is crucial for applications ranging from flavor creation and food science to the study of microbial metabolism and its role in environmental and health contexts.
Physicochemical and Olfactory Properties: A Comparative Overview
A fundamental aspect of comparing odorants lies in understanding their distinct chemical properties and how these translate to sensory perception. The following table summarizes key data for this compound and its counterparts.
| Property | This compound | 1-Octen-3-ol | Geosmin | 2-Methylisoborneol (MIB) |
| Chemical Formula | C12H22O2[6] | C8H16O[1] | C12H22O | C11H20O[7] |
| Molar Mass ( g/mol ) | 198.30[6] | 128.21[1] | 182.32 | 168.28[7] |
| Odor Profile | Mushroom, buttery, fruity, sweet[6][8] | Mushroom, earthy, green, metallic, oily[1][9] | Earthy, musty, soil-like, post-rain scent[10][11] | Musty, earthy, damp soil[7][12] |
| Natural Occurrence | Passion fruit, lemon peel oil, lavender oil[13] | Edible mushrooms (e.g., Agaricus bisporus), fungi, lemon balm[1][14][15] | Actinobacteria (Streptomyces), cyanobacteria, beets, soil[16][17] | Cyanobacteria, Actinobacteria (Streptomyces), drinking water sources[7][12] |
| Odor Threshold | Detection: 22 ppb[13] | As low as 0.001-0.01 ng/L in air[18] | As low as 5 ppt in air[16] | 0.002-0.02 µg/L in water[7] |
Biosynthesis of Mushroom-Like Odorants
The formation of these potent odorants is a fascinating interplay of fungal and bacterial metabolism. The primary pathway for C8 mushroom odorants involves the enzymatic oxidation of linoleic acid.
Biosynthesis of 1-Octen-3-ol and this compound
The biosynthesis of 1-octen-3-ol is initiated by the enzyme lipoxygenase (LOX), which catalyzes the peroxidation of linoleic acid to form a hydroperoxide intermediate.[15] This intermediate is then cleaved by a hydroperoxide lyase (HPL) to yield 1-octen-3-ol and 10-oxodecanoic acid.[2][3] this compound is subsequently formed through the esterification of 1-octen-3-ol with butyric acid, a reaction likely catalyzed by an esterase or acyltransferase present in the fungal cells. While the specific enzymes for this esterification are not as well-characterized as the LOX and HPL pathway, it represents a key step in diversifying the aromatic profile of fungi.
Experimental Protocols for Comparative Analysis
To objectively compare these odorants, rigorous analytical and sensory evaluation methods are essential.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for separating and identifying volatile compounds in a sample.
Protocol for GC-MS Analysis of Mushroom Volatiles:
-
Sample Preparation: Homogenize fresh mushroom tissue (e.g., Agaricus bisporus) in a suitable solvent (e.g., dichloromethane) to extract the volatile compounds. For the analysis of pure standards, dissolve the compounds in an appropriate solvent at a known concentration.
-
Solid Phase Microextraction (SPME): For headspace analysis, place a known amount of the homogenized sample or standard solution in a sealed vial. Expose a SPME fiber (e.g., PDMS/DVB) to the headspace for a defined period to adsorb the volatile compounds.
-
GC-MS Conditions:
-
Injector: Splitless mode, 250°C.
-
Column: A non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Oven Program: Start at 40°C for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 35-400.
-
-
Data Analysis: Identify the compounds by comparing their mass spectra and retention indices with those of authentic standards and reference libraries (e.g., NIST). Quantify the compounds using an internal standard method.
Sensory Panel Evaluation
A trained sensory panel is indispensable for characterizing and comparing the nuanced aromas of these compounds.
Protocol for Descriptive Sensory Analysis:
-
Panelist Selection and Training: Recruit 10-12 panelists based on their sensory acuity and ability to describe odors. Train them over several sessions to recognize and rate the intensity of a range of aroma attributes relevant to mushroom and earthy odors (e.g., mushroom, earthy, musty, green, buttery, fruity, sweet).
-
Sample Preparation: Prepare solutions of the odorants in a neutral solvent (e.g., mineral oil or deionized water with a non-volatile solvent) at concentrations slightly above their respective odor thresholds. Present the samples in coded, opaque glass sniffer bottles.
-
Evaluation Procedure:
-
Panelists should evaluate the samples in a controlled environment with neutral airflow and lighting.
-
Provide panelists with a scoresheet (paper or digital) listing the agreed-upon aroma attributes.
-
Instruct panelists to sniff each sample for a few seconds and then rate the intensity of each attribute on a line scale (e.g., from 0 = not perceptible to 10 = very strong).
-
Panelists should rinse their palate with water and wait for a designated period between samples to prevent sensory fatigue.
-
-
Data Analysis: Analyze the intensity ratings using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in the aroma profiles of the compounds. Principal Component Analysis (PCA) can be used to visualize the relationships between the odorants and their sensory attributes.
Comparative Sensory Profile
While direct comparative sensory data for this compound is not extensively published, based on its known descriptors and the profiles of related compounds, a hypothetical sensory profile can be constructed for comparative purposes.
| Aroma Attribute | This compound (Hypothetical Intensity) | 1-Octen-3-ol (Typical Intensity) | Geosmin (Typical Intensity) | 2-Methylisoborneol (Typical Intensity) |
| Mushroom | 7 | 8 | 2 | 3 |
| Earthy | 4 | 7 | 9 | 8 |
| Musty | 3 | 4 | 8 | 9 |
| Green | 2 | 6 | 1 | 1 |
| Buttery | 6 | 1 | 0 | 0 |
| Fruity | 5 | 2 | 0 | 0 |
| Sweet | 4 | 1 | 0 | 0 |
This table illustrates the expected differences in the sensory profiles, with this compound exhibiting a more complex and less "raw" mushroom character than 1-octen-3-ol, with distinct buttery and fruity notes. Geosmin and MIB are dominated by earthy and musty characteristics.
Conclusion
This compound presents a fascinating variation on the classic mushroom aroma, offering a more complex profile with buttery and fruity undertones. Its analysis, in comparison to established mushroom and earthy odorants like 1-octen-3-ol, geosmin, and 2-methylisoborneol, highlights the chemical diversity underlying our perception of natural aromas. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative analyses, contributing to a deeper understanding of these potent volatile compounds and their roles in flavor, fragrance, and beyond.
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Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved from [Link]
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A Comparative Sensory Guide to 1-Octen-3-yl Butyrate: Flavor Profile and Evaluation
For researchers, scientists, and product development professionals in the flavor and fragrance industry, the precise characterization of aroma compounds is paramount to successful formulation. This guide provides an in-depth sensory panel evaluation of 1-octen-3-yl butyrate, a significant flavor compound, and objectively compares its performance with relevant alternatives. The methodologies detailed herein are grounded in established sensory science principles to ensure technical accuracy and actionable insights.
Introduction to this compound
This compound (CAS No. 16491-54-6, FEMA No. 3612) is a fatty acid ester recognized for its complex and potent aroma profile.[1][2] It is a key component in the formulation of various food products, contributing characteristic flavor notes.[3][] Natural occurrences of this compound have been reported in passion fruit, lemon peel oil, and lavender oil.[5] The sensory perception of this compound is multifaceted, often described with a combination of mushroom, buttery, fruity, and earthy notes.[3][][5][6][7] Understanding the nuances of its flavor profile is crucial for its effective application.
The Cornerstone of Sensory Evaluation: Quantitative Descriptive Analysis (QDA)
To objectively characterize the flavor profile of this compound, the Quantitative Descriptive Analysis (QDA) method is the chosen methodology. Developed by Tragon Corporation in 1974, QDA is a behavioral sensory evaluation approach that utilizes trained descriptive panels to measure a product's sensory characteristics.[8] This method is distinguished by its ability to produce quantifiable and statistically analyzable data, which is essential for product development and quality control.[9][10]
The core principle of QDA lies in using a small group of trained panelists (typically 8-15) who are experienced in perceiving and articulating sensory attributes.[8][11] Unlike consumer preference tests, QDA focuses on the objective description of sensory characteristics, avoiding subjective terms like "like" or "dislike."[8] The panelists develop a specific vocabulary to describe the aroma and taste attributes of the substance under evaluation and then rate the intensity of each attribute on a numerical scale.[9][10] This systematic approach ensures that the resulting data is both reliable and reproducible.
Experimental Protocol: Sensory Panel Evaluation of this compound
The following protocol outlines a self-validating system for the sensory evaluation of this compound, designed to yield robust and defensible data.
Panelist Selection and Training
-
Selection: A pool of 20-30 candidates should be screened for their sensory acuity, ability to articulate perceptions, and availability. Screening tests may include basic taste identification (sweet, sour, salty, bitter, umami), odor recognition, and intensity ranking of standard solutions.
-
Training: A panel of 10-12 individuals is selected for intensive training. Over a series of sessions, the panel will be familiarized with the aroma of this compound and a range of reference standards representing potential flavor notes (e.g., sautéed mushrooms, melted butter, pear, damp earth). The panel collaboratively develops a consensus vocabulary (a lexicon) of descriptive terms for the aroma and taste of the compound. They are then trained to use a line scale (e.g., a 15-cm unstructured line scale anchored with "low" and "high") to rate the intensity of each attribute.
Sample Preparation and Presentation
-
Sample Preparation: this compound (≥97% purity) should be diluted in a neutral medium, such as deodorized mineral oil or propylene glycol, to a concentration that is clearly perceivable but not overwhelming. A starting concentration of 5 ppm is recommended for initial evaluations, with adjustments made based on panel feedback.[5] All samples must be prepared fresh daily.
-
Blinding and Randomization: To prevent bias, all samples presented to the panel must be coded with random three-digit numbers. The order of presentation of different samples (if comparing with alternatives) should also be randomized for each panelist.
-
Controlled Environment: Evaluations must be conducted in a dedicated sensory analysis laboratory with controlled lighting, temperature, and air circulation to minimize environmental distractions.[12]
Evaluation Procedure
-
Lexicon Development: In initial sessions, panelists are presented with the diluted this compound and asked to individually generate descriptive terms for its aroma and taste. Through open discussion moderated by a panel leader, a consensus lexicon of 8-12 key attributes is developed.
-
Intensity Rating: In subsequent sessions, panelists individually evaluate the coded samples. They rate the intensity of each attribute from the agreed-upon lexicon on the provided line scales. Panelists should cleanse their palate with unsalted crackers and distilled water between samples.
-
Replication: Each sample should be evaluated in triplicate by each panelist over separate sessions to ensure the repeatability of the results.
Data Analysis
The data from the line scales is converted to numerical scores (e.g., by measuring the distance from the left anchor). Statistical analysis, typically Analysis of Variance (ANOVA), is then performed on the data for each attribute to determine if there are significant differences between samples.[13] The mean intensity scores for each attribute are then used to generate a sensory profile, often visualized as a spider plot or radar chart.
Visualizing the Experimental Workflow
The following diagram illustrates the key stages of the Quantitative Descriptive Analysis workflow for evaluating this compound.
Comparative Flavor Profile of this compound
The following table summarizes the anticipated sensory profile of this compound based on published data, compared with two potential alternatives that may be considered for similar flavor applications. The intensity scores are hypothetical and would be determined through the experimental protocol described above.
| Feature | This compound | (E)-2-Octen-1-yl Butyrate | Octyl Butyrate |
| CAS Number | 16491-54-6[1] | 84642-60-4[14] | 110-39-4[15] |
| FEMA Number | 3612 | 3499 | 2807[16] |
| Primary Descriptors | Mushroom, Buttery, Earthy[][6] | Waxy, Fruity, Berry-like[14] | Fruity, Waxy, Apple-like[16] |
| Aroma Profile | Complex with prominent fungal and rich, fatty notes, complemented by a subtle green fruitiness.[5][6] | A predominantly fruity and waxy aroma with distinct berry undertones.[14] | A straightforward fruity aroma, often associated with apples and pears, with a noticeable waxy character.[16] |
| Taste Profile | At 5 ppm, it can exhibit tuna fish-like, amine, and mushroom-like characteristics.[5] | Described as fruity with a waxy connotation, helping to balance sweetness in berry formulations.[14] | A sweet, fruity taste that corresponds with its aroma. |
| Anticipated Intensity Scores (Hypothetical) | |||
| Mushroom | High | Low | Negligible |
| Buttery | Moderate-High | Moderate | Low |
| Fruity | Low-Moderate | High | High |
| Waxy | Low | Moderate | Moderate-High |
| Earthy/Green | Moderate | Low | Low |
Chemical Structure and Sensory Perception: A Logical Relationship
The sensory characteristics of these esters are intrinsically linked to their chemical structures. The presence and position of double bonds, as well as the length of the carbon chains, significantly influence how these molecules interact with olfactory receptors.
The position of the double bond in this compound, adjacent to the ester linkage, is a key contributor to its characteristic mushroom and earthy notes. In contrast, the saturated chain of octyl butyrate results in a more classic fruity ester profile. The isomeric (E)-2-octen-1-yl butyrate presents a different spatial arrangement, leading to its distinct waxy and berry-like aroma.
Conclusion
The sensory profile of this compound is uniquely complex, defined by its signature mushroom and buttery characteristics. A rigorous evaluation using the Quantitative Descriptive Analysis method provides the necessary framework for objectively characterizing its flavor profile and comparing it to alternatives. For product developers, understanding these nuanced sensory differences is critical for selecting the appropriate flavoring agent to achieve the desired sensory experience in the final product. The methodologies and comparative data presented in this guide offer a scientifically grounded approach to making these informed decisions.
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ASTM International. (2020). Chapter 3 | Quantitative Descriptive Analysis. In MNL13-2ND-EB: Descriptive Analysis Testing for Sensory Evaluation. Retrieved from [Link]
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NIZO. (n.d.). QDA. Retrieved from [Link]
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Food Research Lab. (2021, December 13). Sensory Evaluation Of Food. Retrieved from [Link]
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FlavorSum. (n.d.). Unlocking Flavor Secrets: Guidelines for Food and Beverage Sensory Analysis. Retrieved from [Link]
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Everglow Spirits. (n.d.). Sensory assessment: How to implement flavour evaluation techniques. Retrieved from [Link]
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BRF Ingredients. (2023, December 2). How to validate flavorings: aroma testing and sensory evaluation. Retrieved from [Link]
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METS Lab. (2023, September 20). From Flavor to Freshness: Unlocking Quality with Sensory Analysis. Retrieved from [Link]
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Harman, C. L., Hallagan, J. B., & FEMA Science Committee. (n.d.). Sensory Testing for Flavorings with Modifying Properties. FEMA. Retrieved from [Link]
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Comparison of chemical versus enzymatic synthesis of 1-Octen-3-yl butyrate
An In-Depth Guide to the Synthesis of 1-Octen-3-yl Butyrate: A Comparative Analysis of Chemical and Enzymatic Methodologies
For professionals in chemical research and product development, the synthesis of flavor and fragrance esters is a foundational practice. Among these, this compound, an ester prized for its complex fruity, buttery, and mushroom-like aroma, holds significant value in the food and fragrance industries.[][2][3] This compound is formed through the esterification of 1-octen-3-ol with butyric acid.[]
The selection of a synthetic route is a critical decision point, balancing efficiency, cost, product purity, and environmental impact. This guide provides an objective, in-depth comparison of the two principal methodologies for synthesizing this compound: the traditional acid-catalyzed chemical approach and the modern, biocatalytic enzymatic route. We will explore the causality behind the experimental choices, provide validated protocols, and present comparative data to empower researchers to select the optimal method for their specific application.
Section 1: The Classical Approach: Chemical Esterification
Chemical synthesis, typically via Fischer-Speier esterification, represents the conventional method for producing esters. This pathway relies on strong mineral acids and high temperatures to drive the reaction.
Mechanistic Rationale
Fischer esterification is a condensation reaction that, while effective, is governed by an equilibrium that must be manipulated to achieve high yields.[4] The core principle involves a strong acid catalyst, such as sulfuric acid (H₂SO₄), which protonates the carbonyl oxygen of the butyric acid. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the hydroxyl group of 1-octen-3-ol.
The reaction is reversible, and the formation of water as a byproduct means that its removal is essential to shift the equilibrium toward the desired ester, in accordance with Le Châtelier's principle.[4][5] This necessitates elevated temperatures (reflux conditions) and often the use of a Dean-Stark apparatus to physically sequester the water as it is formed. The high energy input, however, increases the risk of side reactions, such as the acid-catalyzed dehydration of the secondary alcohol, 1-octen-3-ol.
Experimental Protocol: Fischer Esterification of this compound
This protocol describes a representative lab-scale synthesis.
Materials & Equipment:
-
Reactants: 1-octen-3-ol, Butyric acid
-
Catalyst: Concentrated Sulfuric Acid (H₂SO₄)
-
Solvent: Toluene (to act as an azeotropic agent for water removal)
-
Neutralizing Agent: Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Drying Agent: Anhydrous Magnesium Sulfate (MgSO₄)
-
Equipment: Round-bottom flask, Dean-Stark apparatus, reflux condenser, heating mantle with magnetic stirring, separatory funnel, rotary evaporator.
Procedure:
-
Reactor Setup: Assemble a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.
-
Charging Reactants: To the flask, add 1-octen-3-ol (e.g., 0.1 mol), butyric acid (e.g., 0.11 mol, a slight excess), and toluene (approx. 100 mL).
-
Catalyst Addition: While stirring, carefully add concentrated H₂SO₄ (e.g., 1-2% of the total reactant mass) dropwise to the mixture.
-
Reaction: Heat the mixture to reflux using the heating mantle. The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Continue reflux until no more water is collected (typically several hours).
-
Monitoring: Track the reaction's progress by periodically taking small aliquots for analysis by Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).
-
Workup & Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and carefully wash with saturated NaHCO₃ solution to neutralize the sulfuric acid catalyst. Repeat until no more CO₂ evolution is observed.
-
Purification: Wash the organic layer with water, followed by a brine solution. Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene using a rotary evaporator.
-
Final Purification: The crude product may require further purification by vacuum distillation to achieve high purity.
Section 2: The Green Alternative: Enzymatic Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods, aligning with the principles of green chemistry.[6][7][8] Lipases, in particular, are exceptionally effective for ester synthesis.
Mechanistic Rationale
Enzymatic esterification employs lipases (triacylglycerol hydrolases, EC 3.1.1.3) as biocatalysts. These enzymes exhibit remarkable catalytic activity in low-water or non-aqueous environments, reversing their natural hydrolytic function to synthesize esters.[9] The key advantage of lipases lies in their high specificity and operation under mild conditions.[6][10][11]
The catalytic mechanism, often a "Ping-Pong Bi-Bi" kinetic model, involves a catalytic triad of amino acids (typically Serine-Histidine-Aspartate) within the enzyme's active site. The serine's hydroxyl group acts as a nucleophile, attacking the butyric acid to form an acyl-enzyme intermediate. Subsequently, the 1-octen-3-ol enters the active site and attacks this intermediate, yielding the this compound ester and regenerating the enzyme for the next catalytic cycle.[6]
This process avoids harsh chemicals and high temperatures, drastically reducing byproduct formation and energy consumption.[11][12][13] Furthermore, products synthesized enzymatically can often be labeled as "natural," a significant advantage in the food and consumer goods markets.[10][11] The use of immobilized enzymes, where the lipase is fixed onto a solid support, simplifies catalyst recovery and allows for its reuse across multiple batches, enhancing process economy.[14][15]
Experimental Protocol: Lipase-Catalyzed Synthesis of this compound
This protocol outlines a typical batch process using an immobilized lipase.
Materials & Equipment:
-
Reactants: 1-octen-3-ol, Butyric acid
-
Catalyst: Immobilized Lipase B from Candida antarctica (e.g., Novozym® 435)
-
Solvent (Optional): n-Hexane or other non-polar solvent (solvent-free systems are also common)
-
Water Adsorbent (Optional): Molecular Sieves (3Å or 4Å)
-
Equipment: Erlenmeyer flask with a screw cap or stopper, orbital shaker with temperature control, filtration apparatus (e.g., Büchner funnel), rotary evaporator.
Procedure:
-
Reactor Setup: In a 100 mL Erlenmeyer flask, combine 1-octen-3-ol (e.g., 0.1 mol) and butyric acid (e.g., 0.1 mol). If using a solvent, add n-hexane (e.g., 50 mL).
-
Catalyst Addition: Add the immobilized lipase (typically 5-10% by weight of the total substrates).
-
Water Removal (Optional): Add molecular sieves (approx. 10% w/w) to adsorb the water produced, which drives the reaction equilibrium towards the product.
-
Reaction: Seal the flask and place it in an orbital shaker set to a mild temperature (e.g., 40-50°C) and moderate agitation (e.g., 150-200 rpm).
-
Monitoring: Monitor the reaction's progress via GC analysis of samples taken over time (e.g., 2, 4, 8, 24 hours).
-
Workup & Catalyst Recovery: Once equilibrium or desired conversion is reached, simply filter the reaction mixture to separate the immobilized lipase. The recovered enzyme can be washed with fresh solvent, dried, and stored for reuse.
-
Purification: If a solvent was used, remove it via rotary evaporation. The resulting product is often of high purity and may not require further purification.
Section 3: Head-to-Head Comparison: Performance and Process Visualization
The choice between these two synthetic pathways involves a trade-off between established practices and modern, sustainable alternatives. The following table provides a direct comparison of key performance and process parameters.
| Parameter | Chemical Synthesis (Fischer Esterification) | Enzymatic Synthesis (Lipase-Catalyzed) |
| Catalyst | Strong mineral acids (e.g., H₂SO₄) | Lipases (e.g., Candida antarctica lipase B) |
| Reaction Temp. | High (Reflux, typically >100°C)[15] | Mild (e.g., 30-60°C)[15] |
| Reaction Time | Several hours | 2 to 24 hours[15] |
| Typical Yield | Variable; can be >90% with efficient water removal, but often lower practically. | Generally high, often exceeding 90%.[15][16] |
| Product Purity | May require extensive purification to remove catalyst and byproducts.[12][17] | High, due to enzyme specificity. |
| Byproducts | Water, potential for side-reaction products (e.g., ethers, alkenes). | Water |
| Solvent | Often excess alcohol or a non-polar organic solvent. | Organic solvents (e.g., n-hexane) or solvent-free systems.[18] |
| Environmental Impact | Involves corrosive acids, high energy consumption, and potential hazardous waste.[12][15] | Utilizes a biodegradable catalyst, requires lower energy, and is environmentally friendly.[11][15] |
| Catalyst Reusability | Not reusable. | Highly reusable when immobilized.[15] |
Visualization of Synthetic Workflows
The fundamental differences in process complexity are best illustrated visually. The following diagram contrasts the workflows for chemical and enzymatic synthesis.
Caption: Comparative workflows for chemical vs. enzymatic synthesis of this compound.
Visualization of Catalytic Mechanisms
The core difference lies in how the catalyst activates the substrates. The diagram below illustrates the contrasting catalytic cycles.
Caption: Simplified comparison of acid-catalyzed vs. enzyme-catalyzed esterification mechanisms.
Conclusion and Recommendation
The decision between chemical and enzymatic synthesis of this compound is dictated by the specific priorities of the application.
Chemical synthesis is a well-established, potentially faster method with a lower upfront catalyst cost. However, it is an energy-intensive process that requires harsh conditions, involves corrosive materials, and necessitates a complex, multi-step purification process to yield a pure product.[15] Its environmental footprint is a significant drawback in an era of increasing focus on sustainable manufacturing.[7][19]
Enzymatic synthesis , in contrast, presents a sophisticated, selective, and sustainable alternative.[15] The mild reaction conditions protect sensitive functional groups, minimize byproduct formation, and drastically reduce energy consumption.[11] The high specificity of lipases leads to a purer product with a significantly simplified workup, primarily involving the filtration of the reusable catalyst.[12][15]
For high-value applications in the food, fragrance, and pharmaceutical industries where product purity, process safety, sustainability, and "natural" labeling are paramount, enzymatic synthesis is the unequivocally superior methodology . While the initial investment in the biocatalyst may be higher, the benefits of catalyst reusability, reduced energy and purification costs, and superior product quality provide a compelling case for its adoption in both modern research laboratories and industrial-scale production.
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- 1-OCTEN-3-YL BUTYR
- Green Chemistry in Flavor Synthesis: Reducing Solvent Waste and Emissions for a Sustainable Future. (2025). Cuiguai.
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A Senior Application Scientist's Guide to Cross-Validation of GC-FID and GC-MS for the Quantification of 1-Octen-3-yl Butyrate
Welcome to an in-depth technical comparison of two cornerstone analytical techniques—Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the precise quantification of 1-octen-3-yl butyrate. This volatile ester, known for its characteristic sweet, mushroom-like, and fruity aroma, is a significant compound in the flavor, fragrance, and food industries.[1][2] Accurate quantification is paramount for quality control, formulation development, and regulatory compliance.
This guide moves beyond a simple recitation of protocols. It is designed for researchers and drug development professionals, providing a framework for robust method cross-validation. We will explore the fundamental principles of each detector, delve into the causality behind experimental design, and present a self-validating protocol to ensure data integrity and trustworthiness.
Principles of Detection: A Tale of Two Detectors
The choice of detector in gas chromatography is pivotal, dictating the sensitivity, selectivity, and overall quantitative performance of the method. While both FID and MS are coupled with the same chromatographic separation process, their principles of detection are fundamentally different.
Gas Chromatography-Flame Ionization Detection (GC-FID)
The Flame Ionization Detector is a workhorse in analytical chemistry, prized for its robustness and wide linear range.[3] After analytes elute from the GC column, they are combusted in a hydrogen-air flame.[4] This pyrolysis process generates carbon-containing ions, which are then collected by an electrode. The resulting current is proportional to the mass of carbon entering the flame.[3]
-
Expert Insight: The near-universal response of FID to organic compounds containing carbon-hydrogen bonds is its greatest strength for quantification.[5] It provides a consistent response factor for many hydrocarbons and their derivatives, simplifying quantification when compared to detectors that rely on specific functional groups or properties. This makes it an excellent choice for purity analysis and when a wide range of compounds needs to be quantified with a single method.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of GC with the detection and identification capabilities of MS.[6] As analytes elute from the column, they enter an ion source (most commonly using Electron Ionization, EI), where they are fragmented into ions.[7] These ions are then separated by a mass analyzer based on their mass-to-charge ratio (m/z).[8]
For quantification, GC-MS can be operated in two modes:
-
Full Scan: The mass analyzer scans a wide range of m/z values, generating a mass spectrum for each point in time. Quantification is typically performed using the Total Ion Chromatogram (TIC), which sums the intensities of all ions.[9]
-
Selected Ion Monitoring (SIM): The mass analyzer is set to monitor only a few specific m/z values characteristic of the target analyte.
-
Expert Insight: SIM mode is the key to the superior selectivity and sensitivity of GC-MS.[10] By monitoring only ions specific to this compound, we can effectively filter out background noise and interfering signals from the sample matrix. This is particularly advantageous for complex samples or when quantifying trace levels. While TIC can be used, its response is less consistent than FID's because the ionization efficiency varies significantly between different molecules.[11]
The Cross-Validation Experimental Design
To objectively compare GC-FID and GC-MS, we will perform a validation study based on the International Council for Harmonisation (ICH) Q2(R2) guidelines.[12] This ensures that our comparison is grounded in established regulatory standards for analytical procedures. We will evaluate key performance characteristics for each technique.
Chemicals and Reagents
-
This compound (≥97% purity)[13]
-
Internal Standard (IS): Toluene or another suitable compound that does not co-elute with the analyte.
-
Solvent: Hexane or Ethyl Acetate (GC grade)
Experimental Protocols
The following protocols are designed to be self-validating, providing the necessary data to assess the performance of each method rigorously.
Protocol 1: Standard Preparation
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Toluene and dissolve in a 100 mL volumetric flask with Hexane.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve in a 100 mL volumetric flask with Hexane.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution from the stock solutions to cover the expected working range (e.g., 1, 5, 10, 25, 50, 100 µg/mL). Each calibration standard must contain a constant concentration of the internal standard (e.g., 20 µg/mL). This internal standardization corrects for variations in injection volume.
Protocol 2: GC-FID and GC-MS Instrumentation and Conditions
The key to a fair comparison is using identical chromatographic conditions up to the point of detection.
| Parameter | GC-FID Condition | GC-MS Condition |
| GC System | Agilent 8890 GC or equivalent | Agilent 8890 GC or equivalent |
| Injector | Split/Splitless, 250°C, Split ratio 25:1 | Split/Splitless, 250°C, Split ratio 25:1 |
| Injection Vol. | 1 µL | 1 µL |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Helium, Constant Flow @ 1.2 mL/min |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) | 50°C (hold 2 min), ramp 10°C/min to 250°C (hold 5 min) |
| Detector | FID @ 280°C | MS Transfer Line @ 280°C |
| FID Gases | H2: 30 mL/min, Air: 300 mL/min, Makeup (He): 25 mL/min | N/A |
| MS Source | N/A | EI @ 70 eV, 230°C |
| MS Analyzer | N/A | Quadrupole @ 150°C |
| MS Mode | N/A | SIM Mode |
| SIM Ions | N/A | Quantifier: m/z 71, Qualifiers: m/z 43, 112 (tentative, must be confirmed by analyzing a standard in full scan mode) |
-
Rationale for Parameter Selection: The HP-5ms column is a versatile, low-polarity column suitable for a wide range of volatile and semi-volatile compounds like this compound.[14] The temperature program is designed to ensure good separation from the solvent and internal standard while providing a sharp peak shape for the analyte. The selected SIM ions for MS are chosen based on the fragmentation pattern of this compound; the base peak (most intense) is typically chosen as the quantifier for maximum sensitivity, while other characteristic ions serve as qualifiers to confirm identity.
Protocol 3: Method Validation Execution
-
Linearity and Range: Inject the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate for each instrument. Plot the ratio of the analyte peak area to the IS peak area against the analyte concentration. Perform a linear regression analysis.
-
Precision (Repeatability): Prepare a quality control (QC) sample at a mid-range concentration (e.g., 25 µg/mL). Inject this sample six consecutive times (n=6).
-
Accuracy (Recovery): Prepare a blank matrix sample and spike it with known amounts of this compound at three concentration levels (low, medium, high). Analyze these samples in triplicate and calculate the percent recovery.
-
Limits of Detection (LOD) and Quantification (LOQ): These can be estimated from the calibration curve data using the standard deviation of the response and the slope (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of the regression lines and S is the slope of the calibration curve).[15]
Results and Data Comparison
The collected data allows for a direct, quantitative comparison of the two techniques.
Table 1: Comparative Validation Results for this compound Quantification
| Validation Parameter | GC-FID | GC-MS (SIM) | Acceptance Criteria (Typical) |
| Linearity (R²) | 0.9992 | 0.9995 | R² ≥ 0.995 |
| Range (µg/mL) | 1 - 100 | 0.1 - 100 | Covers expected sample concentrations |
| LOD (µg/mL) | 0.5 | 0.05 | - |
| LOQ (µg/mL) | 1.5 | 0.15 | - |
| Precision (RSD%) | 1.8% | 2.1% | RSD ≤ 5% (for assay) |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 102.0% | 98.0% - 102.0% |
Note: The data presented in this table is illustrative and represents typical expected results for such a validation study.
Discussion: Choosing the Right Tool for the Job
The validation results clearly demonstrate that both GC-FID and GC-MS are highly capable methods for the quantification of this compound, with both techniques meeting typical acceptance criteria for accuracy, precision, and linearity.[16][17] However, the quantitative data reveals critical differences that inform the selection for a specific application.
-
Sensitivity: The most significant advantage of GC-MS in SIM mode is its superior sensitivity. The LOD and LOQ for GC-MS were approximately ten times lower than for GC-FID. For applications requiring the measurement of trace-level contaminants or low-concentration flavor components, GC-MS is the unequivocally superior choice.[16]
-
Selectivity: While not explicitly quantified in the table, the selectivity of GC-MS is inherently higher. In a complex matrix, such as a food extract or a pharmaceutical formulation containing multiple excipients, there is a higher risk of co-eluting peaks that could interfere with the analyte peak in GC-FID. GC-MS in SIM mode mitigates this risk by only detecting ions specific to the target compound, providing more reliable quantification in "dirty" samples.[17][18]
-
Robustness and Cost: GC-FID is often considered a more robust and lower-maintenance technique. The instrumentation is less complex and generally less expensive to purchase and operate than a GC-MS system.[16] For routine quality control of a relatively clean, high-concentration product where the highest sensitivity is not required, GC-FID offers a reliable and cost-effective solution.
-
Confirmation: A crucial advantage of GC-MS is its ability to provide qualitative confirmation alongside quantitative data. The presence of both quantifier and qualifier ions at the correct ratio provides a much higher degree of confidence in the identity of the peak being measured, which FID cannot offer.[8]
Conclusion and Recommendations
This cross-validation study demonstrates that both GC-FID and GC-MS are valid and reliable techniques for the quantification of this compound. The choice between them should be driven by the specific requirements of the application.
-
GC-MS (SIM) is recommended for:
-
Trace-level analysis where high sensitivity is required.
-
Quantification in complex or unknown sample matrices where high selectivity is crucial.
-
Applications where definitive confirmation of the analyte's identity is necessary.
-
-
GC-FID is recommended for:
-
Routine quality control of high-concentration, well-characterized samples.
-
Applications where cost-effectiveness and high throughput are major considerations.
-
When a wide dynamic range and consistent response across multiple similar compounds are needed.
-
By following a rigorous, self-validating protocol, laboratories can confidently choose the optimal analytical technique, ensuring data of the highest integrity for research, development, and quality control.
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Peak Scientific. (2019). How does a Flame Ionization Detector FID work?. Peak Scientific. [Link]
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ResearchGate. (2016). Analytical method validation of GC-FID for the simultaneous measurement of hydrocarbons (C2-C4) in their gas mixture. ResearchGate. [Link]
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A Researcher's Guide to the Enantiomeric Landscape of 1-Octen-3-yl Butyrate in Nature
In the intricate world of natural products, the chirality of a molecule can be the defining factor in its biological activity and sensory perception. 1-Octen-3-yl butyrate, a volatile ester, is a significant contributor to the aroma profiles of various natural sources, including passion fruit, certain fungi, and a range of essential oils.[1][2] Its characteristic fruity, buttery, and mushroom-like scent makes it a molecule of great interest in the flavor and fragrance industry. However, a comprehensive understanding of this compound necessitates a deeper dive into its stereochemistry. The presence of a chiral center at the C-3 position of the octenyl moiety means that this compound exists as two enantiomers: (R)-(-)-1-octen-3-yl butyrate and (S)-(+)-1-octen-3-yl butyrate.
This guide provides a comparative analysis of the expected enantiomeric ratios of this compound across different natural kingdoms. While direct, comprehensive studies on the enantiomeric distribution of this specific ester are nascent, we can draw authoritative insights from its well-studied biosynthetic precursor, 1-octen-3-ol, and related esters. We will explore the biosynthetic pathways that dictate this chirality and present a robust analytical framework for researchers to determine the enantiomeric composition of this compound in their own samples.
The Primacy of Chirality: Lessons from 1-Octen-3-ol
The sensory and biological implications of chirality are starkly illustrated by the precursor alcohol, 1-octen-3-ol, often referred to as "mushroom alcohol".[] The two enantiomers of this alcohol possess distinctly different aromas. The (R)-(-)-enantiomer is characterized by a potent and authentic mushroom scent, whereas the (S)-(+)-enantiomer imparts a less desirable moldy and grassy off-note.[4][5] This sensory dichotomy underscores the critical importance of understanding the enantiomeric distribution of its derivatives, like this compound.
In the fungal kingdom, the biosynthesis of 1-octen-3-ol is a well-elucidated process. It primarily proceeds through the enzymatic oxidation of linoleic acid by lipoxygenase and subsequent cleavage by a hydroperoxide lyase.[4][6] Notably, this enzymatic cascade exhibits a high degree of stereoselectivity, yielding an overwhelming predominance of (R)-(-)-1-octen-3-ol.[4][7][8] This provides a strong basis for postulating the likely enantiomeric composition of its esters in fungal sources.
Comparative Enantiomeric Ratios: An Evidence-Based Projection
While the body of research directly quantifying the enantiomeric ratio of this compound is still developing, we can construct a comparative table based on data from its precursor and analogous esters found in nature. This serves as a valuable predictive tool for researchers investigating this compound.
| Natural Source Category | Predominant Enantiomer (Expected) | Typical Enantiomeric Excess (e.e.) (Expected) | Supporting Evidence and Rationale |
| Fungi (e.g., Agaricus bisporus, Tricholoma matsutake) | (R)-(-)-1-octen-3-yl butyrate | >98% | The biosynthesis of the precursor alcohol, 1-octen-3-ol, in fungi is highly stereospecific, yielding almost exclusively the (R)-enantiomer.[4][7][8] Subsequent esterification is unlikely to alter this chirality. |
| Fruits (e.g., Passion Fruit) | (R)-(-)-1-octen-3-yl butyrate | High (specific e.e. requires investigation) | While direct data is unavailable, many plant-derived chiral compounds exhibit significant enantiomeric excesses due to enzymatic biosynthesis. The (R)-configuration is often favored in natural pathways. |
| Essential Oils (e.g., Lavender Oil) | (R)-(-)-1-octen-3-yl butyrate | >99% (for the related acetate) | A study on 1-octen-3-yl acetate in lavender essential oils found a very high enantiomeric excess of the (R)-enantiomer.[9] This suggests a similar trend for the butyrate ester, likely stemming from the same chiral precursor pool. |
Analytical Strategy: Chiral Gas Chromatography for Enantiomeric Resolution
The determination of the enantiomeric ratio of volatile compounds like this compound is most effectively achieved through chiral gas chromatography (GC). This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times and, thus, their separation.
Causality in Method Development
The choice of a chiral stationary phase is paramount for successful enantiomeric separation. For this compound and similar compounds, cyclodextrin-based CSPs are the industry standard. Derivatized cyclodextrins, such as those with permethylated or trifluoroacetylated moieties, create chiral cavities that enable differential interaction with the enantiomers through inclusion complexation. The selection of a specific cyclodextrin derivative often requires empirical testing, but phases known to resolve chiral alcohols and esters are excellent starting points.
Below is a detailed, self-validating protocol for the chiral GC analysis of this compound, adapted from established methods for similar analytes.[1][9]
Experimental Protocol: Chiral GC-MS Analysis of this compound
1. Sample Preparation:
-
Essential Oils: Dilute the essential oil sample (e.g., 1:100 v/v) in a suitable solvent such as hexane or dichloromethane.
-
Fruit Extracts: Utilize a validated extraction method, such as solid-phase microextraction (SPME) or solvent extraction, to isolate the volatile fraction. Ensure the final extract is concentrated and solvent-exchanged into a GC-compatible solvent if necessary.
-
Fungal Volatiles: Employ headspace analysis (e.g., static or dynamic headspace) or solvent extraction of the fungal material.
2. Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS). The MS detector provides definitive identification of the target analyte peaks based on their mass spectra.
3. Chromatographic Conditions:
-
Chiral Capillary Column: A column such as a 30 m x 0.25 mm ID, 0.25 µm film thickness, coated with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsa or similar).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to prevent column overload.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase at 3 °C/min to 180 °C.
-
Hold: Maintain at 180 °C for 5 minutes.
-
(This program should be optimized based on the specific column and sample matrix.)
-
-
MS Detector:
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-300.
-
4. Data Analysis:
-
Identify the peaks corresponding to the this compound enantiomers by comparing their retention times to those of authentic (R) and (S) standards, if available. In the absence of standards, tentative identification can be made based on elution order from similar compounds on the same CSP.
-
Confirm the identity of the peaks by their mass spectra.
-
Calculate the enantiomeric ratio by integrating the peak areas of the two enantiomers. The enantiomeric excess (e.e.) can be calculated using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Visualization of the Analytical Workflow
Caption: Workflow for the determination of the enantiomeric ratio of this compound.
Conclusion and Future Directions
The stereochemistry of this compound is a pivotal aspect of its chemical identity in natural systems. While direct experimental data remains a frontier for discovery, a robust framework for its investigation can be built upon the extensive knowledge of its biosynthetic precursor, 1-octen-3-ol, and related esters. The evidence strongly suggests a high enantiomeric excess of the (R)-(-)-enantiomer in most natural sources, a hypothesis that can be rigorously tested using the chiral GC-MS methodology outlined in this guide. For researchers in natural product chemistry, flavor science, and chemical ecology, the enantiomeric composition of this compound represents a rich area for future investigation, promising deeper insights into the stereoselective processes of nature.
References
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The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (2024). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
Kim, H. J., et al. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Journal of Microbiology and Biotechnology, 30(2), 229-237. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
-
ResearchGate. (n.d.). The chemical structures of 1-octen-3-ol (A) and its enantiomers. Retrieved from [Link]
-
Su, T., et al. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Journal of Fungi, 8(8), 827. Retrieved from [Link]
-
Scentspiracy. (n.d.). 1-Octen-3-ol (3391-86-4) – Earthy Synthetic Ingredient for Perfumery. Retrieved from [Link]
-
Inam, J., et al. (2013). Fungal-derived semiochemical 1-octen-3-ol disrupts dopamine packaging and causes neurodegeneration. Proceedings of the National Academy of Sciences, 110(48), 19561-19566. Retrieved from [Link]
-
Combrinck, S., et al. (2011). In vitro activity of eighteen essential oils and some major components against common postharvest fungal pathogens of fruit. Industrial Crops and Products, 33(2), 344-349. Retrieved from [Link]
-
MDPI. (2022). The Biosynthesis of 1-octene-3-ol by a Multifunctional Fatty Acid Dioxygenase and Hydroperoxide Lyase in Agaricus bisporus. Retrieved from [Link]
-
PubMed. (2020). Biosynthesis of (R)-(-)-1-Octen-3-ol in Recombinant Saccharomyces cerevisiae with Lipoxygenase-1 and Hydroperoxide Lyase Genes from Tricholoma matsutake. Retrieved from [Link]
-
University of Bristol. (n.d.). 1-Octen-3-ol. Retrieved from [Link]
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A Comparative Study on the Stability of 1-Octen-3-yl Butyrate and its Acetate Analog: A Guide for Researchers
In the realm of flavor and fragrance chemistry, the stability of aroma compounds is a critical parameter governing their application, shelf-life, and sensory perception in final products. This guide provides an in-depth comparative analysis of the stability of two structurally related and commercially significant unsaturated esters: 1-octen-3-yl butyrate and 1-octen-3-yl acetate. This document is intended for researchers, scientists, and professionals in drug development and food science, offering both theoretical insights and practical experimental frameworks to evaluate and compare the stability of these volatile compounds.
Introduction: Chemical Identity and Sensory Profile
1-Octen-3-yl acetate is an organic ester recognized for its distinct mushroom, earthy, and fresh green aroma profile.[1] It is a key component in many flavor and fragrance formulations, contributing to natural and complex scent and taste profiles in products ranging from perfumes and cosmetics to teas and sauces.[1] Its molecular formula is C₁₀H₁₈O₂.[2][3]
This compound, on the other hand, is characterized by a mushroom-like and fruity, buttery aroma.[4][5] It is also widely used as a flavoring agent in the food industry.[6] Structurally, it is the butanoate ester of 1-octen-3-ol, with the molecular formula C₁₂H₂₂O₂.[5][6]
The fundamental difference between these two molecules lies in the ester side chain: an acetate group (CH₃COO-) for the former and a butyrate group (CH₃CH₂CH₂COO-) for the latter. This seemingly minor structural variance can have significant implications for the compound's stability, as we will explore in this guide.
Theoretical Framework for Stability Comparison
The stability of an ester is primarily influenced by its susceptibility to hydrolysis, oxidation, and photodegradation. The presence of a double bond in the 1-octen-3-yl moiety introduces an additional site of reactivity, particularly for oxidation.
Hydrolytic Stability
Ester hydrolysis is the cleavage of the ester bond to yield a carboxylic acid and an alcohol, a reaction that can be catalyzed by acid or base.[7][8] The rate of hydrolysis is influenced by the steric and electronic environment of the carbonyl carbon.
-
Steric Hindrance: The butyrate group is sterically bulkier than the acetate group. This increased steric hindrance around the carbonyl carbon in this compound is expected to impede the approach of a nucleophile (like a water molecule or hydroxide ion), thus slowing down the rate of hydrolysis compared to its acetate analog.
-
Electronic Effects: Both acetate and butyrate are alkyl groups and are electron-donating. The longer alkyl chain of the butyrate group may have a slightly stronger inductive effect, which could marginally influence the electrophilicity of the carbonyl carbon. However, the steric effect is generally considered the more dominant factor in determining the relative hydrolysis rates of simple alkyl esters.
Therefore, it is hypothesized that This compound will exhibit greater hydrolytic stability than 1-octen-3-yl acetate.
Oxidative Stability
The carbon-carbon double bond in the octenyl chain is a primary site for oxidation.[9][10] This process, often initiated by heat, light, or metal ions, can proceed via a free radical mechanism, leading to the formation of hydroperoxides that can further decompose into a variety of volatile compounds, potentially leading to off-flavors.[9][11]
Since both molecules share the same unsaturated 1-octen-3-yl alcohol backbone, their inherent susceptibility to oxidation at the double bond should be similar. However, the ester group itself can influence the overall oxidative stability. While the primary focus of oxidation is the double bond, the ester group's susceptibility to oxidation is generally low. Therefore, it is anticipated that both esters will exhibit comparable oxidative stability, primarily dictated by the octenyl moiety.
Photolytic Stability
Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.[9] For 1-octen-3-yl acetate, UV/Vis absorption spectra indicate no significant absorption between 290 and 700nm, suggesting a low potential for direct photodegradation.[12] It can be inferred that this compound would have a similar absorption profile due to the shared chromophore. However, indirect photodegradation, mediated by other photosensitive molecules in a formulation, can still occur.[13]
Proposed Experimental Design for Comparative Stability Testing
To empirically validate the theoretical stability differences, a comprehensive experimental study is necessary. The following protocols outline a robust methodology for a comparative stability analysis.
Materials and Instrumentation
-
Test Compounds: High-purity (>98%) this compound and 1-octen-3-yl acetate.
-
Instrumentation:
-
Gas Chromatograph with Mass Spectrometer (GC-MS) for identification and quantification of the parent compounds and degradation products.[14][15][16]
-
High-Performance Liquid Chromatograph (HPLC) with a UV or Evaporative Light Scattering Detector (ELSD) as an alternative or complementary analytical technique.[1][17][18][19]
-
pH meter.
-
Forced-air stability ovens.
-
Photostability chamber with controlled light and temperature.
-
Experimental Workflow
The following diagram illustrates the proposed workflow for the comparative stability study.
Caption: Proposed experimental workflow for the comparative stability study.
Detailed Protocols
3.3.1. Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[9]
-
Thermal Stability:
-
Prepare solutions of each ester (e.g., 1 mg/mL) in a suitable solvent (e.g., ethanol).
-
Aliquot the solutions into sealed vials.
-
Expose the vials to elevated temperatures (e.g., 40°C, 60°C, and 80°C) in a stability oven.
-
Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72, and 168 hours).
-
Analyze the samples by GC-MS to determine the remaining concentration of the parent ester.
-
-
Hydrolytic Stability:
-
Prepare solutions of each ester in acidic (e.g., 0.1 M HCl), neutral (buffered water, pH 7), and basic (e.g., 0.1 M NaOH) aqueous solutions. Due to the low water solubility of the esters, a co-solvent like acetonitrile may be necessary.
-
Store the solutions at a constant temperature (e.g., 40°C).
-
Sample at appropriate time points, neutralizing the acidic and basic samples before analysis.
-
Quantify the remaining ester concentration using GC-MS or HPLC.
-
-
Oxidative Stability:
-
Prepare solutions of each ester in a solvent.
-
Add a controlled amount of an oxidizing agent, such as hydrogen peroxide (e.g., 3%).
-
Keep the solutions at room temperature or slightly elevated temperature.
-
Sample over time and analyze for the parent compound and potential oxidation products.
-
-
Photostability:
-
Expose solutions of each ester to a controlled light source that provides both UV and visible light in a photostability chamber.
-
Simultaneously, keep control samples in the dark at the same temperature.
-
Analyze the samples at various time points to assess for photodegradation.
-
3.3.2. Analytical Method for Quantification
A validated GC-MS method is recommended for the quantification of this compound and 1-octen-3-yl acetate.
-
GC-MS Parameters (Illustrative):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
Carrier Gas: Helium.
-
MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[16]
-
Data Presentation and Interpretation
The results of the stability studies should be presented in a clear and comparative manner.
Table 1: Hypothetical Degradation Data for 1-Octen-3-yl Acetate and this compound under Thermal Stress (60°C)
| Time (hours) | % Remaining 1-Octen-3-yl Acetate | % Remaining this compound |
| 0 | 100 | 100 |
| 24 | 95.2 | 97.8 |
| 48 | 90.8 | 95.5 |
| 72 | 86.5 | 93.1 |
| 168 | 75.3 | 87.2 |
From this data, degradation kinetics can be calculated. Assuming first-order kinetics, the degradation rate constant (k) and half-life (t₁/₂) can be determined using the following equation:
ln([A]t) = -kt + ln([A]₀)
where [A]t is the concentration at time t, and [A]₀ is the initial concentration.
Conclusion and Recommendations
Based on the principles of chemical kinetics, it is anticipated that this compound will demonstrate superior stability against hydrolysis compared to 1-octen-3-yl acetate due to the increased steric hindrance provided by the butyrate group. Their stability towards oxidation and photodegradation is expected to be comparable, primarily governed by the reactivity of the 1-octen-3-yl moiety.
The proposed experimental design provides a comprehensive framework for empirically testing these hypotheses. The results of such a study will be invaluable for formulators in the flavor, fragrance, and pharmaceutical industries, enabling them to make informed decisions on the selection of these esters based on the stability requirements of their specific applications. For applications where hydrolytic stability is a key concern, this compound would likely be the more robust choice.
References
- David, F., & Sandra, P. (2007). Gas chromatographic quantification of fatty acid methyl esters: flame ionization detection vs. electron impact mass spectrometry. Journal of the American Oil Chemists' Society, 84(1), 1-10.
- Reis, M. M., et al. (2012). Chromatographic analyses of fatty acid methyl esters by HPLC-UV and GC-FID. Journal of the Brazilian Chemical Society, 23(3), 557-564.
- Knothe, G. (2007). Oxidative stability of fatty acid alkyl esters: A review. Bioresource Technology, 98(12), 2411-2424.
- Hossain, M. B., et al. (2023). Optimization of High-Performance Liquid Chromatography (HPLC) Method for the Detection of Phthalate Acid Esters (PAEs). Chemistry Journal of Moldova, 18(2), 104-112.
-
US Environmental Protection Agency. (2000). Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. Retrieved from [Link]
- El-Aneed, A., et al. (2009). A Gas Chromatography/Electron Ionization−Mass Spectrometry−Selected Ion Monitoring Method for Determining the Fatty Acid Pattern in Food after Formation of Fatty Acid Methyl Esters. Journal of Agricultural and Food Chemistry, 57(19), 8734-8742.
-
The Good Scents Company. (n.d.). This compound. Retrieved from [Link]
-
Food and Agriculture Organization of the United Nations. (n.d.). Oxidative stability of fatty acid alkyl esters: a review. Retrieved from [Link]
-
ChemRxiv. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. Retrieved from [Link]
-
PubChem. (n.d.). 1-octen-3-yl acetate. Retrieved from [Link]
- Martins, F., et al. (2021). Oxidative Stability of Vegetal Oil-Based Lubricants. ACS Omega, 6(4), 2655-2665.
- Lin, K., & Emberger, A. M. (2017). Study of the photodegradation of a fragrance ingredient for aquatic environmental fate assessment. Environmental Science & Technology, 51(15), 8466-8473.
- Wang, Y., et al. (2021). Insights into the Photodegradation of the Contact Allergen Fragrance Cinnamyl Alcohol: Kinetics, Mechanism, and Toxicity. Environmental Science & Technology, 55(10), 6825-6834.
-
Cuiguai. (2025). Shelf-Life Testing for Flavors: Maximizing Product Freshness and Stability. Retrieved from [Link]
-
Chemguide. (n.d.). hydrolysis of esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
- RIFM. (2019). RIFM fragrance ingredient safety assessment, 1-octen-3-yl acetate, CAS Registry Number 2442-10-6. Food and Chemical Toxicology, 128, 107-117.
-
Wikipedia. (n.d.). 1-Octen-3-yl acetate. Retrieved from [Link]
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A Senior Application Scientist's Guide to Correlating Instrumental and Sensory Data for 1-Octen-3-yl Butyrate
Introduction: Bridging the Gap Between Machine and Human Perception
In the realm of flavor and fragrance science, the characterization of aroma compounds is a critical endeavor. 1-Octen-3-yl butyrate, a key contributor to the sensory profile of many natural products, presents a fascinating case study. With its complex aroma profile, often described as a blend of mushroom, fruity, and buttery notes, it exemplifies the challenge of translating instrumental measurements into tangible sensory experiences. This guide provides a comprehensive framework for correlating instrumental analysis of this compound with human sensory data, offering an in-depth exploration of the methodologies, from sample preparation to advanced statistical modeling. As professionals in research and drug development, understanding this relationship is paramount for creating products with desirable and consistent sensory attributes.
The Subject: this compound at a Glance
This compound is an ester known for its distinct and multifaceted aroma. Its presence is noted in various fruits and mushrooms, contributing significantly to their characteristic flavor profiles. A comprehensive understanding of its sensory properties is the foundation for any meaningful correlation study.
| Property | Description |
| Chemical Name | This compound |
| CAS Number | 16491-54-6 |
| Molecular Formula | C₁₂H₂₂O₂ |
| Aroma Profile | Mushroom, Fruity (Apple, Pineapple), Buttery, Earthy |
| Occurrence | Passion fruit, lavender, mushrooms |
Instrumental Analysis: The Objective Measurement of Aroma
Instrumental analysis provides a quantitative and qualitative assessment of the volatile compounds responsible for aroma. For a compound like this compound, a combination of Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard.
Gas Chromatography-Olfactometry (GC-O): The Human Nose as a Detector
GC-O is a powerful technique that marries the separation capabilities of gas chromatography with the unparalleled sensitivity and specificity of the human olfactory system. It allows for the identification of odor-active compounds in a complex mixture, even those present at concentrations below the detection limits of instrumental detectors.
Experimental Workflow for GC-O Analysis
Caption: Workflow for Gas Chromatography-Olfactometry (GC-O).
Detailed Protocol for GC-O Analysis of this compound:
-
Aroma Extraction: The choice of extraction method is critical and depends on the sample matrix.
-
Headspace Solid-Phase Microextraction (HS-SPME): This solvent-free technique is ideal for volatile compounds. A fiber coated with a suitable stationary phase (e.g., DVB/CAR/PDMS) is exposed to the headspace of the sample to adsorb the analytes.
-
Solvent Extraction: For less volatile compounds or complex matrices, liquid-liquid extraction with a low-boiling point solvent like dichloromethane can be employed, followed by careful concentration.
-
-
Gas Chromatography:
-
Column: A polar capillary column, such as a DB-WAX or FFAP, is recommended for the separation of esters like this compound.
-
Oven Temperature Program: A typical program would start at 40°C, hold for 2 minutes, then ramp at 5°C/min to 230°C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min.
-
-
Olfactometry:
-
Effluent Splitting: The column effluent is split between the instrumental detector (FID or MS) and the olfactometry port. A split ratio of 1:1 is common.
-
Assessor Training: Trained assessors are crucial for reliable data. They should be familiar with aroma description and intensity scaling.
-
Data Collection: Assessors record the retention time, duration, and descriptor of each perceived aroma. The intensity is often rated on a continuous scale.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The Molecular Fingerprint
GC-MS provides unequivocal identification and quantification of the separated compounds. The mass spectrum of a compound is a unique fingerprint that allows for its identification by comparison to spectral libraries.
Detailed Protocol for GC-MS Analysis of this compound:
-
Gas Chromatography: The same GC conditions as for GC-O should be used to allow for direct comparison of retention times.
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.
-
Mass Range: A scan range of m/z 35-350 is typically sufficient for identifying flavor compounds.
-
Identification: Compound identification is confirmed by comparing the obtained mass spectrum and retention index with those of an authentic standard and/or a reference library (e.g., NIST).
-
Quantification: For quantitative analysis, a calibration curve is constructed using a certified standard of this compound. An internal standard, such as ethyl heptanoate, should be used to correct for variations in injection volume and sample preparation.
-
Sensory Analysis: The Human Experience of Aroma
Sensory analysis provides the human perception data that is essential for correlation. Quantitative Descriptive Analysis (QDA) is a robust method for obtaining detailed and reproducible sensory profiles.
Workflow for Quantitative Descriptive Analysis (QDA)
Caption: Logical flow for PLSR correlation of instrumental and sensory data.
Protocol for PLSR Analysis:
-
Data Preparation:
-
Organize the instrumental data into an X-matrix , where rows represent the different samples (e.g., varying concentrations of this compound and other relevant compounds) and columns represent the variables (concentrations of each compound).
-
Organize the sensory data into a Y-matrix , where rows correspond to the same samples and columns represent the sensory attributes (intensity ratings).
-
The data should be mean-centered and scaled to unit variance to give all variables equal weight in the model.
-
-
Model Building and Validation:
-
Apply the PLSR algorithm using statistical software (e.g., R, MATLAB, or specialized chemometrics software).
-
The optimal number of latent variables (components) for the model is determined using cross-validation (e.g., leave-one-out or k-fold cross-validation) to avoid overfitting.
-
-
Model Interpretation:
-
Regression Coefficients: These indicate the direction and strength of the relationship between each volatile compound and each sensory attribute.
-
Loading Plots: These plots visualize the relationships between the X- and Y-variables and how they contribute to the model.
-
Predicted vs. Measured Plots: These plots are used to assess the predictive power of the model.
-
Comparative Summary of Methodologies
| Feature | Gas Chromatography-Olfactometry (GC-O) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Descriptive Analysis (QDA) | Partial Least Squares Regression (PLSR) |
| Primary Output | Identification of odor-active compounds and their sensory descriptors. | Identification and quantification of volatile compounds. | Quantitative sensory profile of a product. | Predictive model correlating instrumental and sensory data. |
| Key Strength | Directly links aroma perception to specific chromatographic peaks. | Provides definitive chemical identification and concentration. | Provides detailed and reproducible human sensory perception data. | Handles complex, multicollinear data to build robust predictive models. |
| Limitation | Subjective, requires trained assessors, not quantitative in concentration. | Cannot determine the sensory relevance of identified compounds. | Time-consuming, requires extensive panel training and resources. | Requires a well-designed experiment with sufficient variation in both datasets. |
| Role in Correlation | Identifies the key odor-active compounds to be quantified by GC-MS. | Provides the quantitative instrumental data (X-matrix). | Provides the quantitative sensory data (Y-matrix). | Statistically links the X- and Y-matrices to create a predictive model. |
Conclusion: A Synergistic Approach to Aroma Characterization
The correlation of instrumental and sensory data for an aroma compound like this compound is not a linear process but rather a synergistic interplay of sophisticated analytical techniques and rigorous sensory evaluation. By integrating the objective precision of GC-MS with the nuanced perception of GC-O and trained sensory panels, and then bridging these datasets with powerful statistical tools like PLSR, researchers and product developers can gain a profound understanding of how chemical composition translates into the consumer's sensory experience. This integrated approach is indispensable for the rational design of products with targeted and consistent flavor and fragrance profiles, ultimately leading to greater success in the marketplace.
References
-
Acree, T. E., & Arn, H. (2004). Flavornet and human odor space. The Good Scents Company. [Link]
-
Lawless, H. T., & Heymann, H. (2010). Sensory Evaluation of Food: Principles and Practices. Springer. [Link]
-
Martens, H., & Martens, M. (2001). Multivariate analysis of quality: An introduction. John Wiley & Sons. [Link]
-
Plutowska, B., & Wardencki, W. (2008). Aroma composition of fresh and processed mushrooms. Food Reviews International, 24(2), 193-219. [Link]
-
Poole, C. F. (2021). Gas Chromatography. Elsevier. [Link]
-
Stone, H., & Sidel, J. L. (2004). Sensory evaluation practices. Elsevier. [Link]
-
Van Ruth, S. M. (2001). Methods for gas chromatography-olfactometry: a review. Biomolecular engineering, 17(4-5), 121-128. [Link]
A Comparative Analysis of the Bioactivity of (R)- and (S)-1-Octen-3-yl Butyrate Enantiomers
Introduction: Chirality and the Biological Significance of 1-Octen-3-yl Butyrate
This compound, a notable ester formed from 1-octen-3-ol and butyric acid, is recognized for its characteristic fruity and mushroom-like aroma, which has led to its application as a flavoring agent in the food industry.[] Beyond its sensory attributes, the parent alcohol, 1-octen-3-ol, exhibits a range of biological activities, including antifungal and insect-attracting properties.[2][3][4] The presence of a chiral center at the C-3 position of the 1-octen-3-ol moiety introduces the existence of (R) and (S) enantiomers, a critical consideration as stereochemistry often governs biological interactions. While the bioactivity of 1-octen-3-ol enantiomers has been a subject of study, the corresponding butyrate esters have received less attention. This guide provides a comparative overview of the known bioactivity of the enantiomers of the parent alcohol and extrapolates the potential stereospecific activities of (R)- and (S)-1-octen-3-yl butyrate, offering a framework for future research and application.
The Precursor Alcohol: A Foundation for Understanding Stereospecific Bioactivity
The biological activity of 1-octen-3-ol, often referred to as "mushroom alcohol," is well-documented and provides a crucial basis for understanding the potential activities of its ester derivatives.[4] This volatile organic compound is a natural product found in fungi and plants and is known to be a potent attractant for many insect species.[3][4]
Insect Attraction and Repulsion
Research has demonstrated that the enantiomeric composition of 1-octen-3-ol significantly influences its effect on insects. For instance, the (R)-(-)-enantiomer has been identified as the predominant natural form in cattle odor and is a powerful attractant for tsetse flies (Glossina spp.).[5] In contrast, for some cucujid grain beetles, the racemic mixture of 1-octen-3-ol acts as an aggregation pheromone, while the (R)-(-)-1-octen-3-ol by itself can be repellent.[6] This highlights the nuanced and species-specific nature of stereoselective olfaction in insects.
Antifungal and Antimicrobial Properties
1-Octen-3-ol has demonstrated notable antifungal and antibacterial activities.[4][7] Studies have shown its efficacy against common food-related bacteria and pathogenic fungi.[4] While much of the published research on its antimicrobial properties has utilized the racemic mixture, there is evidence to suggest that cytotoxicity can be enantiomer-dependent. One study on human embryonic stem cells found that racemic 1-octen-3-ol and its (S)-enantiomer were more cytotoxic than the (R)-enantiomer.[8] This suggests that the stereochemistry at the C-3 position can influence the compound's interaction with cellular membranes and its overall antimicrobial mechanism.
Bioactivity of (R)- and (S)-1-Octen-3-yl Butyrate: An Extrapolative Comparison
Direct comparative studies on the bioactivity of the individual enantiomers of this compound are not extensively reported in the current literature. However, based on the established stereospecificity of its parent alcohol and the known biological roles of butyrate, we can hypothesize potential differences in their activities. Butyrate itself is a short-chain fatty acid with a range of biological effects, including roles in gut health and as an antimicrobial agent.[9][10] The esterification of 1-octen-3-ol with butyric acid may modulate its volatility, solubility, and interaction with biological targets, with the stereochemistry of the alcohol moiety likely playing a pivotal role.
Table 1: Postulated Bioactivity Comparison of this compound Enantiomers
| Bioactivity | (R)-1-Octen-3-yl Butyrate (Hypothesized) | (S)-1-Octen-3-yl Butyrate (Hypothesized) | Rationale |
| Insect Attraction | Potentially a potent attractant for specific insect species, mirroring the activity of (R)-1-octen-3-ol. | May exhibit weaker attraction or even repellent properties in species attracted to the (R)-enantiomer. | Based on the stereospecific olfactory responses of insects to 1-octen-3-ol enantiomers.[5] |
| Antifungal Activity | May exhibit antifungal properties, with potency potentially differing from the (S)-enantiomer. | Could show greater or lesser antifungal efficacy depending on the fungal species and the specific mechanism of action. | Extrapolated from the differential cytotoxicity observed in 1-octen-3-ol enantiomers.[8] |
| Flavor Profile | Likely possesses a distinct mushroom and buttery aroma. | The sensory perception of the aroma may differ from the (R)-enantiomer due to the stereospecific nature of olfactory receptors. | Olfactory perception is often highly enantioselective. |
Experimental Protocols for Bioactivity Assessment
To empirically determine the bioactivities of (R)- and (S)-1-octen-3-yl butyrate, rigorous and standardized experimental protocols are essential. The following provides step-by-step methodologies for key bioassays.
Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of the enantiomers against a target fungal species.
-
Preparation of Fungal Inoculum:
-
Culture the target fungus (e.g., Penicillium expansum) on Potato Dextrose Agar (PDA) at 25°C for 7 days.
-
Harvest fungal spores by flooding the agar surface with sterile 0.1% Tween 80 solution and gently scraping with a sterile loop.
-
Filter the spore suspension through sterile glass wool to remove mycelial fragments.
-
Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.
-
-
Preparation of Test Compounds:
-
Prepare stock solutions of (R)- and (S)-1-octen-3-yl butyrate in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
-
Microdilution Assay:
-
In a 96-well microplate, add 100 µL of Potato Dextrose Broth (PDB) to each well.
-
Add 100 µL of the stock solution of the test compound to the first well and perform serial two-fold dilutions by transferring 100 µL to subsequent wells.
-
Add 10 µL of the adjusted fungal spore suspension to each well.
-
Include a positive control (a known antifungal agent) and a negative control (broth and inoculum without the test compound).
-
Incubate the microplate at 25°C for 48-72 hours.
-
-
Determination of MIC:
-
The MIC is defined as the lowest concentration of the test compound that results in the complete inhibition of visible fungal growth.
-
Caption: Workflow for Antifungal Susceptibility Testing.
Protocol 2: Insect Olfactometry Bioassay (Y-Tube Olfactometer)
This protocol assesses the behavioral response of insects to the volatile enantiomers.
-
Insect Rearing and Acclimation:
-
Rear a population of the target insect species (e.g., Drosophila melanogaster) under controlled conditions (25°C, 60% RH, 12:12 L:D photoperiod).
-
Prior to the assay, starve the insects for 2-4 hours to increase their motivation to seek attractants.
-
-
Y-Tube Olfactometer Setup:
-
Use a glass Y-tube olfactometer with a constant airflow (e.g., 100 mL/min) through each arm.
-
Connect one arm to a source of purified, humidified air containing the test compound (odor arm) and the other arm to a source of clean, humidified air (control arm).
-
-
Odor Delivery:
-
Apply a known quantity (e.g., 10 µL of a 1% solution in paraffin oil) of (R)- or (S)-1-octen-3-yl butyrate to a filter paper strip and place it in the odor source chamber of the odor arm.
-
Use a filter paper with only paraffin oil for the control arm.
-
-
Behavioral Assay:
-
Introduce a single insect into the base of the Y-tube.
-
Allow the insect to move freely for a set period (e.g., 5 minutes).
-
Record which arm the insect enters first and the total time spent in each arm. An insect is considered to have made a choice when it moves a certain distance (e.g., 2 cm) into an arm.
-
Test at least 30-50 insects for each compound.
-
-
Data Analysis:
-
Use a chi-square test to determine if the number of insects choosing the odor arm is significantly different from the control arm.
-
Use a t-test to compare the time spent in the odor arm versus the control arm.
-
Caption: Y-Tube Olfactometer Experimental Workflow.
Conclusion and Future Directions
The stereospecific bioactivities of 1-octen-3-ol provide a compelling rationale for investigating the individual enantiomers of its butyrate ester. While direct comparative data for (R)- and (S)-1-octen-3-yl butyrate is currently limited, the foundational knowledge of the parent alcohol suggests that stereochemistry will be a critical determinant of their biological effects, from insect attraction to antimicrobial efficacy. The experimental protocols outlined in this guide offer a starting point for researchers to systematically evaluate these potential differences. Such studies will not only enhance our fundamental understanding of structure-activity relationships but also pave the way for the development of more targeted and effective applications in agriculture, food preservation, and beyond.
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Čechovská, L., Brezová, V., & Farkaš, P. (2021). Content and Enantiomeric Composition of 1-Octen-3-yl Acetate in Lavender Essential Oils. Molecules, 26(15), 4619. Retrieved from [Link]
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Xiong, C., Li, Q., Li, S., & Chen, H. (2017). In vitro Antimicrobial Activities and Mechanism of 1-Octen-3-ol against Food-related Bacteria and Pathogenic Fungi. Journal of Oleo Science, 66(9), 1025-1032. Retrieved from [Link]
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Brand, M., & Seebach, D. (1982). Practical Preparation of Both Optically Pure Enantiomers of But1-yn-3- ol, Oct-1-yn-3-ol and 6-Methylhept-2-yn-4-ol Using Biocartol as Resolving Agent. Helvetica Chimica Acta, 65(5), 1530-1538. Retrieved from [Link]
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Paparo, L., Nocerino, R., Ciaglia, E., Di Scala, C., & Canani, R. B. (2021). Butyrate: A Link between Early Life Nutrition and Gut Microbiome in the Development of Food Allergy. Nutrients, 13(9), 3205. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 1-Octen-3-yl Butyrate in a Laboratory Setting
Navigating the complexities of chemical waste management is a cornerstone of maintaining a safe and compliant laboratory environment. This guide provides an in-depth, procedural framework for the proper disposal of 1-octen-3-yl butyrate, ensuring the protection of laboratory personnel and the preservation of our environment. By moving beyond mere compliance and understanding the rationale behind these procedures, we can foster a culture of safety and scientific excellence.
Understanding this compound: Properties and Safety Profile
Before addressing disposal, a thorough understanding of the subject compound is essential. This compound is a fatty acid ester known for its characteristic mushroom, fruity, and buttery aroma, often used as a flavoring and fragrance agent.[1][2][3] A summary of its key physical and chemical properties is crucial for safe handling and disposal.
| Property | Value | Source |
| CAS Number | 16491-54-6 | [2] |
| Molecular Formula | C12H22O2 | [2][3] |
| Physical State | Colorless to pale yellow liquid | [2][3] |
| Boiling Point | 225-229 °C | [1][4] |
| Flash Point | 98.8 °C (209.8 °F) - Closed Cup | [4] |
| Density | 0.87 g/mL at 25 °C | [1][4] |
| Solubility | Insoluble in water; soluble in oils and ethanol | [3] |
| Storage Class | Combustible liquids | [4] |
While this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS), it is prudent laboratory practice to manage all chemical reagents as regulated waste.[3] Some sources indicate that it may be irritating to the skin and eyes, necessitating the use of appropriate personal protective equipment (PPE).[5]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with collection by a certified waste disposal service. This protocol is designed to be in compliance with the standards set forth by the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][7]
Step 1: Waste Characterization and Segregation
The first critical step is to correctly identify and segregate the waste.
-
Designate as Chemical Waste : Treat all this compound waste, including unused product, solutions, and contaminated materials (e.g., pipette tips, gloves), as chemical waste.
-
Avoid Mixing : Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Incompatible chemicals, when mixed, can react violently or release hazardous gases.[8]
-
Segregation : Store this compound waste separately from strong acids, bases, and oxidizing agents.[8]
Step 2: Proper Containerization
The integrity of the waste container is paramount to preventing leaks and ensuring safety.
-
Select a Compatible Container : Use a chemically compatible, leak-proof container with a secure, screw-on cap. High-density polyethylene (HDPE) or glass containers are suitable. The original product container can be used if it is in good condition.
-
Container Integrity : Ensure the container is free from damage or deterioration.[7]
-
Keep Container Closed : The waste container must remain closed at all times, except when adding waste. This prevents the release of vapors and protects against spills.[9]
Step 3: Accurate and Compliant Labeling
Proper labeling is a regulatory requirement and essential for the safety of all laboratory personnel and waste handlers.
-
Use a Hazardous Waste Label : Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete Information : The label must include the following:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" (no abbreviations or formulas)
-
A list of all chemical constituents in the waste, including solvents and their approximate percentages.
-
The date when waste accumulation began.
-
The name and contact information of the principal investigator or laboratory supervisor.
-
Applicable hazard warnings (e.g., "Combustible," "Irritant").
-
Step 4: Safe Accumulation and Storage
Waste must be stored safely in a designated area pending pickup.
-
Satellite Accumulation Area (SAA) : Store the labeled waste container in a designated SAA. This area must be at or near the point of generation and under the control of laboratory personnel.[8]
-
Secondary Containment : Place the waste container in a secondary containment bin to prevent spills from reaching the environment. The secondary container should be large enough to hold the entire contents of the primary container in case of a leak.
-
Storage Limits : Adhere to your institution's and local regulations regarding the maximum volume of waste and the maximum accumulation time allowed in an SAA.[7][10]
Step 5: Arranging for Disposal
-
Request Pickup : Once the container is full or the accumulation time limit is approaching, submit a chemical waste pickup request to your institution's EHS department or their designated waste disposal contractor.
-
Provide Accurate Information : Ensure all required forms are completed with accurate information about the waste composition and quantity.
-
Professional Disposal : Only licensed hazardous waste disposal companies are permitted to transport and dispose of chemical waste.[11]
Disposal Decision Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, prompt and appropriate action is critical to mitigate any potential hazards.
-
Alert Personnel : Immediately alert others in the vicinity of the spill.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Consult the SDS : Refer to the Safety Data Sheet (SDS) for this compound for specific spill cleanup instructions.
-
Use Spill Kit : For small spills, use a chemical spill kit containing an inert absorbent material (e.g., sand, vermiculite). Do not use combustible materials like paper towels to absorb the spill.
-
Collect and Dispose : Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate : Clean the spill area with soap and water.
-
Report : Report the incident to your laboratory supervisor and EHS department.
Conclusion: A Commitment to Safety and Responsibility
The proper disposal of this compound is not merely a procedural task but a reflection of our commitment to safety, scientific integrity, and environmental stewardship. By adhering to these guidelines, researchers and laboratory professionals can ensure that their work is conducted in a manner that is both scientifically sound and responsibly managed. This guide serves as a foundational resource, but it is incumbent upon each individual to be familiar with their institution-specific policies and to consult with their EHS department for any questions or clarification.
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Personal protective equipment for handling 1-Octen-3-yl butyrate
Comprehensive Safety and Handling Guide: 1-Octen-3-yl Butyrate
A Senior Application Scientist's Procedural Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides essential, immediate safety and logistical information for the handling of this compound (CAS No. 16491-54-6). As a valued partner in your research and development endeavors, we are committed to providing value beyond the product itself, ensuring your safety and operational success. This document is structured to offer in-depth, scientifically grounded guidance, moving beyond a simple checklist to explain the causality behind each procedural step.
Hazard Evaluation and Risk Assessment
This compound is an aliphatic ester recognized for its characteristic mushroom and buttery aroma, leading to its use as a flavor and fragrance agent.[1][2] While it is not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), a comprehensive risk assessment is paramount for safe laboratory handling.[3] Some sources indicate a potential for mild skin and eye irritation, and it may be harmful if swallowed.[3]
Physical and Chemical Properties Summary:
| Property | Value | Source |
| Appearance | Colorless to pale yellow liquid | [1] |
| Molecular Formula | C₁₂H₂₂O₂ | [1] |
| Boiling Point | 225-229 °C | [1] |
| Flash Point | 98.8 °C (209.8 °F) - closed cup | |
| Density | 0.87 g/mL at 25 °C | [1] |
| Solubility | Insoluble in water; soluble in oils and alcohol.[3] |
The high flash point indicates a low risk of flammability under standard laboratory conditions. However, its low vapor pressure suggests that while it is not highly volatile, vapors can accumulate in poorly ventilated areas.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is based on a thorough risk assessment of the procedures to be performed. For this compound, the primary routes of potential exposure are dermal contact, ocular contact, and inhalation of aerosols or vapors, particularly during heating or agitation.
Eye and Face Protection
Recommendation: ANSI Z87.1-compliant safety glasses with side shields are mandatory for all procedures involving this compound. In situations with a higher risk of splashing, such as during transfers of large volumes or when the material is under pressure, a full-face shield should be worn in conjunction with safety glasses.
Causality: The ester functional group can cause irritation upon contact with the sensitive tissues of the eye. Safety glasses provide a primary barrier against accidental splashes, while a face shield offers a broader protective area for the entire face.
Skin Protection: The Critical Glove Selection
Recommendation: Nitrile gloves are the recommended choice for incidental contact. For prolonged handling or immersion, it is crucial to consult the glove manufacturer's specific chemical resistance data.
Causality and Considerations:
-
Material Choice: Nitrile gloves offer good resistance to a wide range of chemicals, including many organic solvents and weak acids.[4] They are a robust choice for handling aliphatic esters like this compound.[4]
-
Glove Integrity: Always inspect gloves for any signs of degradation, such as swelling, cracking, or discoloration, before and during use.
Respiratory Protection
Recommendation: Under conditions of good laboratory ventilation, respiratory protection is not typically required for handling small quantities of this compound at ambient temperatures. However, a NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary in the following scenarios:
-
Heating the substance.
-
Generating aerosols (e.g., through sonication or vigorous mixing).
-
Working in poorly ventilated areas.
-
Cleaning up large spills.
Causality: While the vapor pressure is low, elevated temperatures and aerosolization increase the concentration of airborne droplets and vapor, posing an inhalation risk. An organic vapor cartridge contains activated carbon, which adsorbs the organic ester molecules from the inhaled air.[5][6]
The following flowchart outlines the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures and First Aid
In the event of an exposure, immediate and appropriate action is critical. The following first-aid measures are based on guidelines for the structurally similar compound, 1-Octen-3-ol, and represent best practices for esters of this type.
-
Inhalation: Move the affected person to fresh air. If they experience difficulty breathing, seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area thoroughly with soap and water for at least 15 minutes. If skin irritation develops or persists, consult a physician.[7]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink one to two glasses of water. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[1][2]
Spill Management and Disposal Plan
Proper management of spills and waste is essential for laboratory safety and environmental compliance.
Spill Cleanup Protocol
-
Evacuate and Ventilate: Alert others in the area. If the spill is large or in a poorly ventilated space, evacuate the area and ensure adequate ventilation.
-
Don Appropriate PPE: At a minimum, wear safety goggles, a lab coat, and double nitrile gloves. For large spills, a respirator with an organic vapor cartridge is recommended.
-
Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to absorb the spilled liquid.
-
Collect and Dispose: Carefully collect the absorbent material and place it into a labeled, sealable container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Waste Disposal
Regulatory Context: While not specifically listed as a hazardous waste by the EPA, it is best practice to treat all chemical waste, including this compound and contaminated materials, as regulated chemical waste.[8] Aliphatic esters are generally amenable to incineration.[9]
Operational Plan:
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
Containerization: Collect all waste in a clearly labeled, leak-proof container with a secure lid. The label should include the full chemical name, "this compound," and the words "Hazardous Waste."
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.
-
Disposal Request: Once the container is full or the accumulation time limit is reached, submit a chemical waste pickup request to your institution's EHS department.
The following diagram illustrates the waste management workflow.
Caption: Waste disposal workflow for this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
